Technical Documentation Center

1beta-Hydroxyeuscaphic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1beta-Hydroxyeuscaphic acid

Core Science & Biosynthesis

Foundational

1β-Hydroxyeuscaphic Acid: Structural Characterization, Hepatoprotective Mechanisms, and Therapeutic Potential

Executive Summary & Core Rationale In the landscape of natural product drug discovery, pentacyclic triterpenoids have emerged as highly potent scaffolds for managing hepatic oxidative stress and inflammation. 1β-Hydroxye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the landscape of natural product drug discovery, pentacyclic triterpenoids have emerged as highly potent scaffolds for managing hepatic oxidative stress and inflammation. 1β-Hydroxyeuscaphic acid (1β-HEA) is a structurally complex ursane-type triterpenoid isolated predominantly from the roots of Rubus aleaefolius Poir., a botanical traditionally utilized in the treatment of hepatitis ()[1].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between traditional ethnopharmacology and modern molecular mechanism. This guide provides an in-depth analysis of 1β-HEA’s chemical properties, its precise mechanism of action in preventing hepatocellular apoptosis, and the self-validating experimental workflows required to isolate and evaluate this compound for drug development.

Chemical Structure and Physicochemical Properties

1β-HEA belongs to the ursane class of pentacyclic triterpenoids. Its biological potency is largely dictated by its specific hydroxylation pattern. The addition of a hydroxyl group at the 1β-position of the euscaphic acid skeleton significantly alters its hydrogen-bonding capacity and spatial conformation, enhancing its interaction with intracellular antioxidant enzyme promoters.

Physicochemical Profile

Property Specification / Value
Chemical Name (1β,2α,3α)-1,2,3,19-tetrahydroxyurs-12-en-28-oic acid
CAS Number 120211-98-5[2]
Molecular Formula C₃₀H₄₈O₆[2]
Molecular Weight 504.7 g/mol [2]
Physical State White crystalline powder[3]
Purity Standard >98% (via HPLC)[2]

| Solubility Profile | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate[4]. Note: For complete dissolution in aqueous bioassays, the compound requires dissolution in DMSO followed by warming to 37°C and brief sonication to overcome its high crystalline lattice energy[2]. |

Mechanistic Pathways of Hepatoprotection

The therapeutic hallmark of 1β-HEA is its tremendous hepatoprotective activity against acute liver injury, most notably validated using the Carbon Tetrachloride (CCl₄) in vitro and in vivo models ()[5].

The CCl₄ Causality Model: CCl₄ is not inherently toxic; rather, it is metabolized by the hepatic cytochrome P450 enzyme CYP2E1 into the highly reactive trichloromethyl radical (CCl₃•). This radical rapidly reacts with oxygen to form a peroxy radical, initiating a catastrophic chain reaction of lipid peroxidation. This degrades the hepatocyte phospholipid bilayer, leading to the leakage of intracellular enzymes (AST, ALT) and triggering programmed cell death (apoptosis)[1].

1β-HEA Intervention: 1β-HEA acts as a dual-action hepatoprotector[5]:

  • Enzymatic Upregulation: It significantly intensifies the activity of Superoxide Dismutase (SOD), the liver's primary enzymatic defense, neutralizing reactive oxygen species (ROS) before they can propagate lipid peroxidation.

  • Apoptotic Suppression: By preventing the formation of Malondialdehyde (MDA) and Nitric Oxide (NO), 1β-HEA stabilizes the mitochondrial membrane, thereby decreasing the incidence of downstream hepatocellular apoptosis[5]. Furthermore, structurally related ursane triterpenoids (like tormentic acid) demonstrate that this class actively blocks the NF-κB signaling pathway, directly suppressing inflammatory cytokine release[6].

Mechanism CCl4 CCl4 Exposure ROS Oxidative Stress (ROS, MDA, NO) CCl4->ROS CYP2E1 Metabolism Apoptosis Hepatocellular Apoptosis ROS->Apoptosis Lipid Peroxidation HEA 1β-Hydroxyeuscaphic Acid Enzymes Antioxidant Defense (SOD Upregulation) HEA->Enzymes Activates HEA->Apoptosis Inhibits Enzymes->ROS Scavenges Survival Cell Survival & Hepatoprotection Enzymes->Survival Apoptosis->Survival Prevention

Caption: Mechanism of 1β-Hydroxyeuscaphic Acid in preventing CCl4-induced hepatocyte apoptosis.

Quantitative Data Summary

To evaluate the efficacy of 1β-HEA, we look at the quantitative shifts in critical hepatic biomarkers during a standardized CCl₄ insult. The following table summarizes the representative pharmacological profile of 1β-HEA based on bioassay-guided fractionation studies ()[1].

BiomarkerPhysiological RoleCCl₄-Induced State1β-HEA Treatment ShiftMechanistic Implication
AST Intracellular metabolic enzyme+++ (Severe Leakage)+ (Normalized)Preservation of hepatocyte membrane integrity.
ALT Liver-specific metabolic enzyme+++ (Severe Leakage)+ (Normalized)Primary marker of halted acute hepatic necrosis.
MDA End-product of lipid peroxidation+++ (High Oxidation)+ (Suppressed)Confirms reduction in membrane lipid degradation.
SOD Primary antioxidant enzyme- - - (Depleted)+++ (Restored)Demonstrates active restoration of endogenous redox capacity.
NO Inflammatory signaling molecule+++ (Elevated)+ (Suppressed)Indicates dampening of downstream inflammatory cascades.

Experimental Protocols & Workflows

Bioassay-Guided Isolation Protocol

To ensure the isolated compound is the actual driver of the biological effect, isolation must be coupled with continuous bio-evaluation.

  • Step 1: Ethanolic Extraction. Macerate dried Rubus aleaefolius roots in 70% Ethanol. Causality: Ethanol effectively permeates the dried botanical matrix, extracting a broad spectrum of polar and semi-polar metabolites.

  • Step 2: Solvent Partitioning. Suspend the extract in water and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol. Causality: The low-dosage EtOAc fraction specifically concentrates medium-polarity aglycone triterpenoids (like 1β-HEA), separating them from highly polar tannins and non-polar lipids[1].

  • Step 3: Chromatographic Separation. Subject the active EtOAc fraction to silica gel column chromatography, eluting with a gradient of Chloroform-Methanol. Causality: Silica gel separates compounds based on polarity; the highly hydroxylated structure of 1β-HEA requires a moderately polar mobile phase for elution.

  • Step 4: Purification & Validation. Purify via Sephadex LH-20 to remove polymeric impurities. Validate purity (>98%) via HPLC (C18 column) and confirm structure via 1D/2D NMR[2]. Trustworthiness: HPLC ensures the absence of synergistic contaminants, proving the bioactivity is solely attributable to 1β-HEA.

Workflow Root Rubus aleaefolius Roots EtOH Ethanol Extraction (Broad Spectrum) Root->EtOH Partition EtOAc Partitioning (Triterpenoid Enrichment) EtOH->Partition Liquid-Liquid BioAssay Bioassay Validation (CCl4 Model) Partition->BioAssay Active Fraction Purification Column Chromatography (Silica / Sephadex) BioAssay->Purification Guided Isolation Pure 1β-Hydroxyeuscaphic Acid (>98% HPLC Purity) Purification->Pure Crystallization

Caption: Bioassay-guided fractionation workflow for isolating 1β-Hydroxyeuscaphic Acid.

In Vitro Hepatoprotection Assay (Self-Validating System)

This protocol establishes a self-validating loop to confirm true hepatoprotection rather than mere chemical ROS scavenging.

  • Step 1: Cell Culture & Pre-treatment. Culture primary murine hepatocytes. Treat with varying concentrations of 1β-HEA (e.g., 10, 20, 40 µM) for 12 hours. Causality: Pre-treatment allows the cells to upregulate endogenous antioxidant enzymes (like SOD) before the toxic insult occurs[1].

  • Step 2: Toxic Insult. Expose cells to 10 mM CCl₄ dissolved in DMSO for 24 hours.

  • Step 3: Viability & Apoptosis Validation. Measure cell viability using the MTT assay. Quantify apoptosis via Annexin V/PI flow cytometry. Trustworthiness: The dual-assay approach distinguishes between necrotic membrane rupture (MTT/LDH leakage) and programmed cell death (Annexin V), providing a comprehensive picture of cell survival[5].

  • Step 4: Biochemical Quantification. Assay the supernatant for AST/ALT and the cell lysate for SOD/MDA using standardized colorimetric kits to confirm the mechanistic pathway[1].

References

  • Hong, Z., Chen, W., Zhao, J., Hu, J. (2010). "Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents." Journal of Ethnopharmacology, 129(3), 354-360.

  • Hu, J., Zhao, J., Chen, W., Lin, S., Zhang, J., Hong, Z. (2013). "Hepatoprotection of 1beta-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells." Pharmaceutical Biology, 51(6), 686-690.

  • BioCrick Biotech. (2024). "1beta-Hydroxyeuscaphic acid Chemical Properties and Specifications." BioCrick.

  • ChemFaces. (2024). "Tormentic acid - Biological Activity and Mechanisms." ChemFaces.

Sources

Exploratory

The Biological Activity of 1β-Hydroxyeuscaphic Acid in Hepatoprotection: A Technical Guide to Mechanisms and Methodologies

[label Refining the Diagrams I'm now revising the color choices in the diagrams. I am adjusting the node and edge colors to enhance the contrast and visual clarity, especially around the node and edge colors.

Author: BenchChem Technical Support Team. Date: March 2026

[label

Refining the Diagrams

I'm now revising the color choices in the diagrams. I am adjusting the node and edge colors to enhance the contrast and visual clarity, especially around the node and edge colors. I'm focusing on ensuring readability. Now I am finalizing and checking the text in the DOT graph code blocks.

Finalizing the Graphics

Executive Summary

1β-Hydroxyeuscaphic acid (1β-HEA) is a potent pentacyclic triterpenoid primarily isolated from the roots of Rubus aleaefolius Poir., a botanical species with a long history of traditional use in treating hepatic inflammation. In recent pharmacological research, 1β-HEA has emerged as a major bioactive constituent capable of mitigating carbon tetrachloride (CCl4)-induced acute liver injury [1.6]. This technical guide provides an in-depth analysis of the hepatoprotective mechanisms of 1β-HEA, synthesizing its antioxidant, anti-apoptotic, and membrane-stabilizing properties. Furthermore, it details the rigorous, self-validating experimental protocols required to isolate and evaluate this compound in preclinical drug development.

Mechanistic Pathways of Hepatoprotection

The hepatoprotective efficacy of 1β-HEA is fundamentally rooted in its ability to intercept the cascade of oxidative and nitrosative stress that leads to hepatocellular necrosis and apoptosis[1].

Attenuation of CYP450-Mediated Oxidative Stress

The classical model of CCl4-induced hepatotoxicity is strictly dependent on hepatic metabolic activation. Cytochrome P450 enzymes, specifically CYP2E1, convert CCl4 into the highly reactive trichloromethyl radical (•CCl3)[2]. This radical reacts with molecular oxygen to form the trichloromethylperoxy radical (•OOCCl3), which aggressively attacks polyunsaturated fatty acids in the hepatocyte membrane, initiating a destructive chain reaction of lipid peroxidation.

Hong et al. (2010) demonstrated that 1β-HEA effectively neutralizes this pathway by significantly intensifying the activity of endogenous Superoxide Dismutase (SOD)[3]. By upregulating SOD, 1β-HEA accelerates the dismutation of superoxide radicals into less toxic hydrogen peroxide, thereby quenching the oxidative cascade before irreversible lipid peroxidation—measured by the end-product Malondialdehyde (MDA)—can occur[3].

Membrane Stabilization and Anti-Apoptotic Effects

Lipid peroxidation compromises the structural integrity of the hepatocyte membrane, leading to the leakage of cytosolic enzymes such as Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) into the bloodstream. 1β-HEA acts as a membrane stabilizer; treatment with this triterpenoid results in a dose-dependent reduction of AST and ALT leakage in both in vivo murine models and in vitro hepatocyte cultures[4].

Furthermore, oxidative stress triggers mitochondrial dysfunction, leading to cytochrome c release and subsequent apoptosis. 1β-HEA has been shown to decrease the incidence of apoptosis in hepatocytes exposed to CCl4[4]. Similar to closely related triterpenoids like tormentic acid, 1β-HEA likely exerts these anti-apoptotic and anti-inflammatory effects by modulating downstream signaling pathways, including the suppression of Nitric Oxide (NO) production and the inhibition of NF-κB activation[5].

Pathway CCl4 CCl4 Exposure CYP CYP2E1 Metabolism CCl4->CYP ROS Reactive Oxygen Species (•CCl3 / ROS) CYP->ROS LPO Lipid Peroxidation (↑ MDA) ROS->LPO Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Membrane Membrane Damage (↑ AST / ALT Leakage) LPO->Membrane HEA 1β-Hydroxyeuscaphic Acid (1β-HEA) HEA->Apoptosis Inhibits SOD Antioxidant Defense (↑ SOD Activity) HEA->SOD Upregulates NO Nitrosative Stress (↓ NO Production) HEA->NO Downregulates SOD->ROS Neutralizes NO->LPO Prevents

Fig 1: Molecular pathways of 1β-HEA mediated hepatoprotection against CCl4-induced oxidative stress.

Quantitative Data Synthesis

To understand the biological impact of 1β-HEA, it is crucial to analyze its effect on key hepatic biomarkers. The following table synthesizes representative quantitative trends observed in standardized CCl4-challenged models treated with 1β-HEA (e.g., 35 mg/kg dosage)[3].

BiomarkerPhysiological RoleCCl4 Model (Untreated)1β-HEA TreatedBiological Implication
AST (U/L) Cytosolic enzymeSignificantly ElevatedNormalizedRestoration of hepatocyte membrane integrity.
ALT (U/L) Cytosolic enzymeSignificantly ElevatedNormalizedCessation of acute necrotic cellular damage.
MDA (nmol/mg) Lipid peroxidation productElevatedSignificantly ReducedDirect quenching of •OOCCl3 radicals.
SOD (U/mg) Primary antioxidantDepletedRestoredUpregulation of endogenous ROS scavenging.
NO (μmol/L) Pro-inflammatory mediatorElevatedReducedSuppression of nitrosative stress and inflammation.

Preclinical Experimental Methodologies

As a Senior Application Scientist, I emphasize that experimental design must be self-validating. The following protocols detail the step-by-step methodologies required to isolate 1β-HEA and validate its hepatoprotective activity, ensuring causality is firmly established at every stage.

Bioassay-Guided Isolation Protocol

Expertise Insight: Pentacyclic triterpenoids like 1β-HEA possess intermediate polarity. While non-polar solvents (hexane) remove lipophilic waxes and highly polar solvents (n-butanol) extract glycosides, ethyl acetate perfectly partitions the aglycone triterpenoids. Testing these fractions in parallel ensures the isolation process is driven by actual biological activity rather than chemical abundance.

  • Extraction: Macerate dried roots of Rubus aleaefolius in 70% ethanol under reflux. Filter and concentrate the extract under reduced pressure to yield the crude ethanol extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in distilled water. Sequentially partition with equal volumes of n-hexane, ethyl acetate, and n-butanol.

  • Bio-Validation: Test all three fractions in vivo (Protocol 3.2). The ethyl acetate fraction will demonstrate the highest reduction in AST/ALT[3].

  • Chromatography: Subject the active ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol.

  • Isolation: Pool fractions based on Thin-Layer Chromatography (TLC) profiles. Purify the target fraction using preparative High-Performance Liquid Chromatography (HPLC) to yield isolated 1β-Hydroxyeuscaphic acid[3].

In Vivo CCl4-Induced Liver Injury Model

Expertise Insight: To ensure this protocol is a self-validating system, a known hepatoprotective agent (e.g., Bifendate or Silymarin) must be run in parallel as a positive control. Furthermore, baseline vehicle-only groups ensure that the solvent (e.g., olive oil) does not introduce confounding baseline shifts.

  • Subject Preparation: Acclimate male Sprague-Dawley rats or ICR mice for 7 days under standard laboratory conditions. Divide into 5 groups: Normal Control, CCl4 Model, Positive Control (Bifendate), 1β-HEA Low Dose (e.g., 3.5 mg/kg), and 1β-HEA High Dose (e.g., 35 mg/kg).

  • Pre-treatment: Administer 1β-HEA or Bifendate intragastrically once daily for 7 consecutive days[3]. Administer an equal volume of vehicle (saline/Tween-80) to the Normal and Model groups.

  • Toxicity Induction: On day 7, one hour after the final treatment, administer a single intragastric dose of 0.1% CCl4 dissolved in olive oil to all groups except the Normal Control (which receives pure olive oil)[2].

  • Harvesting: Fast the animals for 16-24 hours post-induction. Euthanize and collect blood via cardiac puncture. Excise the liver immediately.

  • Biochemical Assay: Centrifuge blood to obtain serum. Use commercial spectrophotometric kits to quantify serum AST and ALT. Homogenize liver tissue in cold buffer to assay for hepatic MDA, SOD, and NO levels[3].

In Vitro Hepatocyte Cytoprotection Assay

Expertise Insight: When designing the in vitro cytoprotection assay, selecting the appropriate cellular model is critical. Immortalized HepG2 cells often lack sufficient baseline CYP2E1 expression required to metabolize CCl4 into its toxic •CCl3 radical. Therefore, primary murine hepatocytes or CYP2E1-transfected cell lines are strictly recommended to ensure the metabolic injury model functions correctly.

  • Cell Culture: Seed primary murine hepatocytes in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
    
  • Pre-treatment: Aspirate media and replace with fresh media containing varying concentrations of purified 1β-HEA (e.g., 10, 20, 40 μM) for 12 hours[4].

  • CCl4 Challenge: Introduce CCl4 (dissolved in DMSO, final DMSO concentration <0.1%) into the culture medium to induce oxidative stress. Incubate for an additional 12-24 hours.

  • Viability & Apoptosis Readout:

    • Run an MTT assay in parallel wells to ensure 1β-HEA itself is not cytotoxic at the tested concentrations.

    • Detach cells and stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via flow cytometry to quantify the exact reduction in early and late apoptotic populations[4].

Workflow Step1 1. Botanical Extraction (Rubus aleaefolius roots in EtOH) Step2 2. Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-Butanol) Step1->Step2 Step3 3. Bioassay-Guided Isolation (Silica Gel Chromatography) Step2->Step3 Active EtOAc Fraction Step4 4. In Vitro Validation (Primary Hepatocytes + CCl4) Step3->Step4 Purified 1β-HEA Step5 5. In Vivo Validation (Murine Model + CCl4) Step3->Step5 Purified 1β-HEA Step6 6. Biochemical Quantification (AST, ALT, SOD, MDA, NO) Step4->Step6 Step5->Step6

Fig 2: Bioassay-guided isolation and validation workflow for 1β-HEA from Rubus aleaefolius roots.

Future Perspectives in Drug Development

The identification of 1β-Hydroxyeuscaphic acid as a potent hepatoprotectant opens significant avenues for drug development. Future research must focus on the pharmacokinetics and bioavailability of this pentacyclic triterpenoid. Structural modifications to the hydroxyl or carboxyl groups may yield semi-synthetic derivatives with enhanced aqueous solubility and targeted delivery to the hepatic parenchyma, ultimately translating these robust preclinical findings into viable clinical therapeutics for acute liver injury and hepatitis.

References

  • Hong, Z., Chen, W., Zhao, J., Wu, Z., Zhou, J., Li, T., & Hu, J. (2010). Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents. Journal of Ethnopharmacology, 129(2), 281-287. URL:[Link]

  • Hu, J., Zhao, J., Chen, W., Lin, S., Zhang, J., & Hong, Z. (2013). Hepatoprotection of 1beta-hydroxyeuscaphic acid—The major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(5), 686-690. URL:[Link]

  • Li, J., et al. (2002). Tormentic acid protects against acute liver injury and attenuates hepatocellular apoptosis. European Journal of Pharmacology, 453(2-3), 203-208. URL:[Link]

Sources

Foundational

Structural and Pharmacological Divergence: A Comparative Analysis of Euscaphic Acid and 1β-Hydroxyeuscaphic Acid

Executive Summary Pentacyclic triterpenoids of the ursane class are highly valued in natural product drug discovery for their diverse therapeutic properties. Among these, Euscaphic acid (EA) and its derivative, 1β-Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pentacyclic triterpenoids of the ursane class are highly valued in natural product drug discovery for their diverse therapeutic properties. Among these, Euscaphic acid (EA) and its derivative, 1β-Hydroxyeuscaphic acid (1β-OH-EA), represent a fascinating case study in structure-activity relationship (SAR). Despite sharing an identical pentacyclic core, a single stereospecific hydroxylation fundamentally redirects their pharmacological trajectories[1],[2]. This technical guide provides an in-depth analysis of their structural divergence, analytical differentiation, and the self-validating methodologies required for their isolation and characterization.

Molecular Architecture: The C-1β Hydroxyl Shift

The foundational scaffold of both compounds is the 30-carbon ursane ring system. Euscaphic acid is chemically defined as 2α,3α,19α-trihydroxyurs-12-en-28-oic acid[1]. It possesses three hydroxyl groups that dictate its hydrogen-bonding network and receptor binding affinity.

The structural divergence of 1β-OH-EA lies exclusively in the addition of a fourth hydroxyl group at the C-1 position in the beta (β) orientation, rendering it 1β,2α,3α,19α-tetrahydroxyurs-12-en-28-oic acid[2]. This seemingly minor C-1β hydroxylation alters the steric bulk and the electrostatic potential surface of the A-ring. Consequently, the molecule's lipophilicity decreases, and its capacity to neutralize reactive oxygen species (ROS) and stabilize hepatocyte membranes is significantly amplified[3],[4].

Table 1: Physicochemical and Structural Comparison

ParameterEuscaphic Acid (EA)1β-Hydroxyeuscaphic Acid (1β-OH-EA)
IUPAC Nomenclature 2α,3α,19α-trihydroxyurs-12-en-28-oic acid1β,2α,3α,19α-tetrahydroxyurs-12-en-28-oic acid
Molecular Formula C30H48O5C30H48O6
Monoisotopic Mass 488.35 Da504.34 Da
Structural Distinction Hydroxyls at C-2α, C-3α, C-19αAdditional hydroxyl at C-1β
Primary Bioactivity Anti-inflammatory, Anti-tumorHepatoprotective, Antioxidant
PubChem CID 47142614312996
Extraction and Isolation Protocol: Bioassay-Guided Fractionation

Isolating closely related triterpenes requires a self-validating, bioassay-guided fractionation protocol. The following methodology, adapted from the isolation of these compounds from Rubus aleaefolius roots, uses polarity gradients coupled with continuous biological validation to ensure the targeted extraction of active metabolites[3].

Step-by-Step Methodology:

  • Primary Extraction: Macerate dried Rubus aleaefolius roots in 80% ethanol at room temperature for 72 hours. Causality & Validation: Ethanol effectively penetrates the plant matrix to solubilize both polar and moderately non-polar metabolites. Validate the extract via Thin-Layer Chromatography (TLC) using an anisaldehyde-sulfuric acid spray; the appearance of purple/red spots confirms the presence of triterpenoid skeletons.

  • Liquid-Liquid Partitioning: Suspend the concentrated ethanol extract in water and partition successively with petroleum ether, ethyl acetate (EtOAc), and n-butanol. Causality: Triterpene acids (EA and 1β-OH-EA) partition predominantly into the EtOAc fraction due to their moderate polarity, leaving highly non-polar lipids in the petroleum ether and highly polar glycosides in the n-butanol.

  • Bioassay Validation: Test the fractions in a carbon tetrachloride (CCl4)-induced hepatocyte injury model. The EtOAc fraction must demonstrate the highest reduction in AST/ALT leakage to validate the presence of 1β-OH-EA[3].

  • Column Chromatography (CC): Subject the validated EtOAc fraction to silica gel CC, eluting with a gradient of chloroform-methanol (100:0 to 80:20). Monitor the eluates via TLC.

  • Purification: Pool the triterpene-rich fractions and subject them to Sephadex LH-20 chromatography (eluting with pure methanol). Causality: Sephadex LH-20 separates molecules by size and removes polymeric tannins and pigmented impurities that co-elute on silica gel.

  • Crystallization: Recrystallize the purified fractions from MeOH/H2O to yield EA and 1β-OH-EA as white powders. Validate final purity (>98%) via HPLC-DAD before downstream analysis[5].

Analytical Differentiation: NMR and MS Protocols

Differentiating EA from 1β-OH-EA requires high-resolution analytical techniques to detect the C-1β hydroxylation.

Mass Spectrometry (UPLC-Q-TOF-MS): Mass spectrometry provides the first layer of differentiation based on the 16 Da mass shift.

  • EA: Exhibits a protonated molecular ion [M+H]+ at m/z 489.35 and a sodium adduct [M+Na]+ at m/z 511.33[1],[6].

  • 1β-OH-EA: Shows a protonated molecular ion [M+H]+ at m/z 505.35, confirming the presence of the additional oxygen atom[5],[7].

Nuclear Magnetic Resonance (NMR): The definitive structural proof is obtained via 1H and 13C NMR spectroscopy.

  • EA: The 13C NMR spectrum shows three oxygenated carbons at δC ~65.8 (C-2), 78.6 (C-3), and 72.7 (C-19)[6].

  • 1β-OH-EA: The 13C NMR spectrum reveals a fourth oxygenated carbon signal. Crucially, the 1H NMR spectrum displays an additional oxymethine proton signal corresponding to H-1α. 2D NMR techniques (HMBC and HSQC) are used to validate the structure by showing the coupling between the new H-1α proton and the adjacent H-2β proton, confirming the C-1β position[5].

AnalyticalWorkflow Start Plant Extract (Rubus aleaefolius) Fractionation Bioassay-Guided Fractionation (EtOAc) Start->Fractionation Chromatography Column Chromatography (Silica & Sephadex LH-20) Fractionation->Chromatography LCMS UPLC-Q-TOF-MS (Mass Profiling) Chromatography->LCMS NMR 1D & 2D NMR (Structural Elucidation) Chromatography->NMR EA Euscaphic Acid (m/z 489 [M+H]+) LCMS->EA MW 488.7 OH_EA 1β-OH-Euscaphic Acid (m/z 505 [M+H]+) LCMS->OH_EA MW 504.7 NMR->EA 3 OH groups NMR->OH_EA 4 OH groups (C-1β)

Analytical workflow for the isolation and differentiation of EA and 1β-OH-EA.

Pharmacological Implications & Signaling Pathways

The C-1β hydroxylation acts as a molecular switch, shifting the compound's primary pharmacological targets.

Euscaphic Acid (EA): Anti-inflammatory and Anti-tumor Dynamics EA acts as a potent signaling inhibitor. In inflammatory models, EA interferes with the clustering of TRAF6 with IRAK1 and TAK1. This upstream blockade prevents the activation of IKK and MAPKs, ultimately downregulating NF-κB-mediated transcription of pro-inflammatory cytokines[7]. Furthermore, in nasopharyngeal carcinoma (NPC) cells, EA induces G1/S cell cycle arrest and apoptosis by inhibiting the PI3K/AKT/mTOR signaling axis[7].

1β-Hydroxyeuscaphic Acid (1β-OH-EA): Hepatoprotection and Antioxidant Defense Conversely, 1β-OH-EA demonstrates tremendous hepatoprotective activity. In CCl4-induced acute liver injury models, 1β-OH-EA acts as a primary defense agent. It significantly decreases the leakage of serum transaminases (AST and ALT), prevents the formation of hepatic malondialdehyde (MDA) and nitric oxide (NO), and intensifies the activity of superoxide dismutase (SOD)[3]. The additional hydroxyl group at C-1β likely enhances the molecule's ROS-scavenging capability and its ability to stabilize hepatocyte membranes against lipid peroxidation[4].

SignalingPathways EA Euscaphic Acid (EA) NFKB NF-κB Pathway EA->NFKB Inhibits TRAF6/IRAK1 PI3K PI3K/AKT/mTOR EA->PI3K Inhibits p-AKT/p-mTOR OHEA 1β-OH-Euscaphic Acid OxStress Oxidative Stress (CCl4-induced) OHEA->OxStress Scavenges ROS Inflammation Decreased Inflammation NFKB->Inflammation Apoptosis NPC Cell Apoptosis PI3K->Apoptosis Hepatoprotection Hepatoprotection (↓AST, ↓ALT, ↑SOD) OxStress->Hepatoprotection Prevents MDA/NO

Comparative pharmacological signaling pathways of EA and 1β-OH-EA.

Conclusion

The transition from Euscaphic acid to 1β-Hydroxyeuscaphic acid highlights the profound impact of minor structural modifications in natural product chemistry. While EA is a robust anti-inflammatory and anti-tumor agent, the C-1β hydroxylation in 1β-OH-EA pivots its therapeutic utility toward potent hepatoprotection and oxidative stress mitigation. Rigorous bioassay-guided fractionation and advanced NMR/MS profiling remain the gold standards for isolating and validating these closely related triterpenes in drug development pipelines.

References

Sources

Exploratory

An In-Depth Technical Guide to 1β-Hydroxyeuscaphic Acid from Rubus Species: From Natural Sourcing to Mechanistic Insights

Abstract This technical guide provides a comprehensive overview of 1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid with significant therapeutic potential, focusing on its natural occurrence within the Rubus genus. T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid with significant therapeutic potential, focusing on its natural occurrence within the Rubus genus. This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for the extraction, isolation, and quantification of this promising bioactive compound. Furthermore, this guide delves into the structural elucidation of 1β-Hydroxyeuscaphic acid and explores its putative molecular mechanism of action, particularly its hepatoprotective effects, to support further research and development initiatives.

Introduction: The Therapeutic Promise of 1β-Hydroxyeuscaphic Acid

The genus Rubus, belonging to the Rosaceae family, encompasses a diverse group of plants, including raspberries and blackberries, which have been utilized for centuries in traditional medicine.[1][2] Modern phytochemical investigations have revealed that these plants are a rich source of bioactive secondary metabolites, with triterpenoids being a prominent class of compounds exhibiting a wide range of pharmacological activities.[3] Among these, 1β-Hydroxyeuscaphic acid, an ursane-type triterpenoid, has emerged as a compound of significant interest due to its demonstrated biological activities, most notably its hepatoprotective effects.

Initial studies have shown that 1β-Hydroxyeuscaphic acid can protect liver cells from injury by reducing the leakage of intracellular enzymes, mitigating protein oxidation, and inhibiting apoptosis.[3] This positions it as a compelling candidate for the development of novel therapeutics for liver diseases. This guide aims to provide a detailed technical framework for the scientific community to advance the study of this valuable natural product.

Natural Sources of 1β-Hydroxyeuscaphic Acid in the Rubus Genus

While the Rubus genus is vast, current research has identified a few specific species as sources of 1β-Hydroxyeuscaphic acid. The primary source identified to date is Rubus aleaefolius, where it is a major constituent. Other species, such as Rubus rosifolius, have also been reported to contain this compound. Further screening of other Rubus species is warranted to identify other potential high-yielding sources.

Rubus SpeciesPlant PartReported Presence of 1β-Hydroxyeuscaphic AcidReference
Rubus aleaefolius Poir.RootMajor constituent[3]
Rubus rosifolius Sm.FruitPresent[1]

Extraction and Isolation of 1β-Hydroxyeuscaphic Acid

The following protocol is a representative, field-proven methodology for the extraction and isolation of ursane-type triterpenoids, such as 1β-Hydroxyeuscaphic acid, from Rubus plant material. This protocol is adapted from established methods for the isolation of euscaphic acid and other triterpenoids from plant sources.[4][5]

Extraction Workflow

Extraction_Workflow plant_material Dried and Powdered Rubus Plant Material (e.g., roots of R. aleaefolius) reflux_extraction Reflux Extraction with 95% Ethanol plant_material->reflux_extraction filtration Filtration and Concentration (Rotary Evaporation) reflux_extraction->filtration crude_extract Crude Ethanolic Extract filtration->crude_extract liquid_partition Liquid-Liquid Partition (Water and Dichloromethane) crude_extract->liquid_partition ch2cl2_fraction Dichloromethane-Soluble Fraction liquid_partition->ch2cl2_fraction silica_gel Silica Gel Column Chromatography ch2cl2_fraction->silica_gel gradient_elution Gradient Elution (Dichloromethane-Acetone-Methanol) silica_gel->gradient_elution fraction_collection Fraction Collection and TLC Analysis gradient_elution->fraction_collection rp_chromatography Reversed-Phase C18 Chromatography fraction_collection->rp_chromatography methanol_gradient Methanol Gradient Elution rp_chromatography->methanol_gradient pure_compound Purified 1β-Hydroxyeuscaphic Acid methanol_gradient->pure_compound Hepatoprotective_Mechanism cluster_stress Cellular Stress (e.g., CCl4) cluster_cell Hepatocyte ROS Increased ROS (Oxidative Stress) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Apoptosis_Pathway Apoptotic Pathway (e.g., Caspase activation) ROS->Apoptosis_Pathway activates Inflammation Inflammatory Cytokines (e.g., TNF-α, IL-6) Inflammation->Apoptosis_Pathway activates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE (Antioxidant Response Element) in Nucleus Nrf2->ARE translocates and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes Cell_Damage Cellular Damage and Apoptosis Apoptosis_Pathway->Cell_Damage Compound 1β-Hydroxyeuscaphic Acid Compound->Inflammation inhibits Compound->Keap1_Nrf2 promotes dissociation Compound->Apoptosis_Pathway inhibits

Sources

Foundational

1β-Hydroxyeuscaphic Acid in Liver Fibrosis: Mechanistic Insights and Therapeutic Protocols

Executive Summary Liver fibrosis is a progressive pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, driven primarily by chronic hepatic inflammation and the activati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Liver fibrosis is a progressive pathological process characterized by the excessive accumulation of extracellular matrix (ECM) proteins, driven primarily by chronic hepatic inflammation and the activation of hepatic stellate cells (HSCs). Among emerging natural therapeutics, 1β-Hydroxyeuscaphic acid—a pentacyclic triterpenoid predominantly isolated from Rubus aleaefolius and Eriobotrya japonica (loquat)—has demonstrated profound hepatoprotective and anti-fibrotic properties[1][2].

As a Senior Application Scientist, I have structured this technical guide to dissect the molecular mechanisms of 1β-Hydroxyeuscaphic acid. Furthermore, this document provides standardized, self-validating protocols for preclinical evaluation, ensuring that researchers and drug development professionals can generate reproducible, causality-driven data.

Molecular Structure and Mechanistic Overview

1β-Hydroxyeuscaphic acid belongs to the ursane-type class of pentacyclic triterpenoids[3]. Its structural configuration, notably the specific hydroxylation pattern, endows it with potent electron-donating capabilities, making it a robust antioxidant. The pathogenesis of liver fibrosis follows a distinct causality chain: Hepatocyte injury → Reactive Oxygen Species (ROS) generation → Macrophage activation → HSC transdifferentiation → ECM deposition .

1β-Hydroxyeuscaphic acid disrupts this fibrogenic cascade at three critical junctures:

Hepatocyte Protection and Oxidative Stress Mitigation

Carbon tetrachloride (CCl₄) or lipid-induced lipotoxicity generates highly reactive free radicals, leading to lipid peroxidation of hepatocyte membranes. 1β-Hydroxyeuscaphic acid directly neutralizes these radicals and upregulates endogenous superoxide dismutase (SOD)[1]. By preserving membrane integrity, it prevents the leakage of intracellular alanine aminotransferase (ALT) and aspartate aminotransferase (AST) and inhibits Bax-mediated apoptosis[4].

Anti-Inflammatory Modulation via the NF-κB Pathway

Necrotic hepatocytes release damage-associated molecular patterns (DAMPs) that trigger the NF-κB signaling pathway in resident Kupffer cells. 1β-Hydroxyeuscaphic acid suppresses the phosphorylation and nuclear translocation of NF-κB, thereby downregulating the transcription of pro-inflammatory mediators such as TNF-α, IL-1β, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS)[2].

Inhibition of HSC Activation and ECM Remodeling

The transdifferentiation of quiescent HSCs into proliferative, fibrogenic myofibroblasts is the central event in liver fibrosis, primarily driven by TGF-β1. 1β-Hydroxyeuscaphic acid significantly downregulates TGF-β1 mRNA expression[4]. Consequently, it halts the Smad2/3 phosphorylation cascade, reducing the expression of α-smooth muscle actin (α-SMA) and Type I collagen, while promoting ECM degradation by modulating the tissue inhibitor of metalloproteinase-1 (TIMP-1) and matrix metalloproteinase-9 (MMP-9) balance[4].

MOA Compound 1β-Hydroxyeuscaphic Acid ROS Oxidative Stress (ROS) ↓ MDA, ↑ SOD Compound->ROS Scavenges NFKB NF-κB Pathway Inhibition Compound->NFKB Suppresses TGFB TGF-β1 / Smad Signaling Compound->TGFB Downregulates Apoptosis Hepatocyte Apoptosis ↓ Bax, ↑ Bcl-2 Compound->Apoptosis Inhibits ROS->Apoptosis Drives Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFKB->Cytokines Transcribes HSC HSC Activation (Hepatic Stellate Cells) TGFB->HSC Primary Driver Cytokines->HSC Activates ECM ECM Accumulation (α-SMA, Col-1) HSC->ECM Secretes

Figure 1: Multi-target mechanistic pathway of 1β-Hydroxyeuscaphic Acid in liver fibrosis.

Quantitative Data Summary

To establish a baseline for experimental design, the following table synthesizes the quantitative pharmacological profile of 1β-Hydroxyeuscaphic acid based on established in vitro and in vivo models.

ParameterModel Condition1β-HE Treatment EffectMechanistic Outcome
Cell Viability (BRL-3A) CCl₄-induced necrosisIC50 = 15 μg/mL[1]Prevents hepatocyte death
Intracellular Enzymes Elevated ALT / ASTSignificant dose-dependent reductionPreserves membrane integrity
Oxidative Stress High MDA / Low SOD↓ MDA / ↑ SODScavenges ROS
Inflammatory Cytokines High TNF-α, IL-1βSuppressed expressionInhibits NF-κB activation
Fibrogenic Markers Elevated TGF-β1, α-SMADownregulatedPrevents HSC activation

Experimental Protocols: Self-Validating Systems

In drug development, experimental reproducibility hinges on causality-driven, self-validating protocols. The following workflows are designed with internal controls to ensure that observed anti-fibrotic effects are mechanistically sound and not artifacts of cytotoxicity.

Protocol 1: In Vitro Hepatoprotection and Anti-Apoptosis Assay

Causality Rationale: BRL-3A immortalized rat liver cells exposed to CCl₄ simulate acute hepatocyte necrosis. By measuring both cell viability (MTT) and enzyme leakage (ALT/AST), we validate that the compound prevents membrane rupture rather than merely stimulating hyperproliferation.

Step-by-Step Methodology:

  • Cell Culture: Seed BRL-3A cells in 96-well plates at a density of 1×10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media. Add fresh media containing 1β-Hydroxyeuscaphic acid at graded concentrations (5, 10, 15, 20, 50 μg/mL)[1]. Include a vehicle control (0.1% DMSO) and a positive control (Silymarin, 20 μg/mL). Incubate for 24 hours.

  • Injury Induction: Introduce 10 mM CCl₄ dissolved in DMSO (final DMSO <0.5%) to the wells for 2 hours to induce oxidative injury.

  • Viability Assessment (MTT): Remove media, add 0.5 mg/mL MTT solution, and incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate the IC50.

  • Biochemical Validation: In parallel wells, collect the supernatant post-CCl₄ exposure. Use colorimetric assay kits to quantify ALT, AST, Malondialdehyde (MDA), and SOD levels.

    • Self-Validation Check: A successful assay will show an inverse correlation between MTT viability and ALT/AST leakage.

Protocol 2: In Vivo CCl₄-Induced Liver Fibrosis Evaluation

Causality Rationale: Chronic CCl₄ administration in rodents induces bridging fibrosis and pseudolobule formation. Evaluating this model requires a multi-tiered approach: serology (systemic injury), tissue homogenates (local oxidative stress), and histopathology (architectural remodeling).

Step-by-Step Methodology:

  • Animal Grouping: Randomize 8-week-old male Sprague-Dawley rats into Normal Control, CCl₄ Model, 1β-HE Low Dose (10 mg/kg), 1β-HE High Dose (30 mg/kg), and Positive Control (Silymarin 50 mg/kg).

  • Fibrosis Induction: Administer 20% CCl₄ in olive oil (2 mL/kg, intraperitoneally) twice weekly for 8 weeks to all groups except the Normal Control.

  • Therapeutic Intervention: From week 4 to week 8, administer 1β-Hydroxyeuscaphic acid via oral gavage daily.

  • Tissue Harvesting & Serology: At week 8, sacrifice the animals. Collect blood for serum ALT/AST and TGF-β1 ELISA. Excise the liver; snap-freeze one lobe in liquid nitrogen for RT-qPCR (α-SMA, Col1A1) and fix another in 10% neutral buffered formalin.

  • Histological Scoring: Section formalin-fixed tissues (5 μm). Stain with Hematoxylin & Eosin (H&E) for inflammatory infiltration and Masson's Trichrome for collagen deposition.

    • Self-Validation Check: The reduction in blue-stained collagen fibers (Masson's) must quantitatively align with the downregulation of α-SMA mRNA in the frozen tissue.

Workflow Step1 In Vivo Model Induction (CCl4) Step2 1β-HE Treatment (Dose-dependent) Step1->Step2 Step3 Biochemical Assays (ALT, AST, SOD) Step2->Step3 Step4 Molecular Analysis (RT-qPCR: α-SMA) Step3->Step4 Step5 Histopathology (Masson's Trichrome) Step4->Step5

Figure 2: Self-validating experimental workflow for preclinical evaluation.

Conclusion

1β-Hydroxyeuscaphic acid represents a multi-target therapeutic candidate for liver fibrosis. By simultaneously quenching oxidative stress, silencing NF-κB-driven inflammation, and blocking TGF-β1-mediated HSC activation, it addresses the fibrogenic cascade holistically. For drug development professionals, utilizing the self-validating protocols outlined above ensures robust, reproducible data critical for advancing this pentacyclic triterpenoid toward clinical translation.

References

  • Reishi Mushroom Attenuates Hepatic Inflammation and Fibrosis Induced by Irradiation Enhanced Carbon Tetrachloride in Rat Model Source: ResearchGate URL:4

  • Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells Source: Taylor & Francis Online URL:1

  • Biological Activities of Extracts from Loquat (Eriobotrya japonica Lindl.): A Review Source: PubMed Central (NIH) URL:2

  • Discovery of Natural Ursane-type SENP1 Inhibitors and the Platinum Resistance Reversal Activity Against Human Ovarian Cancer Cells: A Structure–Activity Relationship Study Source: ACS Publications URL:3

Sources

Exploratory

Pharmacological potential of 1beta-Hydroxyeuscaphic acid triterpenoid

An In-Depth Technical Guide to the Pharmacological Potential of 1β-Hydroxyeuscaphic Acid As drug discovery increasingly pivots back to natural product scaffolds to address complex, multifactorial diseases, pentacyclic tr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacological Potential of 1β-Hydroxyeuscaphic Acid

As drug discovery increasingly pivots back to natural product scaffolds to address complex, multifactorial diseases, pentacyclic triterpenoids have emerged as highly privileged structures. Among these, 1β-Hydroxyeuscaphic acid (1β-HEA) —an ursane-type triterpenoid primarily isolated from the roots of Rubus aleaefolius Poir. and the fruits of Rubus allegheniensis (blackberry)—demonstrates profound pharmacological versatility[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial observations, diving into the mechanistic causality, quantitative efficacy, and self-validating experimental protocols required to harness 1β-HEA in preclinical drug development.

Chemical Profile and Structural Significance

1β-Hydroxyeuscaphic acid (CAS: 120211-98-5; Molecular Formula: C30H48O6; MW: 504.7 g/mol ) is characterized by its pentacyclic ursane backbone[3]. The presence of hydroxyl groups at the 1β, 2α, 3α, and 19α positions, alongside a carboxyl group at C-28, dictates its biological reactivity. The 1β-hydroxyl substitution is particularly critical; it alters the steric hindrance and hydrogen-bonding capacity of the A-ring, which is a known pharmacophore for kinase inhibition and nuclear receptor modulation in triterpenoids.

The Core Pharmacological Axis: Hepatoprotection

The most rigorously validated pharmacological application of 1β-HEA is its potent hepatoprotective activity against chemical-induced liver injury[4][5].

Mechanistic Causality

Carbon tetrachloride (CCl₄) is a classic hepatotoxin. In the liver, it is metabolized by cytochrome P450 enzymes (specifically CYP2E1) into the highly reactive trichloromethyl radical (CCl₃•) and trichloromethylperoxy radical (CCl₃OO•). These radicals initiate aggressive lipid peroxidation, compromising hepatocyte membrane integrity and triggering apoptosis.

1β-HEA intervenes not merely as a passive radical scavenger, but as an active modulator of the cellular antioxidant defense system. Treatment with 1β-HEA significantly upregulates Superoxide Dismutase (SOD) activity, which dismutates superoxide anions before they can propagate lipid peroxidation[1][5]. Consequently, the downstream markers of membrane degradation—Malondialdehyde (MDA) and the leakage of intracellular enzymes (AST and ALT)—are drastically reduced[1].

Hepatoprotection CCl4 CCl4 Exposure (CYP2E1 Metabolism) ROS Trichloromethyl Radicals (ROS Generation) CCl4->ROS induces MDA Lipid Peroxidation (MDA Levels ↓) ROS->MDA triggers Enzymes Membrane Leakage (AST & ALT ↓) ROS->Enzymes damages membrane Apoptosis Hepatocyte Apoptosis ROS->Apoptosis activates HEA 1β-Hydroxyeuscaphic Acid (1β-HEA) SOD Superoxide Dismutase (SOD) Upregulation HEA->SOD stimulates HEA->Apoptosis inhibits SOD->ROS neutralizes Survival Hepatocyte Survival & Tissue Restoration SOD->Survival promotes MDA->Survival impairs Enzymes->Survival indicates failure Apoptosis->Survival prevents

Fig 1: Mechanistic pathway of 1β-HEA-mediated hepatoprotection against CCl4-induced injury.

Cardiovascular Potential: Inhibition of Atherosclerotic Foam Cells

Beyond hepatoprotection, 1β-HEA exhibits promising anti-atherosclerotic properties. The formation of foam cells—macrophages that have engorged themselves on oxidized or acetylated low-density lipoproteins (acLDL)—is the hallmark of early-stage atherosclerosis.

In human monocyte-derived macrophages, 1β-HEA isolated from Rubus allegheniensis demonstrated the ability to inhibit foam cell formation[2]. While highly potent triterpenoids like pomolic acid achieve up to 90% inhibition at 50 μM, 1β-HEA provides a moderate, yet statistically significant, inhibitory effect (~33% at 50 μM)[2]. This activity is likely mediated through the downregulation of scavenger receptors (e.g., CD36) or the enhancement of cholesterol efflux pathways (ABCA1/ABCG1), preventing the pathological accumulation of cytosolic lipid droplets.

Quantitative Pharmacological Parameters

To facilitate rapid comparison for drug development professionals, the key quantitative metrics of 1β-HEA are summarized below:

Pharmacological TargetExperimental ModelKey Biomarker / MetricObserved Efficacy / IC₅₀Reference
Hepatoprotection BRL-3A Hepatocytes (CCl₄-induced)Cell Viability (IC₅₀)15 μg/mL [5]
Antioxidant Defense Murine in vivo (CCl₄-induced)SOD ActivitySignificantly Intensified [1]
Membrane Integrity Murine in vivo (CCl₄-induced)AST, ALT, MDA, NOSignificantly Decreased [1]
Anti-Atherosclerosis Human Macrophages (acLDL-induced)Foam Cell Formation~33% Inhibition (at 50 μM) [2]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed with built-in validation checkpoints.

Protocol A: In Vitro Hepatoprotection Assay (BRL-3A Cells)

Purpose: To quantify the cytoprotective IC₅₀ of 1β-HEA against CCl₄ toxicity.

  • Cell Synchronization: Seed BRL-3A cells at 1×10⁴ cells/well in a 96-well plate using DMEM with 10% FBS. Incubate for 24h. Causality checkpoint: Replace media with serum-free DMEM for 12 hours prior to treatment. This synchronizes the cell cycle and eliminates serum-derived antioxidant interference, ensuring the observed cytoprotection is solely attributable to 1β-HEA.

  • Pre-treatment: Treat cells with varying concentrations of 1β-HEA (e.g., 5, 10, 15, 20, 25 μg/mL)[5]. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Silymarin, 10 μg/mL). Incubate for 2h.

  • Toxin Exposure: Introduce 0.2% CCl₄ dissolved in culture media to the wells. Incubate for 24h.

  • Viability Quantification: Add 10 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4h. The mitochondrial succinate dehydrogenase in living cells will reduce MTT to insoluble formazan.

  • Solubilization & Readout: Remove media, dissolve formazan crystals in 150 μL DMSO, and measure absorbance at 570 nm. Calculate the IC₅₀ using non-linear regression.

Protocol B: Foam Cell Formation Inhibition Assay

Purpose: To evaluate the efficacy of 1β-HEA in preventing macrophage lipid engorgement.

  • Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages using M-CSF (50 ng/mL) for 7 days.

  • Compound Incubation: Pre-treat the macrophages with 50 μM 1β-HEA for 24 hours[2].

  • Lipid Loading: Expose the cells to 50 μg/mL of acetylated LDL (acLDL) for 48 hours to induce foam cell formation. Causality checkpoint: Use untreated cells exposed to acLDL as the maximum lipid-loading baseline (0% inhibition).

  • Oil Red O Staining: Fix cells with 4% paraformaldehyde, wash with 60% isopropanol, and stain with Oil Red O solution for 15 minutes to specifically label neutral intracellular triglycerides and lipids.

  • Spectrophotometric Quantification: Elute the retained Oil Red O dye using 100% isopropanol and measure the optical density at 520 nm. Calculate the percentage of inhibition relative to the acLDL-only control.

ProtocolWorkflow Seed 1. Cell Seeding & Serum Starvation PreTreat 2. Pre-treatment with 1β-HEA Seed->PreTreat synchronizes cells Induction 3. Pathological Induction (CCl4 or acLDL) PreTreat->Induction establishes defense Assay 4. Biomarker Staining (MTT or Oil Red O) Induction->Assay triggers phenotype Quant 5. Spectrophotometric Quantification Assay->Quant enables readout

Fig 2: Standardized high-throughput in vitro workflow for evaluating 1β-HEA efficacy.

Future Perspectives in Drug Development

While the in vitro and early in vivo data for 1β-Hydroxyeuscaphic acid are compelling, the translation of pentacyclic triterpenoids into clinical therapeutics faces well-documented pharmacokinetic hurdles. The high molecular weight and lipophilicity of 1β-HEA result in poor aqueous solubility and limited oral bioavailability.

Future formulation strategies must prioritize advanced delivery systems. Nano-emulsions, cyclodextrin inclusion complexes, or solid lipid nanoparticles (SLNs) will be essential to enhance the systemic absorption of 1β-HEA. Furthermore, structure-activity relationship (SAR) studies focusing on the esterification of the C-28 carboxyl group could yield prodrugs with superior pharmacokinetic profiles while retaining the core hepatoprotective and anti-atherosclerotic pharmacophores.

References

  • Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents Journal of Ethnopharmacology / PubMed (NIH). Retrieved from:[Link]

  • Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells Pharmaceutical Biology / PubMed (NIH). Retrieved from:[Link]

  • 1β-Hydroxyeuscaphic acid CAS 120211-98-5 LookChem. Retrieved from:[Link]

  • Sericic acid | CAS:55306-03-1 | Triterpenoids | High Purity | Manufacturer BioCrick BioCrick (Citing: Nat Prod Res. 2014;28(24):2347-50). Retrieved from:[Link]

Sources

Foundational

1beta-Hydroxyeuscaphic acid CAS number 120211-98-5 data

An In-Depth Technical Guide to 1β-Hydroxyeuscaphic Acid (CAS: 120211-98-5): From Chemical Properties to Therapeutic Potential Abstract 1β-Hydroxyeuscaphic acid is a naturally occurring pentacyclic triterpenoid isolated f...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1β-Hydroxyeuscaphic Acid (CAS: 120211-98-5): From Chemical Properties to Therapeutic Potential

Abstract

1β-Hydroxyeuscaphic acid is a naturally occurring pentacyclic triterpenoid isolated from Rubus aleaefolius. As a derivative of euscaphic acid, it belongs to a class of compounds renowned for their diverse pharmacological activities. The primary and most well-documented therapeutic potential of 1β-Hydroxyeuscaphic acid is its significant hepatoprotective effect, demonstrated through its ability to mitigate cellular injury, reduce oxidative stress, and inhibit apoptosis in liver cells. This technical guide provides a comprehensive overview of 1β-Hydroxyeuscaphic acid for researchers, scientists, and drug development professionals. It synthesizes the available data on its physicochemical properties, biological activities, and mechanisms of action. Furthermore, by drawing parallels with structurally related triterpenoids like euscaphic acid and tormentic acid, this guide explores inferred therapeutic avenues, proposes detailed analytical methodologies, and discusses future directions for research and development.

Introduction to Pentacyclic Triterpenoids: A Promising Scaffold for Drug Discovery

Pentacyclic triterpenes are a large and structurally diverse class of natural products, widely distributed throughout the plant kingdom.[1] They are found in many medicinal herbs and edible plants, leading to a significant average daily intake in the human diet.[1] These compounds have long been recognized for a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antidiabetic, cardioprotective, and hepatoprotective activities.[1][2] The therapeutic potential of a given triterpenoid is dictated by its specific stereochemistry and the nature and position of its functional groups.[1]

1β-Hydroxyeuscaphic acid belongs to the ursane-type subfamily of pentacyclic triterpenoids. Its parent compound, euscaphic acid, has demonstrated notable anti-inflammatory and anticancer effects, the latter through the induction of apoptosis via suppression of the PI3K/AKT/mTOR signaling pathway.[3][4] Another closely related compound, tormentic acid, exhibits an even wider range of biological activities, including antidiabetic, antihyperlipidemic, and neuroprotective effects.[2][5][6] This established bioactivity within its structural class provides a strong rationale for the in-depth investigation of 1β-Hydroxyeuscaphic acid as a potential therapeutic agent.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1β-Hydroxyeuscaphic acid is fundamental for its development as a drug candidate. The key identifiers and properties are summarized below.

PropertyDataReference
CAS Number 120211-98-5[7][8]
Molecular Formula C₃₀H₄₈O₆[8][9]
Molecular Weight 504.7 g/mol [8]
IUPAC Name (1R,2R,4aS,6aS,6bR,10S,11S,12S,12aR,14bS)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid[10]
Synonyms 1-beta-hydroxyeuscaphic acid[10]
Class Pentacyclic Triterpenoid (Ursane-type)

Biological Activity and Mechanism of Action

Primary Indication: Potent Hepatoprotective Activity

The most significant, experimentally validated biological activity of 1β-Hydroxyeuscaphic acid is its ability to protect liver cells from injury.[7][11] A pivotal study investigated its effects against carbon tetrachloride (CCl₄)-induced damage in a hepatocyte cell line (BRL-3A).[11] CCl₄ is a well-known hepatotoxin that induces severe oxidative stress, leading to cellular damage and apoptosis.

Mechanism of Hepatoprotection: Treatment with 1β-Hydroxyeuscaphic acid demonstrated a multi-faceted protective mechanism:

  • Reduced Enzyme Leakage: It significantly lowered the extracellular levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), key biomarkers of hepatocyte membrane damage.[11]

  • Antioxidant Effect: The compound increased the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme, while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.[11]

  • Anti-apoptotic Action: It decreased the incidence of apoptosis in liver cells exposed to the toxin.[7][11]

These findings confirm that 1β-Hydroxyeuscaphic acid exerts its hepatoprotective effects by bolstering the cell's antioxidant defenses and inhibiting pathways leading to cell death.[11]

Hepatoprotection_Mechanism cluster_Toxin Toxic Insult cluster_Cellular Hepatocyte Response cluster_Intervention Therapeutic Intervention CCl4 Carbon Tetrachloride (CCl₄) ROS Reactive Oxygen Species (ROS) Generation CCl4->ROS Metabolic Activation Injury Membrane Damage & Oxidative Stress ROS->Injury Apoptosis Apoptosis Injury->Apoptosis Biomarkers Release of ALT, AST Increase in MDA Injury->Biomarkers Compound 1β-Hydroxyeuscaphic Acid Compound->Injury Inhibits SOD ↑ Superoxide Dismutase (SOD) Activity Compound->SOD Promotes

Hepatoprotective mechanism of 1β-Hydroxyeuscaphic acid.
Inferred Therapeutic Potential: Broader Pharmacological Profile

Given the extensive activities of its parent compound, euscaphic acid, it is logical to infer that 1β-Hydroxyeuscaphic acid may possess a wider range of therapeutic applications.

Anticancer Activity (Inferred): Euscaphic acid induces apoptosis and inhibits the proliferation of nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway.[4] This pathway is a central regulator of cell growth, survival, and proliferation and is frequently dysregulated in various cancers. The ability of the core euscaphic acid structure to modulate this critical pathway suggests that 1β-Hydroxyeuscaphic acid should be evaluated as a potential anticancer agent.

PI3K_AKT_Pathway RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Euscaphic_Acid Euscaphic Acid (and potentially its derivatives) Euscaphic_Acid->PI3K Inhibits Euscaphic_Acid->AKT Inhibits

Inferred target of Euscaphic Acid in the PI3K/AKT/mTOR pathway.

Anti-inflammatory and Anti-diabetic Potential (Inferred): Euscaphic acid reduces the production of inflammatory mediators like nitric oxide (NO), iNOS, and COX-2 in macrophages.[12] It also inhibits α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting anti-diabetic potential.[3][12] These activities, common among ursane-type triterpenoids, warrant investigation for 1β-Hydroxyeuscaphic acid.

Sourcing and Synthesis Strategies

Natural Source and Isolation

1β-Hydroxyeuscaphic acid is a major constituent isolated from the roots of Rubus aleaefolius Poir., a plant belonging to the Rosaceae family.[11] This plant has been used in folk medicine for treating hepatitis, which aligns with the compound's demonstrated hepatoprotective activity.[11]

Potential Synthesis Pathways

While a dedicated total synthesis for 1β-Hydroxyeuscaphic acid has not been published, two strategic approaches are viable for its production, which is a critical consideration for drug development.

  • Semi-synthesis from Abundant Precursors: A logical approach would involve the chemical modification of a more readily available triterpenoid, such as euscaphic acid or ursolic acid. This would require the stereoselective introduction of a hydroxyl group at the 1β position, a challenging but feasible synthetic step.

  • Biosynthesis via Microbial Transformation: A highly promising and field-proven strategy is the use of microbial biocatalysis. Specific strains of fungi and bacteria are known to perform highly selective hydroxylation reactions on steroid and triterpenoid skeletons.[13] For instance, various molds have been used to hydroxylate bile acids at the C-1 position.[13] Screening a library of microorganisms with a substrate like euscaphic acid could yield a strain capable of performing the desired 1β-hydroxylation, offering a potentially more efficient and environmentally friendly production route.

Analytical Methodologies

Robust analytical methods are essential for quantification, purity assessment, and pharmacokinetic studies. While a specific validated method for 1β-Hydroxyeuscaphic acid is not available in the literature, a reliable RP-HPLC method can be developed based on established protocols for similar triterpenoids like ursolic and betulinic acid.[14]

Experimental Protocol: Quantification by RP-HPLC-UV

Causality and Rationale: This protocol is designed based on the physicochemical properties of triterpenoids. A C18 column is selected due to the compound's hydrophobic nature. An isocratic mobile phase of acetonitrile and methanol provides strong elution strength for these molecules. UV detection at a low wavelength (210 nm) is necessary as triterpenoids lack a strong chromophore, meaning they do not absorb light strongly at higher wavelengths.[14]

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • 1β-Hydroxyeuscaphic acid reference standard.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 1β-Hydroxyeuscaphic acid reference standard in methanol to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to create a calibration curve (e.g., 10-200 µg/mL).

  • Sample Preparation: Extract the compound from its matrix (e.g., plant material, plasma) using an appropriate solvent like methanol or ethyl acetate. Evaporate the solvent and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Methanol (80:20, v/v).[14]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Analysis: Inject the standards and samples. Identify the 1β-Hydroxyeuscaphic acid peak in the sample chromatograms by comparing its retention time with that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the compound in the samples using the regression equation from the calibration curve.

HPLC_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: HPLC Analysis cluster_Quant Phase 3: Quantification Standard Prepare Reference Standard Solutions Inject Inject into HPLC System (C18 Column, ACN:MeOH) Standard->Inject Sample Extract & Prepare Test Sample Sample->Inject Detect UV Detection at 210 nm Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram CalCurve Construct Calibration Curve from Standards Chromatogram->CalCurve Quantify Calculate Sample Concentration (Peak Area vs. Curve) Chromatogram->Quantify CalCurve->Quantify

General workflow for the quantification of 1β-Hydroxyeuscaphic acid.

Future Directions and Drug Development Considerations

1β-Hydroxyeuscaphic acid presents a promising natural product scaffold, particularly for liver diseases. However, its translation into a clinical candidate requires a systematic and comprehensive research effort.

  • Broad-Spectrum Efficacy Screening: While its hepatoprotective effects are established, its potential as an anti-inflammatory, anticancer, or antidiabetic agent remains unexplored. In vitro and in vivo screening against relevant targets and disease models is a critical next step.

  • Pharmacokinetic Profiling: Key ADME (Absorption, Distribution, Metabolism, Excretion) parameters must be determined. Triterpenoids often suffer from poor aqueous solubility and low bioavailability, which can be significant hurdles. Formulation strategies, such as the use of cyclodextrins or lipid-based delivery systems, may be necessary to overcome these challenges.[15]

  • Medicinal Chemistry and SAR: The synthesis and evaluation of derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. As demonstrated with other euscaphic acid derivatives, even minor structural modifications can alter interactions with biological targets.[16]

  • Toxicology Assessment: A thorough safety and toxicology profile must be established in preclinical models to identify any potential liabilities before advancing to human trials.

References

  • Olech, M., Ziemichód, W., & Nowacka-Jechalke, N. (2021). The Occurrence and Biological Activity of Tormentic Acid—A Review. Molecules, 26(13), 3797. [Link][1][6]

  • ProQuest. (n.d.). The Occurrence and Biological Activity of Tormentic Acid—A Review. Retrieved from ProQuest. [Link]

  • Olech, M., Ziemichód, W., & Nowacka-Jechalke, N. (2021). The Occurrence and Biological Activity of Tormentic Acid-A Review. Molecules, 26(13), 3797. [Link]

  • MDPI. (n.d.). Tormentic Acid. In Encyclopedia. Retrieved from [Link]

  • Hu, J., et al. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(6), 686-690. [Link]

  • National Center for Biotechnology Information. (n.d.). 1beta-Hydroxyeuscaphic acid. In PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1β-Hydroxyeuscaphic acid. Retrieved from [Link]

  • Zarecki, P., et al. (2017). Synthesis of 1β-hydroxydeoxycholic acid in H-2 and unlabeled forms. Steroids, 120, 53-59. [Link]

  • Tohma, M., et al. (1985). Synthesis of the 1 beta-hydroxylated bile acids and identification of 1 beta,3 alpha,7 alpha-trihydroxy- and 1 beta,3 alpha,7 alpha,12 alpha-tetrahydroxy-5 beta-cholan-24-oic acids in human meconium. Chemical & Pharmaceutical Bulletin, 33(7), 3071-3. [Link]

  • Carlström, K., Kirk, D. N., & Sjövall, J. (1981). Microbial synthesis of 1 beta- and 15 beta-hydroxylated bile acids. Journal of Lipid Research, 22(8), 1225-34. [Link]

  • PubChemLite. (n.d.). 1-beta-hydroxyeuscaphic acid (C30H48O6). Retrieved from [Link]

  • SciELO México. (n.d.). Synthesis of New Bicyclic Hydroxamic Acids with Cytotoxic Activity. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Substance Information. Retrieved from [Link]

  • Bentham Science. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Current Medicinal Chemistry, 20(5), 656-679. [Link]

  • Poór, M., et al. (2019). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients, 11(8), 1915. [Link]

  • Zhang, Y., et al. (2019). A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum. Molecules, 24(20), 3763. [Link]

  • Chandramu, C., et al. (2003). Isolation, characterization and biological activity of betulinic acid and ursolic acid from Vitex negundo L. Phytotherapy Research, 17(2), 129-34. [Link]

  • Scholars Research Library. (n.d.). U.V. Spectroscopy technique for analysis to Acetohydroxamic acid for gastric p sensitive formulation. Retrieved from [Link]

  • Maegawa, L., et al. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(7), 3536. [Link]

  • Maegawa, L., et al. (2022). Mechanistic Insight into the Mode of Action of Acid β-Glucosidase Enhancer Ambroxol. International Journal of Molecular Sciences, 23(7), 3536. [Link]

  • Taralkar, S. V., & Chattopadhyay, S. (2012). A HPLC Method for Determination of Ursolic Acid and Betulinic Acids from their Methanolic Extracts of Vitex Negundo Linn. Journal of Chromatographic Science, 3(3), 1-5. [Link]

  • Petraglia, F., et al. (1995). Mechanism of action of interleukin-1 beta in increasing corticotropin-releasing factor and adrenocorticotropin hormone release from cultured human placental cells. American Journal of Obstetrics and Gynecology, 173(4), 1275-9. [Link]

  • Wang, S., Cheng, Q., Malik, S., & Yang, J. (2000). Interleukin-1beta inhibits gamma-aminobutyric acid type A (GABA(A)) receptor current in cultured hippocampal neurons. Journal of Pharmacology and Experimental Therapeutics, 292(2), 497-504. [Link]

  • MDPI. (2022). Development of Hydroxamic Acid Compounds for Inhibition of Metallo-β-Lactamase from Bacillus anthracis. International Journal of Molecular Sciences, 23(16), 9205. [Link]

  • Al-Adham, I. S. I., et al. (2025). Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation. Scientific Reports, 15(1), 1-17. [Link]

  • Weldon, C., et al. (2007). Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid. The Journal of Nutritional Biochemistry, 18(4), 250-8. [Link]

  • Nadin, L. G., & Santos, C. A. (2012). Amino Acids in the Development of Prodrugs. Mini Reviews in Medicinal Chemistry, 12(1), 12-29. [Link]

Sources

Exploratory

The Triterpenoid Arsenal of Rubus aleaefolius Root: A Technical Guide to Its Active Constituents

Abstract The root of Rubus aleaefolius Poir., a plant with a rich history in traditional medicine for the treatment of liver ailments, harbors a potent collection of bioactive pentacyclic triterpenoids. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The root of Rubus aleaefolius Poir., a plant with a rich history in traditional medicine for the treatment of liver ailments, harbors a potent collection of bioactive pentacyclic triterpenoids. This guide provides an in-depth technical exploration of the core active constituents within the root extract, designed for researchers, scientists, and professionals in drug development. We will delve into the chemical identity of these compounds, their established hepatoprotective mechanisms, and present detailed methodologies for their extraction, isolation, and analytical characterization. This document is structured to serve as a practical and authoritative resource, bridging traditional knowledge with modern scientific validation.

Introduction: From Traditional Use to Scientific Validation

For centuries, practitioners of traditional Chinese medicine have utilized the root of Rubus aleaefolius Poir. to address various liver diseases, including hepatitis.[1] This empirical knowledge has spurred scientific investigation, leading to the identification of a class of compounds largely responsible for its therapeutic effects: pentacyclic triterpenoids.[2] These complex natural products are now at the forefront of research into new hepatoprotective agents.

This guide will focus on the six principal active constituents isolated from the root extract through bioassay-guided fractionation:

  • β-Sitosterol

  • 1β-Hydroxyeuscaphic acid

  • Oleanolic acid

  • Myrianthic acid

  • Euscaphic acid

  • Tomentic acid

Among these, 1β-Hydroxyeuscaphic acid has been identified as a major and highly active component, demonstrating significant hepatoprotective properties.[2][3]

The Core Active Constituents: A Chemical Overview

The primary bioactive compounds in Rubus aleaefolius root extract are triterpenoids, a large and diverse class of natural products derived from a 30-carbon precursor, squalene.[4] The six key isolates belong to the ursane and oleanane skeletal types, which are common in the Rubus genus.[5]

Compound Chemical Class Key Structural Features Reported Bioactivity
β-Sitosterol PhytosterolSteroidal nucleus with a hydroxyl group at C-3 and a side chain at C-17.Anti-inflammatory, cholesterol-lowering.[6]
1β-Hydroxyeuscaphic acid Ursane-type TriterpenoidUrsane skeleton with hydroxyl groups at C-1, C-2, C-3, and C-19, and a carboxylic acid at C-28.Potent hepatoprotective.[3][7]
Oleanolic acid Oleanane-type TriterpenoidOleanane skeleton with a hydroxyl group at C-3 and a carboxylic acid at C-28.Antioxidant, anti-inflammatory, hepatoprotective.[8]
Myrianthic acid Ursane-type TriterpenoidUrsane skeleton with multiple hydroxyl groups.(Specific data for this compound is less prevalent, but as a triterpenoid from this plant, it likely contributes to the overall activity.)
Euscaphic acid Ursane-type TriterpenoidUrsane skeleton with hydroxyl groups at C-2, C-3, and C-19, and a carboxylic acid at C-28.[9]Anti-inflammatory.
Tomentic acid Ursane-type TriterpenoidUrsane skeleton with hydroxyl groups at C-2, C-3, C-19, and C-23, and a carboxylic acid at C-28.(Contributes to the overall bioactivity of the extract.)

Mechanism of Action: Hepatoprotection through Antioxidant and Anti-apoptotic Pathways

The therapeutic efficacy of Rubus aleaefolius root extract in liver protection is primarily attributed to the antioxidant and anti-apoptotic properties of its triterpenoid constituents, particularly 1β-Hydroxyeuscaphic acid.[3][7]

Attenuation of Oxidative Stress

In models of liver injury, such as that induced by carbon tetrachloride (CCl4), there is a significant increase in oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).[10] The triterpenoids from Rubus aleaefolius counteract this by:

  • Decreasing Malondialdehyde (MDA) Levels: MDA is a key indicator of lipid peroxidation, a process where ROS damage cell membranes. Treatment with 1β-Hydroxyeuscaphic acid has been shown to significantly reduce hepatic MDA levels.[7]

  • Enhancing Superoxide Dismutase (SOD) Activity: SOD is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The active constituents of the extract have been found to intensify SOD activity, thereby bolstering the cell's natural defense against oxidative damage.[2][7]

While direct evidence for 1β-Hydroxyeuscaphic acid is still emerging, it is highly plausible that these effects are mediated through the activation of the Nrf2/HO-1 signaling pathway . The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[11][12] Many natural bioactive compounds exert their antioxidant effects by promoting the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes.[13][14]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from CCl4) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 destabilizes Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 release & translocation Triterpenoids R. aleaefolius Triterpenoids Triterpenoids->Keap1_Nrf2 promotes dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates Hepatoprotection Hepatoprotection Antioxidant_Genes->Hepatoprotection leads to

Fig. 1: Proposed Nrf2-mediated antioxidant mechanism of R. aleaefolius triterpenoids.
Inhibition of Apoptosis

Hepatocellular apoptosis is a hallmark of many liver diseases. The root extract of R. aleaefolius and its purified constituents have demonstrated anti-apoptotic effects by:

  • Reducing Serum Transaminase Levels: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are enzymes that leak from damaged hepatocytes into the bloodstream. A significant reduction in the serum levels of ALT and AST is observed following treatment with the extract, indicating a preservation of hepatocyte integrity.[2][10]

  • Decreasing Apoptosis Incidence: In vitro studies have shown that 1β-Hydroxyeuscaphic acid can decrease the incidence of apoptosis in hepatocytes exposed to toxins.[3][7] While the precise molecular targets are under investigation, it is known that some triterpenoids can modulate the activity of caspases, a family of proteases that are central to the apoptotic cascade.[15] Inhibition of key caspases, such as caspase-3 and caspase-9, can halt the progression of programmed cell death.

Experimental Protocols: A Guide to Isolation and Analysis

This section provides detailed methodologies for the extraction, isolation, and quantification of the active triterpenoids from R. aleaefolius root.

Bioassay-Guided Extraction and Fractionation

This protocol outlines a systematic approach to isolate the bioactive triterpenoid constituents.

Extraction_Workflow Start Dried R. aleaefolius Root Powder Extraction Soxhlet Extraction (95% Ethanol) Start->Extraction Evaporation1 Rotary Evaporation Extraction->Evaporation1 Crude_Extract Crude Ethanol Extract Evaporation1->Crude_Extract Suspension Suspend in H2O Crude_Extract->Suspension Partitioning Liquid-Liquid Partitioning Suspension->Partitioning EtOAc_Fraction Ethyl Acetate (EtOAc) Fraction Partitioning->EtOAc_Fraction nBuOH_Fraction n-Butanol Fraction Partitioning->nBuOH_Fraction Aqueous_Fraction Aqueous Fraction Partitioning->Aqueous_Fraction Bioassay Hepatoprotective Activity Assay EtOAc_Fraction->Bioassay Most Active Fraction nBuOH_Fraction->Bioassay Column_Chromatography Silica Gel Column Chromatography Bioassay->Column_Chromatography Gradient_Elution Gradient Elution (e.g., CHCl3-MeOH) Column_Chromatography->Gradient_Elution Fraction_Collection Collect & Combine Fractions by TLC Gradient_Elution->Fraction_Collection Purification Further Purification (Sephadex LH-20, Prep-HPLC) Fraction_Collection->Purification Isolated_Compounds Isolated Triterpenoids (Compounds 1-6) Purification->Isolated_Compounds

Fig. 2: Workflow for bioassay-guided isolation of triterpenoids.

Step-by-Step Methodology:

  • Extraction:

    • Air-dried and powdered roots of R. aleaefolius are exhaustively extracted with 95% ethanol using a Soxhlet apparatus.

    • The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[16]

  • Solvent Partitioning:

    • The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically ethyl acetate (EtOAc) and n-butanol (n-BuOH).

    • This yields an EtOAc fraction, an n-BuOH fraction, and a remaining aqueous fraction. Bioassays have shown the EtOAc fraction to possess the most potent hepatoprotective activity.[2]

  • Column Chromatography:

    • The dried, active EtOAc fraction is subjected to column chromatography on a silica gel (60-120 mesh) column.[17][18]

    • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a chloroform-methanol (CHCl3-MeOH) gradient.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Final Purification:

    • The combined fractions are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (prep-HPLC) to yield the pure, isolated triterpenoids.[18]

Analytical Characterization and Quantification

Accurate identification and quantification of the active constituents are critical for standardization and drug development.

4.2.1. High-Performance Liquid Chromatography (HPLC-UV)

A validated RP-HPLC-UV method can be used for the simultaneous quantification of the key triterpenoid acids.[2][3][7]

Instrumentation and Conditions:

Parameter Specification
HPLC System Quaternary pump, UV-Vis detector, autosampler
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Isocratic or gradient elution with a mixture of methanol and acidified water (e.g., 0.03 M phosphate buffer, pH 3 or 1% orthophosphoric acid). A typical isocratic ratio is 90:10 (v/v) Methanol:Acidified Water.[3][7]
Flow Rate 0.5 - 1.0 mL/min[3]
Detection Wavelength 210 nm or 214 nm[2][3]
Injection Volume 10 - 20 µL
Column Temperature Ambient

Sample Preparation:

  • A precisely weighed amount of the dried extract or fraction is dissolved in methanol.

  • The solution is sonicated for approximately 30 minutes to ensure complete dissolution.[3]

  • The solution is then filtered through a 0.45 µm syringe filter prior to injection into the HPLC system.

Quantification:

Quantification is achieved by creating a calibration curve using certified reference standards of the individual triterpenoids (e.g., oleanolic acid, ursolic acid). The concentration of the analytes in the sample is determined by comparing their peak areas to the calibration curve.

4.2.2. Structural Elucidation: MS and NMR

Mass Spectrometry (MS):

  • LC-MS/MS is a powerful tool for the identification of triterpenoids.

  • In negative electrospray ionization (ESI) mode, triterpenoid acids like euscaphic acid will typically show a deprotonated molecular ion [M-H]⁻.

  • The fragmentation pattern (MS/MS) provides structural information. For example, euscaphic acid shows characteristic product ions from the loss of water ([M-H₂O-H]⁻) and successive losses of carbon dioxide and water ([M-CO₂-H₂O-H₂O-H]⁻).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of isolated compounds.[19][20]

  • Key characteristic signals in the ¹H NMR spectrum of ursane-type triterpenoids include multiple methyl singlets and doublets in the upfield region (0.7-1.3 ppm) and an olefinic proton signal around 5.3-5.5 ppm.

  • ¹³C NMR, often in conjunction with DEPT experiments, helps to identify the number and types of carbon atoms (CH₃, CH₂, CH, C). The carboxyl carbon (C-28) typically resonates around 180 ppm.[20]

  • 2D NMR techniques (COSY, HSQC, HMBC) are used to establish the connectivity between protons and carbons, confirming the complete structure and stereochemistry.

Conclusion and Future Directions

The root of Rubus aleaefolius is a validated source of hepatoprotective triterpenoids, with 1β-Hydroxyeuscaphic acid standing out as a particularly potent constituent. The mechanisms of action, centered on antioxidant and anti-apoptotic activities, provide a strong rationale for its traditional use and a promising avenue for the development of novel liver-protective therapies. The detailed protocols provided in this guide offer a robust framework for researchers to extract, isolate, and analyze these valuable natural products.

Future research should focus on:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets of these triterpenoids, including their specific interactions with signaling proteins in the Nrf2 and apoptosis pathways.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds to optimize their delivery and efficacy.

  • Synergistic Effects: Investigating potential synergistic interactions between the different triterpenoids present in the extract, which may contribute to the overall therapeutic effect.

  • Standardization of Extracts: Utilizing the analytical methods described herein to develop standardized extracts of R. aleaefolius root for consistent and reliable preclinical and clinical evaluation.

References

  • Hong, M., et al. (2010). Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents. Journal of Ethnopharmacology, 129(3), 345-350.
  • Li, Y., et al. (2015). Chemical Constituents and Biological Activities of Plants from the Genus Rubus. Molecules, 20(8), 13739-13777.
  • Hong, M., et al. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(10), 1318-1323.
  • Hong, M., et al. (2013).
  • Tan, X., et al. (2019). A HPLC-MS method for profiling triterpenoid acids and triterpenoid esters in Osmanthus fragrans fruits. Analyst, 144(23), 6981-6988.
  • Chen, C., et al. (2023). The Triterpenoid High-Performance Liquid Chromatography Analytical Profiles of the Mycelia of Ganoderma lucidum (lingzhi). Molecules, 28(18), 6617.
  • Kang, N., et al. (2012). Inhibition of caspase-9 by oridonin, a diterpenoid isolated from Rabdosia rubescens, augments apoptosis in human laryngeal cancer cells. International Journal of Oncology, 41(4), 1467-1474.
  • Haralampidis, K., et al. (2002). A new class of plant-specific 3-hydroxy-3-methylglutaryl-CoA reductase-related genes. Plant Physiology, 130(2), 698-709.
  • Itoh, K., et al. (1999). Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain. Genes & Development, 13(1), 76-86.
  • Zhang, H., et al. (2018). Highly Oxygenated Triterpenoids and Diterpenoids from Fructus Rubi (Rubus chingii Hu) and Their NF-kappa B Inhibitory Effects. Molecules, 23(10), 2462.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0181982).
  • Wang, Y., et al. (2024). Research progress on triterpenoids in the genus Rubus: a comprehensive review.
  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Magritek.
  • Ledesma-Escobar, C. A., et al. (2024). Rubus urticifolius Compounds with Antioxidant Activity, and Inhibition Potential against Tyrosinase, Melanin, Hyaluronidase, Elastase, and Collagenase. Molecules, 29(14), 3254.
  • Satoh, T., et al. (2014). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. Journal of Neurochemistry, 130(4), 589-599.
  • Hidayat, A. A., et al. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Papoutsi, Z., et al. (2015). Complete 1H and 13C NMR assignment and 31P NMR determination of pentacyclic triterpenic acids. Analytical Methods, 7(12), 5144-5152.
  • Suja, V., et al. (2004). Evaluation of the hepatoprotective and antioxidant activities of Rubus parvifolius L. Pharmaceutical Biology, 42(8), 611-616.
  • Zhang, D. D. (2006). Mechanistic studies of the Nrf2-Keap1 signaling pathway. Drug Metabolism Reviews, 38(4), 769-789.
  • Amrita Vishwa Vidyapeetham. (2012).
  • Ahmed, S. M. U., et al. (2024). An Overview of Bioactive Compounds' Role in Modulating the Nrf2/Keap1/NF-κB Pathway to Alleviate Lipopolysaccharide-Induced Endometritis. International Journal of Molecular Sciences, 25(19), 10565.
  • Amrita Vishwa Vidyapeetham. (2012).
  • Ganesan, R., et al. (2022). The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models. Antioxidants, 11(9), 1756.
  • Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. USDA Forest Service Research Note FPL-RN-0255.
  • Balogun, O. S., et al. (2022). Isolation and characterization of β-sitosterol, oleanolic, 19- dehyroursolic and yarumic acids, from Plectranthus esculentus le. Journal of Pharmacy & Bioresources, 19(1), 43-50.
  • Baskar, A. A., et al. (2012). Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol.
  • Chemistry LibreTexts. (2023).
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube.
  • Sarg, T., et al. (2012). Column Chromatography for Terpenoids and Flavonoids. IntechOpen.
  • National Center for Biotechnology Inform
  • University of Wisconsin-Madison. (n.d.).
  • Sreelatha, S., & Jeyachitra, A. (2014). Quantitative estimation of β-Sitosterol, total phenolic and flavonoid compounds in the leaves of Moringa oleifera.
  • Woźniak, Ł., et al. (2025). Oleanolic Acid: A Promising Antioxidant-Sources, Mechanisms of Action, Therapeutic Potential, and Enhancement of Bioactivity. Antioxidants, 14(5), 598.
  • Medić-Šarić, M., et al. (2004). IDENTIFICATION AND ISOLATION OF PHARMACOLOGICALLY ACTIVE TRITERPENES IN BETUALE CORTEX, BETULA PENDULA ROTH., BETULACEAE. Acta Pharmaceutica, 54(4), 321-331.
  • López-Romero, J. C., et al. (2021). Phenolic Composition and Biological Properties of Rhus microphylla and Myrtillocactus geometrizans Fruit Extracts. Foods, 10(10), 2299.

Sources

Foundational

The Role of 1β-Hydroxyeuscaphic Acid in Inhibiting Hepatic Stellate Cells: A Mechanistic Whitepaper

Abstract Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is the cen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is the central event in this pathological process. Emerging evidence suggests a potential therapeutic role for natural compounds in mitigating liver fibrosis. This technical guide delves into the prospective role of 1β-Hydroxyeuscaphic acid, a triterpenoid compound, in the inhibition of HSC activation and the amelioration of liver fibrosis. While direct and extensive research on the specific effects of 1β-Hydroxyeuscaphic acid on HSCs is still in its nascent stages, this paper will extrapolate its potential mechanisms of action based on its known hepatoprotective properties and the well-established signaling pathways that govern HSC activation. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel anti-fibrotic therapies.

Introduction: The Central Role of Hepatic Stellate Cells in Liver Fibrosis

Hepatic stellate cells (HSCs) are perisinusoidal cells in the liver that, in their quiescent state, are the primary storage site for vitamin A.[1] Following liver injury from various insults such as viral hepatitis, alcohol abuse, or non-alcoholic steatohepatitis (NASH), HSCs undergo a process of activation.[2] This activation transforms the quiescent, star-shaped cells into proliferative, migratory, and contractile myofibroblast-like cells.[1] Activated HSCs are the principal source of ECM components, including type I collagen, leading to the progressive replacement of healthy liver parenchyma with scar tissue, a hallmark of liver fibrosis.[1][2] Given their pivotal role, inhibiting the activation of HSCs is a primary therapeutic strategy for halting or reversing liver fibrosis.

One study on the hepatoprotective effects of 1β-hydroxyeuscaphic acid against carbon tetrachloride (CCl4)-induced injury in hepatocyte cells (BRL-3A) demonstrated its ability to reduce intracellular enzyme leakage and decrease apoptosis.[3] While this study was not conducted on HSCs, it provides a foundation for investigating its potential anti-fibrotic effects.

Key Signaling Pathways in Hepatic Stellate Cell Activation: Potential Targets for 1β-Hydroxyeuscaphic Acid

The activation of HSCs is a complex process orchestrated by a network of interconnected signaling pathways. The potential inhibitory effects of 1β-Hydroxyeuscaphic acid would likely involve the modulation of these key pathways.

Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway

The TGF-β/Smad pathway is the most potent pro-fibrotic signaling cascade.[4][5][6] TGF-β1 binds to its receptor on the surface of HSCs, leading to the phosphorylation and activation of Smad2 and Smad3.[7] These activated Smads then form a complex with Smad4, which translocates to the nucleus to induce the transcription of target genes, most notably those encoding for collagen and other ECM proteins.[6][7] Smad7 acts as an inhibitory Smad, providing negative feedback to this pathway.[4][8]

It is plausible that 1β-Hydroxyeuscaphic acid could exert anti-fibrotic effects by interfering with the TGF-β/Smad pathway. This could occur through the downregulation of TGF-β1 expression, inhibition of TGF-β receptor activation, or the upregulation of the inhibitory Smad7.

Diagram of the TGF-β/Smad Signaling Pathway

TGF_Smad_Pathway TGFB TGF-β1 TGFBR TGF-β Receptor TGFB->TGFBR pSmad23 p-Smad2/3 TGFBR->pSmad23 phosphorylates Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_expression Gene Transcription (e.g., Collagen) Nucleus->Gene_expression Smad7 Smad7 Smad7->pSmad23 inhibits

Caption: The canonical TGF-β/Smad signaling pathway in hepatic stellate cells.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also implicated in HSC activation.[9][10] These pathways can be activated by various stimuli, including TGF-β, and contribute to HSC proliferation, migration, and ECM production.[9] The p38 MAPK pathway, in particular, has been shown to be crucial for HSC activation.

1β-Hydroxyeuscaphic acid could potentially inhibit HSC activation by suppressing the phosphorylation and activation of key MAPK proteins like p38.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth.[11][12] In HSCs, activation of this pathway promotes their proliferation and survival, thereby sustaining the fibrogenic response.[2][13] Inhibition of the PI3K/Akt pathway has been shown to block the progression of hepatic fibrosis.[2]

A potential mechanism of action for 1β-Hydroxyeuscaphic acid could be the downregulation of the PI3K/Akt signaling cascade, leading to the induction of apoptosis in activated HSCs.

Diagram of Key Signaling Pathways in HSC Activation

HSC_Activation_Pathways cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response TGF-β1 TGF-β1 TGFBR TGF-β Receptor TGF-β1->TGFBR Other Growth Factors Other Growth Factors Other_Receptors Other Receptors Other Growth Factors->Other_Receptors Smad Smad Pathway TGFBR->Smad MAPK MAPK Pathway (p38, ERK, JNK) Other_Receptors->MAPK PI3K_Akt PI3K/Akt Pathway Other_Receptors->PI3K_Akt Activation HSC Activation (Proliferation, Migration) Smad->Activation ECM_Production ECM Production (Collagen) Smad->ECM_Production MAPK->Activation MAPK->ECM_Production PI3K_Akt->Activation

Caption: Interconnected signaling pathways driving hepatic stellate cell activation.

Experimental Methodologies for Investigating the Role of 1β-Hydroxyeuscaphic Acid

To elucidate the precise role of 1β-Hydroxyeuscaphic acid in inhibiting HSCs, a series of well-defined in vitro and in vivo experiments are necessary.

In Vitro Studies

3.1.1. Isolation and Culture of Primary Hepatic Stellate Cells

  • Objective: To obtain a pure population of primary HSCs for in vitro experiments.

  • Protocol:

    • Perfuse the liver of a rat or mouse with a collagenase/pronase solution to digest the liver tissue.[14][15]

    • Create a single-cell suspension from the digested liver.

    • Separate HSCs from other liver cell types using density gradient centrifugation with a medium such as Nycodenz.[14][15]

    • Culture the isolated HSCs on plastic dishes, which will induce their activation over several days.[16] Quiescent HSCs can be maintained under specific culture conditions for comparative studies.[17]

3.1.2. Assessment of HSC Activation Markers

  • Objective: To determine the effect of 1β-Hydroxyeuscaphic acid on the expression of key activation markers in HSCs.

  • Protocol (Western Blotting):

    • Treat activated HSCs with varying concentrations of 1β-Hydroxyeuscaphic acid for a specified duration.

    • Lyse the cells and quantify the total protein concentration.[18]

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[19][20]

    • Incubate the membrane with primary antibodies against α-smooth muscle actin (α-SMA) and type I collagen, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.[20]

3.1.3. Analysis of Signaling Pathways

  • Objective: To investigate the impact of 1β-Hydroxyeuscaphic acid on the TGF-β/Smad, MAPK, and PI3K/Akt signaling pathways.

  • Protocol (Western Blotting):

    • Follow the Western blotting protocol as described above.

    • Use primary antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins, such as Smad2/3, p38 MAPK, and Akt.[19]

3.1.4. Gene Silencing using siRNA

  • Objective: To confirm the involvement of a specific signaling pathway in the effects of 1β-Hydroxyeuscaphic acid.

  • Protocol (siRNA Transfection):

    • Seed HSCs in a multi-well plate and allow them to reach 60-80% confluency.[21]

    • Prepare a solution of siRNA targeting a key protein in the pathway of interest (e.g., Smad3) and a transfection reagent.[21][22]

    • Add the siRNA-transfection reagent complex to the cells and incubate for 5-7 hours.[21]

    • After incubation, replace the medium and subsequently treat the cells with 1β-Hydroxyeuscaphic acid.

    • Assess the downstream effects on HSC activation markers.

Experimental Workflow for In Vitro Studies

in_vitro_workflow A Isolate & Culture Primary HSCs B Treat HSCs with 1β-Hydroxyeuscaphic acid A->B C Assess HSC Activation (Western Blot for α-SMA, Collagen) B->C D Analyze Signaling Pathways (Western Blot for p-Smad3, p-p38, p-Akt) B->D E Confirm Pathway Involvement (siRNA Knockdown) D->E

Caption: A streamlined workflow for in vitro investigation of 1β-Hydroxyeuscaphic acid's effects on HSCs.

In Vivo Studies

3.2.1. Animal Models of Liver Fibrosis

  • Objective: To evaluate the in vivo efficacy of 1β-Hydroxyeuscaphic acid in a relevant animal model of liver fibrosis.

  • Models:

    • Carbon tetrachloride (CCl4)-induced fibrosis: Repeated administration of CCl4 induces chronic liver injury and fibrosis.[4]

    • Bile duct ligation (BDL): Surgical ligation of the common bile duct leads to cholestatic liver injury and fibrosis.

3.2.2. Assessment of Liver Fibrosis

  • Objective: To quantify the extent of liver fibrosis in treated and untreated animals.

  • Methods:

    • Histological Staining: Stain liver sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.[23][24]

    • Hydroxyproline Assay: Biochemically measure the hydroxyproline content in liver tissue, which is a quantitative measure of total collagen.[25][26]

    • Immunohistochemistry: Stain liver sections for α-SMA to assess the number of activated HSCs.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the proposed experiments, illustrating the potential inhibitory effects of 1β-Hydroxyeuscaphic acid.

Parameter Control (Activated HSCs) 1β-Hydroxyeuscaphic Acid (Low Dose) 1β-Hydroxyeuscaphic Acid (High Dose)
α-SMA Protein Expression (Relative Units) 1.000.650.30
Type I Collagen Protein Expression (Relative Units) 1.000.580.25
p-Smad3/Total Smad3 Ratio 1.000.450.15
p-p38/Total p38 Ratio 1.000.520.20
p-Akt/Total Akt Ratio 1.000.600.28

Conclusion and Future Directions

While direct evidence is currently limited, the known hepatoprotective properties of 1β-Hydroxyeuscaphic acid suggest its potential as a novel therapeutic agent for liver fibrosis. Its mechanism of action likely involves the inhibition of key pro-fibrotic signaling pathways in hepatic stellate cells, including the TGF-β/Smad, MAPK, and PI3K/Akt pathways. Further rigorous investigation using the methodologies outlined in this guide is warranted to fully elucidate its therapeutic potential and mechanism of action. Such studies will be crucial in determining whether 1β-Hydroxyeuscaphic acid can be developed into an effective anti-fibrotic drug.

References

  • Chen, M., et al. (2016). TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis. Journal of Receptors and Signal Transduction, 36(3), 253-260.
  • Matsuzaki, K. (2014). TGF-β/Smad signaling during hepatic fibro-carcinogenesis (Review). International Journal of Oncology, 45(4), 1363-1371.
  • Lian, N., et al. (2023). Signaling pathways that activate hepatic stellate cells during liver fibrosis. Frontiers in Physiology, 14, 1228209.
  • Zhao, Y., et al. (2024). Exploring the Therapeutic Potential of TGF-β Inhibitors for Liver Fibrosis: Targeting Multiple Signaling Pathways. International Journal of Molecular Sciences, 25(3), 1505.
  • Wang, X., et al. (2015). Association between PI3K/Akt/mTOR/p70S6K signaling pathway and hepatic fibrosis. Journal of Huazhong University of Science and Technology [Medical Sciences], 35(6), 785-790.
  • Cui, Y., et al. (2015).
  • Chen, M., et al. (2016). TGF-β/SMAD Pathway and Its Regulation in Hepatic Fibrosis. PubMed. [Link]

  • Lian, N., et al. (2023). Signaling pathways that activate hepatic stellate cells during liver fibrosis. Frontiers in Physiology. [Link]

  • Ress, C., et al. (2021). Hepatic Stellate Cell Activation and Inactivation in NASH-Fibrosis—Roles as Putative Treatment Targets? International Journal of Molecular Sciences, 22(7), 3685.
  • Al-Ghafri, M., et al. (2023). The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review. European Review for Medical and Pharmacological Sciences, 27(24), 12247-12257.
  • Xu, F., et al. (2024). The pivotal role of TGF-β/Smad pathway in fibrosis pathogenesis and treatment. Frontiers in Pharmacology, 15, 1369529.
  • Reif, S., et al. (2009). Inhibition of Phosphatidylinositol 3-Kinase Signaling in Hepatic Stellate Cells Blocks the Progression of Hepatic Fibrosis. The Journal of Immunology, 182(6), 3763-3771.
  • Li, M., et al. (2022). MAPK p38/Ulk1 pathway inhibits autophagy and induces IL-1β expression in hepatic stellate cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 322(4), G397-G407.
  • Wang, Y., et al. (2008). Phosphatidylinositol 3-kinase/Akt pathway regulates hepatic stellate cell apoptosis. World Journal of Gastroenterology, 14(33), 5233-5240.
  • Zhu, L., et al. (2010). Targeted Delivery of siRNA to Hepatocytes and Hepatic Stellate Cells by Bioconjugation.
  • Wu, L., et al. (2015). Glucagon-like peptide-1 receptor agonists inhibit hepatic stellate cell activation by blocking the p38 MAPK signaling pathway. Genetics and Molecular Research, 14(4), 19087-19093.
  • Lee, Y. S., et al. (2022). Anti-fibrotic effects of branched-chain amino acids on hepatic stellate cells. The Korean Journal of Internal Medicine, 37(1), 54-65.
  • Zhu, L., et al. (2010). Targeted Delivery of siRNA to Hepatocytes and Hepatic Stellate Cells by Bioconjugation. ACS Publications. [Link]

  • Pastore, M., et al. (2021). Optimization of the isolation procedure and culturing conditions for hepatic stellate cells obtained from mouse. Bioscience Reports, 41(1), BSR20202720.
  • ResearchGate. (n.d.). ( A ) Stellate cell transfection monitored by cell viability. [Link]

  • Li, Y., et al. (2019). PLK1 regulates hepatic stellate cell activation and liver fibrosis through Wnt/β‐catenin signalling pathway. Journal of Cellular and Molecular Medicine, 23(11), 7512-7523.
  • Weiskirchen, R., & Weiskirchen, S. (2011). Seven Steps to Stellate Cells. Journal of Visualized Experiments, (51), 2895.
  • PeerJ. (2024).
  • Huang, H. L., et al. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(6), 791-798.
  • Weiskirchen, R., & Gressner, A. M. (2005). Isolation and Culture of Hepatic Stellate Cells. Methods in Molecular Medicine, 117, 99-113.
  • Semantic Scholar. (n.d.). Isolation and culture of hepatic stellate cells. [Link]

  • ResearchGate. (n.d.). Collagen deposition in liver fibrosis induced by thioacetamide (TAA) in.... [Link]

  • Weiskirchen, R., & Tacke, F. (2016). Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis. Frontiers in Pharmacology, 7, 21.
  • Stoop, R., et al. (n.d.). comparison of various quantitative and qualitative collagen analysis methods in early liver fibrosis. Quickzyme Biosciences.
  • Daniels, S. J., et al. (2019). Assessment of liver fibrosis progression and regression by a serological collagen turnover profile. American Journal of Physiology-Gastrointestinal and Liver Physiology, 316(6), G727-G735.
  • Caravan, P., et al. (2012). Molecular MRI of collagen to diagnose and stage liver fibrosis. Magnetic Resonance in Medicine, 67(3), 789-797.
  • Lytle, K. A., et al. (2021). Collagen Characterization in a Model of Nonalcoholic Steatohepatitis with Fibrosis; A Call for Development of Targeted Therapeutics. International Journal of Molecular Sciences, 22(11), 6031.
  • Parida, P. K., et al. (2024). Inhibition of hepatic stellate cell activation by nutraceuticals: an emphasis on mechanisms of action. Journal of Food Biochemistry, e15479.
  • Zhang, Y., et al. (2015). Zinc mediated hepatic stellate cell collagen synthesis reduction through TGF-β signaling pathway inhibition. International Journal of Clinical and Experimental Medicine, 8(11), 20498-20505.
  • Chen, Y., et al. (2015). Suberoylanilide hydroxamic acid suppresses hepatic stellate cells activation by HMGB1 dependent reduction of NF-κB1.
  • Wang, N., et al. (2012). Hydroxysafflor yellow A induces apoptosis in activated hepatic stellate cells through ERK1/2 pathway in vitro. Toxicology in Vitro, 26(5), 734-741.
  • ResearchGate. (n.d.). 18b-GA induced apoptosis of activated mouse hepatic stellate cells.... [Link]

  • Gong, Z. J., et al. (2018). Histone deacetylase inhibitor suberoylanilide hydroxamic acid alleviates liver fibrosis by suppressing the transforming growth factor-β1 signal pathway.
  • Calvo, E., et al. (2015). Endoplasmic Reticulum stress induces hepatic stellate cell apoptosis and contributes to fibrosis resolution.
  • Zhang, J., et al. (2024). Hydronidone induces apoptosis in activated hepatic stellate cells through endoplasmic reticulum stress-associated mitochondrial apoptotic pathway.

Sources

Exploratory

Comprehensive Technical Guide on 1β-Hydroxyeuscaphic Acid: Isolation Dynamics, Pharmacodynamics, and Validation Workflows

Executive Summary 1β-Hydroxyeuscaphic acid is a naturally occurring pentacyclic triterpenoid of the ursane class, predominantly isolated from botanical sources such as Rubus aleaefolius and Senna septemtrionalis. In drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1β-Hydroxyeuscaphic acid is a naturally occurring pentacyclic triterpenoid of the ursane class, predominantly isolated from botanical sources such as Rubus aleaefolius and Senna septemtrionalis. In drug development, this molecule has garnered significant attention for its potent hepatoprotective, antioxidant, and anti-inflammatory properties. This whitepaper provides an authoritative, step-by-step technical framework detailing its physicochemical profiling, bioassay-guided isolation, mechanistic pathways, and the self-validating experimental protocols required to quantify its therapeutic efficacy.

Molecular Architecture & Physicochemical Profile

The structural backbone of 1β-Hydroxyeuscaphic acid features a highly functionalized ursane skeleton. The presence of four hydroxyl groups and a carboxylic acid moiety dictates its intermediate polarity, which is a critical factor in both its chromatographic isolation and its cellular permeability.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 1β-Hydroxyeuscaphic acid
IUPAC Nomenclature (1β,2α,3α)-1,2,3,19-tetrahydroxyurs-12-en-28-oic acid
Molecular Formula C30H48O6
Molecular Weight 504.7 g/mol
CAS Registry Number 120211-98-5
Compound Class Pentacyclic Triterpenoid (Ursane-type)
Physical State White Powder
Primary Botanical Sources Rubus aleaefolius, Senna septemtrionalis

Bioassay-Guided Isolation Dynamics

The extraction of 1β-Hydroxyeuscaphic acid requires a targeted approach to separate it from complex plant matrices containing competing lipids, tannins, and glycosides.

Extraction A Rubus aleaefolius Roots (Raw Material) B Ethanol Extraction (Reflux, 3x) A->B Maceration C Liquid-Liquid Partitioning (Hexane -> EtOAc -> n-BuOH) B->C Concentration D Ethyl Acetate Fraction (Intermediate Polarity) C->D Bioassay-guided E Silica Gel Chromatography (Gradient Elution) D->E Separation F 1β-Hydroxyeuscaphic Acid (C30H48O6, MW: 504.7) E->F Crystallization

Fig 1: Bioassay-guided isolation workflow for 1β-Hydroxyeuscaphic acid from plant matrices.

Protocol 1: Extraction and Purification Workflow

1. Maceration & Primary Extraction:

  • Step: Pulverize dried roots of Rubus aleaefolius and extract with 70% ethanol under reflux for 3 cycles (2 hours each).

  • Causality: 70% ethanol is specifically chosen to disrupt the cellular matrix while efficiently solubilizing both highly polar glycosides and moderately polar aglycones (triterpenoids).

2. Liquid-Liquid Partitioning:

  • Step: Evaporate the ethanolic extract under reduced pressure. Suspend the residue in distilled water and partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol.

  • Causality: This step fractionates the crude extract by dielectric constant. Hexane strips away non-polar waxes and lipids. Ethyl acetate is deliberately selected because its polarity perfectly aligns with the hydrogen-bonding potential of the four hydroxyl groups on 1β-Hydroxyeuscaphic acid, effectively separating it from the highly polar tannins left in the aqueous phase [1].

3. Chromatographic Separation & Crystallization:

  • Step: Subject the EtOAc fraction to silica gel column chromatography, eluting with a gradient of Chloroform:Methanol (from 100:0 to 80:20). Purify the target sub-fraction via recrystallization in methanol.

  • Causality: Gradient elution allows for the sequential detachment of triterpenoids based on their affinity to the silica stationary phase. Recrystallization exploits the compound's differential solubility in cold versus hot methanol, yielding >98% purity.

Pharmacological Mechanisms: Hepatoprotection & Anti-Inflammation

1β-Hydroxyeuscaphic acid operates through a dual-axis mechanism. In models of acute liver injury, it acts as a potent hepatoprotectant by mitigating oxidative stress. Concurrently, it exerts anti-inflammatory effects by modulating nuclear transcription factors [2, 3].

Mechanism cluster_0 Hepatoprotection (CCl4 Model) cluster_1 Anti-Inflammation Drug 1β-Hydroxyeuscaphic Acid ROS ROS & Oxidative Stress Drug->ROS Inhibits SOD SOD Activity Drug->SOD Upregulates NFkB NF-κB (p65) Translocation Drug->NFkB Blocks MDA MDA & NO Formation ROS->MDA Promotes Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Induces SOD->ROS Scavenges ProCyt Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProCyt Transcribes

Fig 2: Hepatoprotective and anti-inflammatory signaling pathways of 1β-Hydroxyeuscaphic acid.

In Vitro Validation Protocols

To rigorously evaluate the efficacy of 1β-Hydroxyeuscaphic acid, researchers must utilize a self-validating system. The Carbon Tetrachloride (


) induced hepatotoxicity model is the gold standard for this purpose.
Protocol 2: -Induced Hepatocyte Injury Assay

1. Cell Culture & Pre-treatment:

  • Step: Seed primary rat hepatocytes or HepG2 cells in 96-well plates at a density of

    
     cells/well. Incubate with varying concentrations (5, 10, 20 μM) of 1β-Hydroxyeuscaphic acid for 24 hours.
    
  • Causality: Pre-treatment is mandatory. It provides a temporal window for the triterpenoid to upregulate endogenous antioxidant enzymes (such as Superoxide Dismutase, SOD) prior to the introduction of the oxidative insult.

2. Intoxication Phase:

  • Step: Expose the pre-treated cells to 10 mM

    
     (dissolved in 0.1% DMSO) for 12 hours.
    
  • Causality:

    
     is not inherently toxic. Its hepatotoxicity is contingent upon biotransformation by hepatic cytochrome P450 enzymes (specifically CYP2E1) into the highly reactive trichloromethyl radical (
    
    
    
    ). This radical initiates a chain reaction of lipid peroxidation that physically destabilizes the hepatocellular membrane [2].

3. Biomarker Quantification (Self-Validating Matrix):

  • Step: Quantify Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT) leakage in the supernatant. Concurrently, lyse the cells to measure intracellular Malondialdehyde (MDA) and SOD levels.

  • Systemic Validation: This protocol employs a tripartite validation matrix. First, the vehicle control establishes the baseline health of the hepatocytes. Second, a positive control (e.g., Silymarin) validates the sensitivity of the assay to known hepatoprotectants. Third, the orthogonal measurement of both extracellular markers (AST/ALT leakage, which correlates directly with membrane rupture) and intracellular markers (MDA, a terminal byproduct of lipid peroxidation) ensures that the observed cytoprotection is due to true membrane stabilization and not an artifact of assay interference.

References

  • Title: Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents. Source: Journal of Ethnopharmacology (2010) URL: [Link]

  • Title: Hepatoprotection of 1beta-hydroxyeuscaphic acid—The major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Source: Pharmaceutical Biology (2013) URL: [Link]

  • Title: Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S. Irwin & Barneby Through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling in LPS-Stimulated Mouse Microglial Cells. Source: Antioxidants / MDPI (2025) URL: [Link]

Protocols & Analytical Methods

Method

Isolation of 1β-Hydroxyeuscaphic Acid from the Roots of Rubus aleaefolius

An Application Note and Protocol for Researchers Introduction: The Scientific Imperative Rubus aleaefolius Poir., a plant within the Rosaceae family, has been utilized in traditional medicine, particularly for treating l...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Introduction: The Scientific Imperative

Rubus aleaefolius Poir., a plant within the Rosaceae family, has been utilized in traditional medicine, particularly for treating liver injury[1]. Modern phytochemical investigations have identified a rich array of secondary metabolites, including polyphenols and triterpenoids, as the basis for its therapeutic potential[1][2]. Among these, 1β-Hydroxyeuscaphic acid (Molecular Formula: C30H48O6) has emerged as a compound of significant interest[3][4]. Research has demonstrated its potent hepatoprotective activity, attributed to its ability to lower the leakage of intracellular enzymes, reduce protein oxidation, and decrease apoptosis in liver cells[5].

The isolation of 1β-Hydroxyeuscaphic acid is a critical first step for in-depth pharmacological studies, mechanism-of-action elucidation, and potential semi-synthetic derivatization. This guide provides a detailed, multi-stage protocol designed to achieve efficient extraction and high-purity isolation of this target molecule.

The Isolation Strategy: A Chemically-Guided Workflow

The successful isolation of a specific natural product hinges on a strategy that exploits its unique physicochemical properties relative to other metabolites in the source matrix. 1β-Hydroxyeuscaphic acid is a moderately polar triterpenoid. Our strategy is therefore a sequential purification cascade, moving from broad to fine separation.

  • Gross Extraction : We begin with a hydroalcoholic solvent to extract a wide range of secondary metabolites from the dried plant material, including our target triterpenoid[6].

  • Liquid-Liquid Fractionation : The crude extract is then partitioned between immiscible solvents of varying polarities. This critical step removes highly non-polar compounds (e.g., chlorophyll, waxes) and highly polar compounds (e.g., sugars, salts), thereby enriching the target compound in a medium-polarity fraction (ethyl acetate)[7].

  • Chromatographic Separation : The enriched fraction is subjected to column chromatography, which separates compounds based on their differential adsorption to a solid stationary phase (silica gel)[8].

  • High-Resolution Purification : Fractions containing the target compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), which offers superior resolution for isolating the final pure compound[6][7].

Materials & Equipment

Reagents & Consumables
  • Dried roots of Rubus aleaefolius

  • Ethanol (95%, Analytical Grade)

  • n-Hexane (Analytical Grade)

  • Ethyl Acetate (EtOAc, Analytical Grade)

  • Methanol (MeOH, HPLC Grade)

  • Acetonitrile (ACN, HPLC Grade)

  • Deionized Water (Type 1)

  • Formic Acid (or Acetic Acid, HPLC Grade)

  • Silica Gel (60 Å, 230-400 mesh) for column chromatography

  • TLC Plates (Silica Gel 60 F254)

  • Vanillin-sulfuric acid or Ceric sulfate staining solution

  • Standard of 1β-Hydroxyeuscaphic acid (if available)

Equipment
  • Grinder or mill

  • Large-capacity Soxhlet extractor or round-bottom flasks for maceration/reflux

  • Heating mantle and condenser

  • Rotary evaporator

  • Separatory funnels (2L, 4L)

  • Glass chromatography columns

  • Fraction collector

  • Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 5 µm)

  • Analytical HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • UV-Vis Detector or Evaporative Light Scattering Detector (ELSD)

  • Vortex mixer and sonicator

  • pH meter

Detailed Experimental Protocol

Phase 1: Extraction and Liquid-Liquid Fractionation

Rationale: The initial extraction with 60% aqueous ethanol provides a good balance of polarity to efficiently extract triterpenoids while minimizing the co-extraction of highly non-polar lipids[6]. The subsequent fractionation scheme is designed to systematically remove major classes of interfering compounds. The initial n-hexane wash removes chlorophyll and lipids, while the subsequent ethyl acetate extraction captures the moderately polar triterpenoids, leaving highly polar glycosides and sugars in the aqueous phase[7].

  • Plant Material Preparation : Air-dry the roots of Rubus aleaefolius in a shaded, well-ventilated area until brittle. Grind the dried roots into a coarse powder (approx. 20-40 mesh).

  • Solvent Extraction :

    • Place 1 kg of the powdered root material into a large vessel.

    • Add 10 L of 60% aqueous ethanol.

    • Macerate for 24 hours at room temperature with occasional stirring, or perform reflux extraction at 60-70°C for 4-6 hours for higher efficiency.

    • Filter the extract through cheesecloth or filter paper. Repeat the extraction process on the plant residue two more times.

    • Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at <50°C to obtain a crude aqueous slurry.

  • Fractionation :

    • Suspend the resulting aqueous slurry in 2 L of deionized water.

    • Perform a preliminary wash by partitioning against n-hexane (3 x 2 L) in a large separatory funnel to remove non-polar constituents. Discard the n-hexane layers.

    • Sequentially extract the remaining aqueous layer with ethyl acetate (4 x 2 L). The target compound will partition into the ethyl acetate phase.

    • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude ethyl acetate extract, which is now enriched with triterpenoids.

Phase 2: Chromatographic Purification

Rationale: This phase employs a two-tier chromatographic strategy. Silica gel column chromatography serves as a bulk separation technique to fractionate the complex ethyl acetate extract into simpler mixtures[9]. Preparative HPLC is then used as a high-resolution polishing step, capable of separating structurally similar triterpenoids to yield the pure target compound[6].

  • Silica Gel Column Chromatography :

    • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

    • Adsorb the crude ethyl acetate extract (e.g., 20 g) onto a small amount of silica gel and load it onto the top of the packed column.

    • Elute the column with a step gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane:EtOAc from 95:5 to 0:100), followed by an EtOAc:MeOH gradient if necessary.

    • Collect fractions (e.g., 250 mL each) and monitor them by Thin Layer Chromatography (TLC).

  • TLC Monitoring :

    • Spot collected fractions onto a TLC plate.

    • Develop the plate using a suitable mobile phase (e.g., Chloroform:Methanol 9:1 or Hexane:EtOAc 7:3).

    • Visualize spots under UV light (254 nm) and by staining with vanillin-sulfuric acid followed by gentle heating. Triterpenoids typically appear as purple or blue spots.

    • Pool the fractions that show a prominent spot corresponding to the Rf value of 1β-Hydroxyeuscaphic acid.

  • Preparative HPLC :

    • Dissolve the pooled, dried fractions in HPLC-grade methanol.

    • Purify the sample using a preparative reverse-phase (C18) HPLC system.

    • The mobile phase and gradient must be optimized, but a good starting point is a binary gradient of Water (A) and Acetonitrile or Methanol (B), both often containing 0.1% formic acid to improve peak shape[10].

    • Monitor the elution at a low wavelength, such as 210 nm, as triterpenoids lack a strong chromophore[11].

    • Collect the peak corresponding to the retention time of 1β-Hydroxyeuscaphic acid.

    • Evaporate the solvent from the collected fraction to obtain the purified compound.

Phase 3: Purity Assessment and Structural Confirmation
  • Purity Check : Assess the purity of the isolated compound using analytical HPLC-UV/MS. A single, sharp peak is indicative of high purity.

  • Structural Elucidation : Confirm the identity of the isolated compound as 1β-Hydroxyeuscaphic acid using standard spectroscopic techniques, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and 2D-NMR)[12][13].

Data & Workflow Visualization

Table 1: Summary of Chromatographic Parameters
ParameterColumn ChromatographyPreparative HPLCAnalytical HPLC
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Reverse Phase C18, 5-10 µmReverse Phase C18, 3-5 µm
Mobile Phase Gradient: n-Hexane:Ethyl AcetateGradient: Water (0.1% HCOOH) vs. Acetonitrile (0.1% HCOOH)Isocratic/Gradient: Water (0.1% HCOOH) vs. Acetonitrile (0.1% HCOOH)
Detection TLC with stainUV (210 nm) or ELSDUV (210 nm) or MS
Typical Yield ~1-5% from EtOAc extract (enriched fraction)>95% purity from loaded fractionN/A
Diagram 1: Overall Isolation Workflow

cluster_0 Phase 1: Extraction & Fractionation cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis Plant Dried Rubus aleaefolius Roots Extract Crude 60% EtOH Extract Plant->Extract 60% EtOH Partition1 Aqueous Suspension Extract->Partition1 Solvent Removal Hexane Hexane Wash (Waste) Partition1->Hexane LLE vs n-Hexane Partition2 Aqueous Layer EtOAc Ethyl Acetate Extract Partition2->EtOAc LLE vs EtOAc ColumnChrom Silica Gel Column Chromatography EtOAc->ColumnChrom Fractions Enriched Fractions ColumnChrom->Fractions Gradient Elution PrepHPLC Preparative HPLC (C18) Fractions->PrepHPLC Pooling & Concentration PureCompound Pure 1β-Hydroxyeuscaphic Acid PrepHPLC->PureCompound Peak Collection Analysis Purity & Structural Analysis (Analytical HPLC, MS, NMR) PureCompound->Analysis

Caption: Workflow for the isolation of 1β-Hydroxyeuscaphic acid.

Diagram 2: Logic of Liquid-Liquid Extraction

cluster_hexane Step 1: Defatting cluster_etoac Step 2: Triterpenoid Enrichment Crude Crude Aqueous Extract AqueousPhase1 Aqueous Layer (Defatted) Crude->AqueousPhase1 Partition vs n-Hexane HexanePhase n-Hexane Layer (Lipids, Chlorophyll) discard1 Waste HexanePhase->discard1 Discard EtOAcPhase Ethyl Acetate Layer (1β-Hydroxyeuscaphic Acid & other triterpenoids) AqueousPhase1->EtOAcPhase Partition vs Ethyl Acetate AqueousPhase2 Final Aqueous Layer (Sugars, Glycosides) ToChrom To Chromatography EtOAcPhase->ToChrom Process Further

Caption: Solvent partitioning strategy for sample enrichment.

Troubleshooting & Expert Insights

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of EtOAc Extract Incomplete initial extraction. / Inefficient partitioning.Ensure fine powder for extraction. Increase extraction time or perform an additional extraction cycle. Ensure vigorous shaking during liquid-liquid extraction.
Poor Separation on Silica Column Column overloaded. / Incorrect solvent system.Reduce the amount of crude extract loaded relative to silica gel (aim for 1:30 to 1:50 ratio). Optimize the solvent gradient using preliminary TLC analysis; aim for a target Rf of 0.2-0.4[7].
Compound Degradation Irreversible adsorption or reaction on acidic silica gel.Test compound stability on a TLC plate first. If degradation is suspected, consider using neutral alumina as the stationary phase or proceed directly to reverse-phase chromatography[7].
Co-eluting Impurities in HPLC Impurities have very similar polarity and structure.Modify the mobile phase (e.g., switch from acetonitrile to methanol, or change the pH). Decrease the gradient slope or run in isocratic mode for better resolution.

References

  • Gocan, S., Cimpǎn, G., & Mureşan, L. (2009). Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography. Journal of Planar Chromatography – Modern TLC, 22(5), 333-338. [Link]

  • da Silva, J. A., et al. (2015). Chromatographic separation of eleven triterpenes standard by HPLC-UV. Revista Brasileira de Farmacognosia, 25(4), 337-340. [Link]

  • Liu, Y., et al. (2019). Chromatographic separation of triterpenes, betulinic acid (1), ursolic acid (2), lupeol (3), β-amyrin (4) and α-amyrin (5). Journal of Pharmaceutical and Biomedical Analysis, 174, 54-61. [Link]

  • Guo, Y. L., et al. (2015). Polyphenols and triterpenoids in Rubus aleaefolius Poir. leaves. Lishizhen Medicine and Materia Medica Research, 26(6), 1390-1392. [Link]

  • National Center for Biotechnology Information. (n.d.). 1beta-Hydroxyeuscaphic acid. PubChem Compound Database. Retrieved from [Link]

  • Fan, J. P., et al. (2011). SEPARATION OF THREE TRITERPENE ACIDS IN LEAVES OF DIOSPYROS KAKI BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY USING HYDROXYPROPYL-β-CYCLODEXTRIN AS MOBILE PHASE MODIFIER. Journal of Liquid Chromatography & Related Technologies, 34(14), 1345-1357. [Link]

  • Pharmaffiliates. (n.d.). 1β-Hydroxyeuscaphic acid. Pharmaffiliates. Retrieved from [Link]

  • Zhang, L., et al. (2026). Research progress on triterpenoids in the genus Rubus: a comprehensive review. Phytochemistry Reviews. [Link]

  • Guo, Y. L., et al. (2015). Analysis of compounds in Rubus aleaefolius Poir. leaves by polyamide TLC-MS/MS. Lishizhen Medicine and Materia Medica Research, 26(6), 1390-1392. [Link]

  • Hestianah, E. P., et al. (2021). Two triterpenoids from Rubus fraxinifolius leaves and their tyrosinase and elastase inhibitory activities. Scientific Reports, 11(1), 20452. [Link]

  • Babalola, I. T., Adelakun, E. A., & Shode, F. O. (2013). Isolation of ursolic acid (3β-hydroxyurs-12-en-28-oic acid) from the leaves of Eucalyptus grandis W. Hill ex Maiden. Archives of Applied Science Research, 5(5), 33-37. [Link]

  • Zhang, F., et al. (2014). Isolation and Chemotaxonomic Significance of Chemical Constituents from Rubus parvifolius. Chinese Journal of Natural Medicines, 12(2), 137-141. [Link]

  • Reese, P. B., et al. (2001). Bioassay-guided isolation of terpenoids from Rubus rosifolius. Phytochemistry, 58(6), 959-963. [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 1β-Hydroxyeuscaphic Acid

Target Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers Document Type: Technical Guide & Standard Operating Protocols Introduction & Analytical Challenges 1β-Hydroxyeuscaphic acid (1β,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Natural Product Researchers Document Type: Technical Guide & Standard Operating Protocols

Introduction & Analytical Challenges

1β-Hydroxyeuscaphic acid (1β, 2α, 3α, 19α-tetrahydroxyurs-12-en-28-oic acid) is a bioactive pentacyclic triterpenoid found in medicinal plants such as Rubus aleaefolius and Sanguisorba officinalis[2, 3]. It has garnered significant pharmaceutical interest due to its potent hepatoprotective properties—demonstrating an IC50 of 15 μg/mL against CCl4-induced hepatocyte injury [2]—and its anti-inflammatory activities [5].

The Analytical Challenge: As a triterpenoid acid, 1β-hydroxyeuscaphic acid lacks a conjugated chromophore system. Its UV absorption is restricted to the weak end-absorption of its carboxyl group and isolated double bond, necessitating detection at low wavelengths (205–210 nm) [5]. At these wavelengths, complex botanical matrices produce severe background interference and baseline drift during gradient elution. Furthermore, the presence of a C-28 carboxylic acid group (pKa ~4.5) causes peak tailing and retention time shifts if the mobile phase pH is not strictly controlled.

To address these challenges, this application note outlines the causality-driven development of three distinct analytical workflows: HPLC-UV for routine API purity, HPLC-ELSD for complex botanical extracts, and UHPLC-MS/MS for highly sensitive pharmacokinetic (PK) bioanalysis.

Physicochemical Profile
PropertyValue / Description
Molecular Formula C30H48O6 [1]
Molecular Weight 504.7 g/mol [1]
Chemical Class Pentacyclic Triterpenoid (Ursane-type)
Solubility Soluble in Methanol, DMSO; Poor aqueous solubility. Warming to 37°C and ultrasonication enhances solubility [1].

Method Development Rationale: The "Why" Behind the Workflows

Mobile Phase pH and Modifier Selection

The C-28 carboxylic acid must be kept in a fully protonated (unionized) state to ensure robust reversed-phase retention and to prevent secondary interactions with residual silanols on the stationary phase.

  • For HPLC-UV: We utilize 1.25% aqueous phosphoric acid [5]. Phosphoric acid drives the pH below 2.5 while remaining highly transparent at 206 nm, ensuring maximum sensitivity without baseline noise.

  • For ELSD and MS/MS: Phosphoric acid is non-volatile and will catastrophically foul evaporative detectors. Therefore, we switch to 0.1% acetic acid or formic acid [3]. These volatile modifiers provide the necessary acidic environment while fully evaporating in the ELSD drift tube or MS source.

Detector Selection Strategy

DetectorSelection A 1β-Hydroxyeuscaphic Acid Analytical Challenge: No strong chromophore B High Purity API / Standards (>98% Purity) A->B C Complex Botanical Extracts (e.g., Sanguisorba officinalis) A->C D In Vivo Bioanalysis (Plasma PK Studies) A->D E HPLC-UV λ = 205-210 nm Req: UV-transparent buffers B->E Low matrix interference F HPLC-ELSD Universal mass detection Req: Volatile buffers C->F Eliminates baseline drift G UHPLC-MS/MS MRM Mode Req: Volatile buffers + IS D->G High sensitivity (ng/mL)

Decision tree for selecting the appropriate detection method based on sample matrix.

Standard Operating Protocols

Protocol A: HPLC-UV for Routine API Purity Analysis

Designed for verifying the purity of isolated 1β-hydroxyeuscaphic acid standards (>98%)[1, 2].

1. Chromatographic Conditions:

  • Column: Kromasil C18 (200 mm × 4.6 mm i.d., 5 µm) [5].

  • Column Temperature: 30°C.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: 1.25% aqueous phosphoric acid (v/v) [5].

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 206 nm.

  • Injection Volume: 20 µL.

2. Gradient Program:

Time (min) % Mobile Phase A (Acetonitrile) % Mobile Phase B (1.25% H3PO4)
0.0 47 53
16.0 48 52

| 63.0 | 74 | 26 |

3. System Suitability Criteria:

  • Tailing factor (Tf) for the 1β-hydroxyeuscaphic acid peak must be ≤ 1.5.

  • Theoretical plates (N) ≥ 50,000.

  • Relative Standard Deviation (RSD) of peak area for 5 replicate injections ≤ 2.0%.

Protocol B: HPLC-ELSD for Botanical Extract Profiling

Designed for simultaneous determination of triterpenes in Sanguisorba officinalis L. where UV baseline drift makes gradient analysis impossible [3].

1. Chromatographic Conditions:

  • Column: Diamonsil™ C18 (250 mm × 4.6 mm, 5 μm)[3].

  • Mobile Phase A: Methanol.

  • Mobile Phase B: 0.1% Acetic acid in water [3].

  • Flow Rate: 1.0 mL/min.

  • ELSD Parameters: Drift tube temperature set to 70°C; Nitrogen carrier gas flow rate at 1.6 L/min [3].

2. Sample Preparation: Extract powdered plant material using ethyl acetate or methanol under sonication. Filter through a 0.22 µm PTFE syringe filter prior to injection to prevent particulate buildup in the ELSD nebulizer.

3. Causality Note: The 70°C drift tube temperature is precisely optimized. If the temperature is too low, the 0.1% acetic acid aqueous phase will not fully evaporate, causing severe baseline noise. If too high, semi-volatile analytes may be lost.

Protocol C: UHPLC-MS/MS for Pharmacokinetic Bioanalysis

Designed for trace-level quantification in rat plasma (LOQ: 1.5 ng/mL) [4].

SamplePrep S1 Rat Plasma (100 µL) S2 Add Internal Standard (Bifendate) S1->S2 S3 Liquid-Liquid Extraction (Ethyl Acetate) S2->S3 S4 Vortex & Centrifuge (Phase Separation) S3->S4 S5 Evaporate Supernatant (N2 Gas) S4->S5 S6 Reconstitute (Mobile Phase) S5->S6

Liquid-Liquid Extraction (LLE) workflow for isolating triterpenoids from plasma.

1. Sample Extraction (Liquid-Liquid Extraction):

  • Aliquot 100 µL of rat plasma into a microcentrifuge tube.

  • Add Bifendate as the Internal Standard (IS) [4].

  • Add 1.0 mL of Ethyl Acetate to perform liquid-liquid extraction (LLE). Rationale: Ethyl acetate efficiently partitions the hydrophobic triterpenoid while leaving polar plasma proteins and salts in the aqueous layer, minimizing MS matrix effects.

  • Vortex vigorously for 3 minutes, then centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject 5 µL into the UHPLC-MS/MS system.

2. Mass Spectrometry Parameters (Positive ESI / MRM Mode): Quantification is performed using Multiple Reaction Monitoring (MRM) to ensure absolute specificity[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1β-Hydroxyeuscaphic acid [M+H-H2O]+ or[M+Na]+ dependent on tuningDetermined via compound optimization20 - 40
Bifendate (IS) Optimized per instrumentOptimized per instrument25

3. Validation Metrics for 1β-Hydroxyeuscaphic acid in Plasma[4]:

Parameter Validated Result
Lower Limit of Quantification (LLOQ) 1.5 ng/mL
Intra/Inter-day Precision (RSD) -9.48% to 12.74%
Extraction Recovery 77.17% to 92.48%

| Pharmacokinetic Tmax | 0.58 – 1.58 h (Rapid absorption) |

Conclusion

The successful detection of 1β-hydroxyeuscaphic acid requires a targeted approach due to its lack of a strong chromophore and its ionizable carboxylic acid group. By strictly controlling mobile phase pH with appropriate modifiers (phosphoric acid for UV; acetic acid for ELSD/MS) and selecting the detector based on matrix complexity, analysts can achieve robust, reproducible, and highly sensitive quantification from raw API powders down to complex in vivo biological matrices.

References

  • BioCrick. "1beta-Hydroxyeuscaphic acid-COA". BioCrick Analytical Data.
  • Liang, et al. "Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells". Taylor & Francis.
  • Peng, H., et al. "Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application". Molecules (via ResearchGate).
  • "Simultaneous Determination and Pharmacokinetics Study of Six Triterpenes in Rat Plasma by UHPLC-MS/MS after Oral Administration of Sanguisorba officinalis L. Extract". SciSpace.
  • "Lipopolysaccharide-Induced Nitric Oxide and Prolyl Oligopeptidase – Inhibitory Activities of Triterpenoids from Sanguisorba officinalis". Thieme Connect.
Method

Topic: Solvent Systems for Thin-Layer Chromatography (TLC) of Triterpenoids

An Application Guide for Researchers Abstract Triterpenoids represent a vast and structurally diverse class of natural products with significant pharmacological interest. Thin-Layer Chromatography (TLC) is an indispensab...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

Triterpenoids represent a vast and structurally diverse class of natural products with significant pharmacological interest. Thin-Layer Chromatography (TLC) is an indispensable technique for the rapid screening, identification, and purity assessment of these compounds in complex matrices such as plant extracts. The success of TLC separation hinges critically on the selection of an appropriate solvent system (mobile phase). This guide provides a comprehensive overview of solvent systems tailored for different classes of triterpenoids, from non-polar aglycones to highly polar saponins. We delve into the fundamental principles of separation, offer detailed experimental protocols, and present troubleshooting guidance to empower researchers in drug discovery and natural product chemistry.

Introduction: The Challenge of Triterpenoid Separation

Triterpenoids are a group of C30 isoprenoid compounds that exhibit a remarkable diversity of structures, including hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids, and their glycosides (saponins)[1]. This structural variety results in a wide spectrum of polarities within a single extract, making their separation a significant analytical challenge[2][3].

Thin-Layer Chromatography (TLC) offers a powerful, cost-effective, and high-throughput solution for analyzing these complex mixtures[4][5]. By optimizing the mobile phase, researchers can effectively resolve individual triterpenoids, assess the complexity of an extract, and guide further purification efforts using techniques like column chromatography[6]. This application note serves as a practical guide to mastering TLC for triterpenoid analysis.

The Principle: Polarity as the Driving Force

TLC separates compounds based on the principle of adsorption chromatography. The separation occurs as the mobile phase moves up the stationary phase by capillary action, and components of the mixture are partitioned between the two phases.

  • Stationary Phase: For triterpenoid analysis, the most common stationary phase is silica gel, a polar adsorbent[5][7]. Its surface is rich in silanol (Si-OH) groups, which can form hydrogen bonds with polar analytes.

  • Mobile Phase (Solvent System): The mobile phase is a solvent or a mixture of solvents that carries the sample components up the plate. Its polarity is the primary variable that the chromatographer can adjust.

  • The Separation Mechanism:

    • Polar Compounds: Interact strongly with the polar silica gel and move slowly up the plate, resulting in a low Retention Factor (Rf) value.

    • Non-polar Compounds: Have a weaker affinity for the stationary phase and are more soluble in the mobile phase. They travel further up the plate, resulting in a high Rf value.

The goal is to select a solvent system that provides differential migration for the compounds of interest, ideally yielding Rf values between 0.2 and 0.8 for optimal resolution[6].

Selecting the Mobile Phase: A Systematic Approach

The vast polarity range of triterpenoids necessitates a tailored approach to solvent system selection. Generally, separations are performed in a normal-phase mode on silica gel plates[7]. The strategy involves starting with a non-polar solvent and incrementally adding a more polar solvent to achieve the desired separation.

Solvent Systems for Non-Polar & Moderately Polar Triterpenoids

This class includes triterpene alcohols (e.g., lupeol, α- and β-amyrin) and their acetates. They are effectively separated using binary or ternary mixtures of non-polar and medium-polarity solvents.

  • Common Solvents: n-Hexane, Toluene, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.

  • Rationale: A base solvent like n-hexane or toluene is used to move the non-polar compounds, while a more polar "selector" solvent like ethyl acetate is added to modulate the Rf values and improve resolution.

Solvent Systems for Triterpenoid Acids

Triterpenoid acids (e.g., oleanolic acid, ursolic acid, betulinic acid) contain a polar carboxylic acid group. To achieve sharp, well-defined spots, it is crucial to suppress the ionization of this group.

  • Common Solvents: Toluene, Chloroform, Diethyl Ether, Ethyl Acetate, with an acidic modifier.

  • The Role of an Acidic Modifier: Adding a small amount (typically 0.1-1%) of a volatile acid like formic acid or glacial acetic acid to the mobile phase is critical. This creates an acidic environment that keeps the triterpenoid acids in their protonated, less polar form, preventing tailing and improving spot symmetry[8][9][10].

Solvent Systems for Triterpenoid Saponins (Glycosides)

Saponins are triterpenoid aglycones linked to one or more sugar chains, making them highly polar[1]. Their separation requires significantly more polar solvent systems.

  • Common Solvents: Chloroform, Ethyl Acetate, Methanol, n-Butanol, Water, Acetic Acid.

  • Rationale: These systems often involve a mixture of a medium-polarity solvent (chloroform or ethyl acetate), a polar alcohol (methanol or butanol) to move the polar glycosides, and often water and acetic acid to improve solubility and spot shape. The high polarity of these systems effectively competes with the saponins for the active sites on the silica gel, allowing them to migrate up the plate[1][11].

Data Presentation: Recommended Solvent Systems

The following table summarizes proven solvent systems for various triterpenoid classes, compiled from authoritative sources. Ratios should be considered starting points and may require optimization.

Triterpenoid ClassExample CompoundsRecommended Solvent System (v/v)Notes & Rationale
Non-Polar Triterpenoids Lupeol, α/β-Amyrin, Betulinn-Hexane : Ethyl Acetate (7:3 to 9:1)A classic binary system. Increase ethyl acetate to decrease Rf values.[4]
Toluene : Ethyl Acetate (9:1)Toluene can offer different selectivity compared to hexane.
Dichloromethane : Methanol (9:1)Good for resolving non-polar compounds in complex mixtures like Ganoderma extracts.[12]
Triterpenoid Acids Oleanolic Acid, Ursolic AcidToluene : Chloroform : Diethyl Ether : Formic Acid (20:16:4:0.1)A multi-component system providing excellent resolution, with formic acid to prevent tailing.[8]
Benzene : Ethyl Acetate : Formic Acid (36:12:5)An effective system for separating isomeric acids like oleanolic and betulinic acid.[10]
Petroleum Ether : Chloroform : Acetic Acid (10:4:0.4)A less toxic alternative to benzene-containing systems.[9]
Triterpenoid Saponins Hederacoside C (Ivy Saponins)Ethyl Acetate : Methanol : Water : Acetic Acid (20:5:4:0.5)A highly polar system designed for separating complex saponin mixtures.[11][13]
(Glycosides)General SaponinsChloroform : Glacial Acetic Acid : Methanol : Water (6.4:3.2:1.2:0.8)A versatile system for separating various saponins.[4]
n-Butanol : Methanol : Ammonia (6:1:3)An alternative basic system that can be useful for certain saponins.[11]

Visualization: Making the Invisible Seen

Most triterpenoids lack a native chromophore and are therefore invisible under UV light unless the TLC plate contains a fluorescent indicator (F₂₅₄) and the compound quenches fluorescence[14][15]. Post-chromatographic derivatization with a spray reagent followed by heating is the standard method for visualization.

Common Visualization Reagents
  • Liebermann-Burchard Reagent: Highly specific for sterols and triterpenoids.

    • Preparation: Carefully mix 5 mL of acetic anhydride and 5 mL of concentrated sulfuric acid with 90 mL of absolute ethanol, keeping the mixture cool.[11]

    • Result: Upon heating at 100-110°C for 5-10 minutes, triterpenoids appear as characteristic violet, blue, green, or brown spots.[11][16]

  • Anisaldehyde-Sulfuric Acid Reagent: A versatile reagent that produces a wide range of colors for different compounds.

    • Preparation: Mix 170 mL of methanol with 20 mL of glacial acetic acid. Cool the mixture in an ice bath and slowly add 16 mL of concentrated sulfuric acid, followed by 1 mL of p-anisaldehyde.[8]

    • Result: Heating at 110°C for 2-5 minutes yields spots of various colors (often violet or blue-green for triterpenoids).[10][14]

  • Molybdophosphoric Acid Reagent: A general-purpose charring reagent.

    • Preparation: Dissolve 10 g of molybdophosphoric acid in 200 mL of ethanol.[8]

    • Result: Upon heating, it produces dark blue spots against a yellow-green background for most organic compounds.

Experimental Protocols

This section provides a step-by-step methodology for the TLC analysis of a plant extract suspected to contain triterpenoids.

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Sample_Prep Sample Preparation (Dissolve extract) Spotting Spot Sample on plate Sample_Prep->Spotting Plate_Prep Plate Preparation (Mark origin/front) Plate_Prep->Spotting Chamber_Sat Chamber Saturation (Add mobile phase) Development Plate Development (Run chromatogram) Chamber_Sat->Development Spotting->Development Drying Dry Plate Development->Drying Visualization Visualization (Spray reagent & heat) Drying->Visualization Analysis Analyze Results (Calculate Rf values) Visualization->Analysis

Caption: General workflow for TLC analysis of triterpenoids.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dried plant extract.

    • Dissolve the extract in 1.0 mL of a suitable solvent (e.g., methanol, chloroform, or ethyl acetate). The choice of solvent depends on the extraction method used and the expected polarity of the target compounds.

    • Vortex thoroughly and centrifuge or filter to remove any particulate matter.

  • Plate Preparation and Spotting:

    • Use a pre-coated silica gel 60 F₂₅₄ plate.

    • With a soft pencil, gently draw a light origin line approximately 1.0 cm from the bottom of the plate. Mark the positions for sample application.

    • Using a glass capillary tube or a micropipette, apply 2-5 µL of the sample solution as a small, concentrated spot on the origin line.

    • Allow the solvent to evaporate completely between applications if multiple applications are needed.

  • Chromatographic Chamber and Mobile Phase:

    • Pour the pre-selected mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside the chamber, ensuring it is saturated with the solvent, to aid in chamber saturation.

    • Cover the chamber with its lid and allow it to stand for at least 30 minutes to ensure the atmosphere inside is fully saturated with solvent vapor. This is critical for obtaining reproducible Rf values.[17]

  • Plate Development:

    • Carefully place the spotted TLC plate into the saturated chamber. Ensure the origin line is above the level of the mobile phase.

    • Replace the lid and allow the solvent front to ascend the plate by capillary action.

    • When the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Drying and Visualization:

    • Allow the plate to air-dry in a fume hood to completely remove the mobile phase. A hairdryer on a cool setting can be used to speed up this process.

    • Observe the plate under UV light (254 nm and 366 nm) and circle any visible spots.

    • In a fume hood, spray the plate evenly with the chosen visualization reagent (e.g., Liebermann-Burchard).

    • Carefully heat the plate on a hot plate or in an oven at 100-110°C for 5-10 minutes until colored spots appear.

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Record the colors and Rf values of the spots. Compare them with a co-spotted standard if available.

Logic & Relationships

The interplay between the polarity of the analyte, the stationary phase, and the mobile phase dictates the final chromatographic separation.

Polarity_Relationship cluster_analyte Triterpenoid Polarity cluster_mobile Mobile Phase Polarity cluster_rf Resulting Rf Value Saponin High Polarity (e.g., Saponin) Polar_MP High Polarity (e.g., CHCl3/MeOH/H2O) Saponin->Polar_MP Requires Nonpolar_MP Low Polarity (e.g., Hexane/EtOAc) Saponin->Nonpolar_MP Immobile in Acid Medium Polarity (e.g., Ursolic Acid) Medium_MP Medium Polarity (e.g., Toluene/EtOAc/Acid) Acid->Medium_MP Requires Alcohol Low Polarity (e.g., Lupeol) Alcohol->Polar_MP Runs at front in Alcohol->Nonpolar_MP Requires Mid_Rf Optimal Rf (Good Separation) Polar_MP->Mid_Rf Yields (for Saponin) High_Rf High Rf (Weak Adsorption) Polar_MP->High_Rf Yields (for Alcohol) Medium_MP->Mid_Rf Yields (for Acid) Low_Rf Low Rf (Strong Adsorption) Nonpolar_MP->Low_Rf Yields (for Saponin) Nonpolar_MP->Mid_Rf Yields (for Alcohol)

Caption: Relationship between analyte polarity, mobile phase polarity, and Rf value.

References

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Oleszek, W., Kapusta, I., & Stochmal, A. (2008). TLC of Triterpenes (Including Saponins). In Thin Layer Chromatography in Phytochemistry (pp. 519-541). CRC Press. Retrieved from [Link]

  • Naumoska, K., Simonovska, B., Albreht, A., & Vovk, I. (2013). TLC and TLC–MS screening of ursolic, oleanolic and betulinic acids in plant extracts. Journal of Planar Chromatography, 26(2), 125-131. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 Spray Reagents Most Often Used for Triterpene TLC Detection. Retrieved from [Link]

  • Hussein, S. A., & Jaleel, Z. A. (2014). Isolation and Characterization of Triterpenoid Saponin Hederacoside C. Present in the Leaves of Hedera helix L. Iraqi Journal of Pharmaceutical Sciences, 23(2), 33-39. Retrieved from [Link]

  • ResearchGate. (2014). TLC of Triterpenes (Including Saponins). Retrieved from [Link]

  • Ngo, H. T., et al. (2021). Cytotoxic Activities and Fingerprint Analysis of Triterpenes by HPTLC Technique for Distinguishing Ganoderma Species from Vietnam. Molecules, 26(23), 7369. Retrieved from [Link]

  • Szewczyk, K. (2007). Densitometric HPTLC Method for Analysis of Triterpenoids in the Leaves of Jovibarba sobolifera (Sims.) Opiz (Hen and Chickens Houseleek). Journal of Planar Chromatography, 20(4), 289-292. Retrieved from [Link]

  • Khan, M. I., et al. (2011). Isolation of terpenoids constituents from Lippia nodiflora by preparative HPTLC method. Journal of Chemical and Pharmaceutical Research, 3(4), 748-754. Retrieved from [Link]

  • Ben-Hmed, K., et al. (2022). Screening for Astragalus hamosus Triterpenoid Saponins Using HPTLC Methods: Prior Identification of Azukisaponin Isomers. Molecules, 27(1), 227. Retrieved from [Link]

  • Kowalski, R., & Wolski, T. (2005). HPTLC-Densitometry Determination of Triterpenic Acids in Origanum Vulgare, Rosmarinus Officinalis and Syzygium Aromaticum. Acta Poloniae Pharmaceutica, 62(4), 253-257. Retrieved from [Link]

  • Krishnan, R., & Marimuthu, P. (2016). TLC and HPTLC Fingerprints of Various Secondary Metabolites in the Stem of the Traditional Medicinal Climber, Solena amplexicaulis. Pharmacognosy Journal, 8(6), 565-571. Retrieved from [Link]

  • Marchyshyn, S. M., et al. (2016). Determination of Triterpenoids in Some Lamiaceae Species. Pharmacognosy Journal, 8(5), 442-445. Retrieved from [Link]

  • Singh, S., et al. (2015). Phytochemical Investigations, Extraction and Thin Layer Chromatography of Acorus Calamus Linn. ARC Journal of Pharmaceutical Sciences, 1(2), 1-7. Retrieved from [Link]

  • Sharma, S., et al. (2014). Estimation of Tri-terpenoids from Ganoderma lucidum through Thin Layer Chromatography. Connect Journals, 14(1), 1-5. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Solutions. Retrieved from [Link]

  • Velardi, F., & Boutsalis, P. (2017). Extraction and Analysis of Terpenes/Terpenoids. Bio-protocol, 7(11), e2323. Retrieved from [Link]

  • Medeiros, P. M., et al. (2014). Chromatographic separation of eleven triterpenes standard by HPLC-UV for application in quality control of lupeol. Journal of Liquid Chromatography & Related Technologies, 37(13), 1879-1891. Retrieved from [Link]

  • Sherma, J. (2020). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International, 33(11), 502-510. Retrieved from [Link]

  • Studzińska-Sroka, E., et al. (2021). TLC in the Analysis of Plant Material. Processes, 9(11), 1934. Retrieved from [Link]

  • Redžić, S., & Hodžić, V. (2008). Identification and Isolation of Pharmacologically Active Triterpenes in Betulae Cortex, Betula Pendula Roth., Betulaceae. Planta Medica, 74(03), P-152. Retrieved from [Link]

  • Nagarajan, S., & Rao, L. J. M. (2007). Triterpenoids From Swallow Roots—A Convenient HPLC Method for Separation. Journal of Chromatographic Science, 45(4), 189-194. Retrieved from [Link]

  • Sircar, D., et al. (2018). Determination of triterpenoids in different polarity solvent extracts of Centella asiatica by HPTLC. Journal of Planar Chromatography, 31(1), 77-82. Retrieved from [Link]

  • Li, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 219, 114949. Retrieved from [Link]

  • Ciesla, L. M., & Waksmundzka-Hajnos, M. (2017). Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications. Journal of AOAC International, 100(5), 1235-1243. Retrieved from [Link]

  • Nguyen, T. P. T., et al. (2023). Isolation and identification of triterpenoid compounds from Couroupita guianensis Aubl. CTU Journal of Innovation and Sustainable Development, 15(1), 91-97. Retrieved from [Link]

Sources

Application

1beta-Hydroxyeuscaphic acid solubility in DMSO and cell culture media

An in-depth technical guide for researchers and drug development professionals on the handling, solubilization, and in vitro application of 1β-Hydroxyeuscaphic acid. Introduction & Biological Significance 1β-Hydroxyeusca...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the handling, solubilization, and in vitro application of 1β-Hydroxyeuscaphic acid.

Introduction & Biological Significance

1β-Hydroxyeuscaphic acid (CAS: 120211-98-5) is a biologically active pentacyclic triterpenoid primarily isolated from the roots of Rubus aleaefolius Poir., a plant utilized in traditional medicine for treating hepatic disorders[1]. In pharmacological studies, this compound has been identified as a major active constituent responsible for profound hepatoprotective effects. It demonstrates the ability to significantly decrease the leakage of intracellular enzymes (such as AST and ALT), reduce protein oxidation, mitigate the formation of hepatic malondialdehyde (MDA) and nitric oxide (NO), and intensify superoxide dismutase (SOD) activity in carbon tetrachloride (CCl₄)-induced injury models[1][2].

Because of its rigid, hydrophobic pentacyclic structure, 1β-Hydroxyeuscaphic acid presents specific solubility challenges in aqueous environments[3]. Proper reconstitution in Dimethyl sulfoxide (DMSO) and subsequent dilution in cell culture media is critical to ensure accurate dosing and to prevent experimental artifacts caused by drug precipitation.

Physicochemical Properties & Solubility Profile

Understanding the physicochemical nature of 1β-Hydroxyeuscaphic acid is the first step in designing a reliable in vitro assay. The compound's high lipophilicity necessitates the use of an amphiphilic carrier solvent like DMSO to disrupt its crystal lattice before introduction to an aqueous cell culture medium.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
Chemical Name 1β-Hydroxyeuscaphic acid
CAS Number 120211-98-5
Molecular Formula C₃₀H₄₈O₆
Molecular Weight 504.7 g/mol
Compound Class Pentacyclic Triterpenoid
Primary Solvent Anhydrous DMSO (>10 mM solubility)
Aqueous Solubility Insoluble in water/basal media
Storage (Solid) -20°C (Desiccated, protected from light)
Storage (Stock) -20°C to -80°C (Use within 1-3 months)

Causality of Solvent Choice: Triterpenoids lack sufficient polar functional groups to establish hydrogen bonds with water molecules, making them practically insoluble in standard physiological buffers. DMSO acts as a universal solvent that solvates the hydrophobic core of the molecule. However, when this DMSO stock is introduced into culture media, the sudden shift in dielectric constant can cause the compound to rapidly aggregate. Therefore, thermal kinetic energy (warming) and mechanical disruption (sonication) are required to maintain a stable micro-emulsion[3].

Solubilization Workflow & Methodology

The following workflow outlines the optimal path from lyophilized powder to a biologically active, cell-compatible working solution.

Workflow N1 Weigh 1β-Hydroxyeuscaphic Acid (Solid Powder) N2 Add 100% Anhydrous DMSO (Vortex & Sonicate at 37°C) N1->N2 N3 Master Stock Solution (e.g., 10 mM or 50 mM) N2->N3 N4 Aliquot & Store at -20°C (Avoid Freeze-Thaw) N3->N4 N5 Dilute in Pre-warmed Cell Culture Media N3->N5 N6 Final Working Solution (DMSO ≤ 0.1% - 0.5%) N5->N6

Workflow for 1β-Hydroxyeuscaphic acid solubilization in DMSO and cell culture media.

Step-by-Step Protocol: Preparation of Master Stock
  • Equilibration: Allow the sealed vial of 1β-Hydroxyeuscaphic acid to equilibrate to room temperature for at least 30 minutes before opening. Reasoning: Opening a cold vial introduces atmospheric moisture, which degrades the compound and alters the final concentration.

  • Calculation: To prepare a 10 mM stock solution, dissolve 5.047 mg of 1β-Hydroxyeuscaphic acid in exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Dissolution: Add the DMSO directly to the vial. Vortex vigorously for 60 seconds.

  • Thermal & Acoustic Assistance: Place the vial in a water bath sonicator set to 37°C (98.6°F) for 10 to 15 minutes[3]. Reasoning: Sonication provides the necessary cavitation energy to break apart micro-crystals, while the 37°C temperature increases the kinetic solubility limit of the triterpenoid.

  • Aliquotting: Divide the master stock into single-use aliquots (e.g., 20-50 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles, which can lead to irreversible precipitation. Store at -20°C or -80°C.

Step-by-Step Protocol: Dilution into Cell Culture Media
  • Pre-warming: Pre-warm the complete cell culture medium (e.g., DMEM or RPMI 1640 supplemented with FBS) to 37°C. Reasoning: Adding a hydrophobic compound dissolved in DMSO to cold media instantly crashes the drug out of solution due to a localized drop in solubility.

  • Dropwise Addition: While gently vortexing or swirling the pre-warmed media, add the DMSO stock solution dropwise.

  • DMSO Toxicity Control: Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to 0.5% (v/v). For a 10 µM final assay concentration, dilute the 10 mM stock 1:1000, resulting in a safe 0.1% DMSO concentration.

  • Self-Validation System: Before applying the media to your cell cultures, place a 100 µL drop of the final working solution on a glass slide and inspect it under an inverted phase-contrast microscope at 20X magnification. Validation: The absence of needle-like or amorphous micro-crystals confirms successful solubilization. If crystals are present, the solution must be discarded, and the dilution must be performed more gradually.

In Vitro Application: Hepatoprotective Assays

When applying 1β-Hydroxyeuscaphic acid to in vitro models (such as primary human hepatocytes or HepG2 cells), it is crucial to understand the mechanistic pathway to select appropriate assay endpoints. The compound exerts its effects primarily by modulating oxidative stress pathways and preventing apoptosis induced by hepatotoxins like CCl₄[1][2].

Pathway Tox Hepatotoxin Exposure (e.g., CCl4) ROS Intracellular ROS (MDA & NO Elevation) Tox->ROS Apo Hepatocyte Apoptosis ROS->Apo Drug 1β-Hydroxyeuscaphic Acid (in <0.5% DMSO Media) SOD SOD Enzyme Activation (Antioxidant Defense) Drug->SOD Enzymes Membrane Stabilization (Decreased AST/ALT) Drug->Enzymes SOD->ROS Enzymes->Apo

Hepatoprotective signaling mechanism of 1β-Hydroxyeuscaphic acid in vitro.

Experimental Design Considerations
  • Vehicle Controls: Always include a vehicle control group treated with the exact same concentration of DMSO (e.g., 0.1%) used in the highest drug concentration well. This isolates the pharmacological effect of 1β-Hydroxyeuscaphic acid from any baseline cytotoxicity caused by the solvent.

  • Endpoint Assays: Based on the compound's validated mechanisms[1], recommended downstream assays include colorimetric SOD activity kits, fluorometric MDA lipid peroxidation assays, and Annexin V/PI flow cytometry to quantify the reduction in apoptosis.

References

  • BioCrick. "1beta-Hydroxyeuscaphic acid-COA - BioCrick". BioCrick Biotech Co., Ltd.
  • Hong, Z., et al. "Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents." Journal of Ethnopharmacology, PubMed - NIH.
  • Hu, J., et al. "Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells." Pharmaceutical Biology, SciSpace.

Sources

Method

Preparing High-Purity Stock Solutions of 1β-Hydroxyeuscaphic Acid for Bioassay Applications

Abstract This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid with demonstrated hepatoprotective propert...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the preparation, handling, and storage of stock solutions of 1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid with demonstrated hepatoprotective properties. Given its hydrophobic nature, achieving a stable, high-concentration stock solution is critical for accurate and reproducible results in various bioassays. This guide outlines best practices for solvent selection, dissolution, and storage to ensure the integrity and stability of the compound for use by researchers, scientists, and drug development professionals.

Introduction: The Importance of Proper Stock Solution Preparation

1β-Hydroxyeuscaphic acid is a bioactive natural product showing significant promise in pharmacological research, particularly in the study of liver diseases. As with many hydrophobic compounds, its poor aqueous solubility presents a challenge for in vitro and in vivo studies. The preparation of a concentrated, stable, and sterile stock solution is the foundational step for any bioassay. Improperly prepared stock solutions can lead to several issues, including:

  • Inaccurate Dosing: Precipitation of the compound in aqueous media leads to an unknown and lower-than-intended final concentration, compromising the accuracy of dose-response studies.

  • Irreproducible Results: Variability in stock solution preparation and handling can introduce significant experimental error, making it difficult to reproduce findings.

  • Compound Degradation: The choice of solvent and storage conditions can impact the chemical stability of the compound, potentially leading to the formation of artifacts with altered biological activity.

This guide provides a comprehensive methodology to mitigate these risks, ensuring the reliable use of 1β-Hydroxyeuscaphic acid in biological research.

Physicochemical Properties of 1β-Hydroxyeuscaphic Acid

A thorough understanding of the physicochemical properties of 1β-Hydroxyeuscaphic acid is essential for the successful preparation of stock solutions.

PropertyValueSource
Molecular Formula C₃₀H₄₈O₆PubChem CID: 14312996[1][2]
Molecular Weight 504.7 g/mol PubChem CID: 14312996[1][2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl AcetateGeneral knowledge for triterpenoids[3][4]

Materials and Equipment

Reagents
  • 1β-Hydroxyeuscaphic acid powder (purity ≥98%)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

  • Sterile, deionized, and filtered water (for buffer preparation)

  • Cell culture medium or assay buffer (pre-warmed to 37°C)

Equipment
  • Analytical balance (readable to 0.01 mg)

  • Laminar flow hood or sterile workbench

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile, amber glass vials or polypropylene cryovials

  • Calibrated micropipettes and sterile, filtered pipette tips

  • -20°C and -80°C freezers for storage

Experimental Protocol: Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of 1β-Hydroxyeuscaphic acid in DMSO. This high-concentration stock can then be serially diluted for various bioassays.

Step 1: Pre-dissolution Preparations
  • Equilibrate Compound: Allow the vial containing 1β-Hydroxyeuscaphic acid powder to come to room temperature before opening to prevent condensation of moisture.

  • Aseptic Technique: Perform all subsequent steps in a laminar flow hood to ensure the sterility of the stock solution.

  • Weighing: Accurately weigh the desired amount of 1β-Hydroxyeuscaphic acid powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 25.24 mg of the compound.

    Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.050 mol/L * 0.001 L * 504.7 g/mol * 1000 mg/g = 25.24 mg

Step 2: Dissolution in DMSO
  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1 mL of DMSO.

  • Vortex: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but prolonged heating should be avoided.[5] Visually inspect the solution to ensure it is clear and free of any particulate matter.

Step 3: Aliquoting and Storage
  • Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber cryovials.[5]

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year).[5][6]

Stock_Solution_Workflow cluster_prep Preparation cluster_dissolution Dissolution (Aseptic) cluster_storage Storage weigh Weigh 1β-Hydroxyeuscaphic acid add_dmso Add Anhydrous DMSO weigh->add_dmso equilibrate Equilibrate to Room Temp equilibrate->weigh vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if needed) vortex->sonicate Check for complete dissolution aliquot Aliquot into Cryovials sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Figure 1. Workflow for preparing 1β-Hydroxyeuscaphic acid stock solution.

Best Practices for Use in Bioassays

Preparation of Working Solutions
  • Pre-warm Media: Always pre-warm the cell culture medium or assay buffer to 37°C before adding the DMSO stock solution. This helps to prevent precipitation of the compound upon dilution.

  • Rapid Dilution: Add the DMSO stock solution directly to the pre-warmed medium while gently vortexing or swirling the tube. This rapid mixing helps to minimize the formation of localized high concentrations of the compound that can lead to precipitation.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the bioassay is kept to a minimum, typically at or below 0.5% (v/v), as higher concentrations can have cytotoxic effects.[7][8] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.

Serial Dilutions for Dose-Response Studies

For generating dose-response curves, it is recommended to perform serial dilutions of the high-concentration stock solution in 100% DMSO before diluting into the final assay medium. This ensures that the concentration of DMSO remains constant across all tested concentrations of the compound.

Serial_Dilution_Workflow cluster_dilutions Serial Dilutions in 100% DMSO cluster_assay Final Dilution into Assay Medium stock 50 mM Stock in 100% DMSO dil1 5 mM stock->dil1 1:10 dil2 0.5 mM dil1->dil2 1:10 assay1 50 µM (0.1% DMSO) dil1->assay1 1:100 in media dil3 0.05 mM dil2->dil3 1:10 assay2 5 µM (0.1% DMSO) dil2->assay2 1:100 in media assay3 0.5 µM (0.1% DMSO) dil3->assay3 1:100 in media

Figure 2. Serial dilution strategy for dose-response experiments.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon addition to aqueous media. - Final concentration exceeds aqueous solubility.- Cold media was used.- Inadequate mixing.- Lower the final concentration of the compound.- Pre-warm the aqueous media to 37°C.- Add the DMSO stock dropwise while vortexing.
Stock solution appears cloudy or has visible precipitate. - Incomplete initial dissolution.- Precipitation during storage due to temperature fluctuations.- Re-sonicate the stock solution. Gentle warming to 37°C may also help.
Variability in experimental results. - Inconsistent stock solution concentration.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Prepare a fresh stock solution.- Always aliquot stock solutions for single use.

Safety Precautions

1β-Hydroxyeuscaphic acid is a chemical compound with biological activity. Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the powdered compound in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The protocol and best practices outlined in this application note provide a reliable framework for the preparation of high-purity, stable stock solutions of 1β-Hydroxyeuscaphic acid. Adherence to these guidelines will help to ensure the accuracy, reproducibility, and validity of experimental results in a wide range of bioassays.

References

  • Molarity and Solution Units of Concentration. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14312996, 1beta-Hydroxyeuscaphic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-beta-hydroxyeuscaphic acid (C30H48O6). Retrieved from [Link]

  • ResearchGate. (n.d.). 1681 questions with answers in DMSO | Science topic. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283893, 1beta-Hydroxycholic acid. Retrieved from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, D. C., & Kuzmak, B. R. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215.
  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Joo, K. I., Fang, Y., Liu, Y., L-g, L., & Gu, L. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56221.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Louie, R. (2016, November 20). Molarity - Preparations from Stock Solutions. YouTube. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Molarity Calculations | How to Find Molarity of a Solution. Retrieved from [Link]

  • Google Patents. (n.d.). US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes.
  • ResearchGate. (2022, July 6). What is the highest concentration of DMSO which does not exhibit anti-inflammatory activity in mice?. Retrieved from [Link]

  • KetZbook. (2017, February 3). Molarity Made Easy: How to Calculate Molarity and Make Solutions. YouTube. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, J. (2008). Stability of screening compounds in wet DMSO. Journal of biomolecular screening, 13(10), 999–1006.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 471426, Euscaphic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10924365, 1Beta,6Alpha-Dihydroxycostic Acid Ethyl Ester. Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • LifeTein. (2024, March 27). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of 1β-Hydroxyeuscaphic Acid in Biological Matrices using UHPLC-MS/MS

Executive Summary & Pharmacological Context 1β-Hydroxyeuscaphic acid is a bioactive pentacyclic triterpenoid found predominantly in medicinal plants such as Sanguisorba officinalis L. and Rubus species.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

1β-Hydroxyeuscaphic acid is a bioactive pentacyclic triterpenoid found predominantly in medicinal plants such as Sanguisorba officinalis L. and Rubus species. It has garnered significant attention in drug development due to its potent hepatoprotective properties, specifically its ability to scavenge reactive oxygen species (ROS) and mitigate carbon tetrachloride (CCl₄)-induced hepatocyte injury .

To support rigorous pharmacokinetic (PK) profiling and clinical translation, a highly sensitive and reproducible analytical method is required. This guide details a self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol for the quantification of 1β-hydroxyeuscaphic acid in rat plasma, achieving a Lower Limit of Quantification (LLOQ) of 1.5 ng/mL .

Pathway Toxin Hepatotoxin (e.g., CCl4) ROS Reactive Oxygen Species (ROS) Toxin->ROS Injury Hepatocyte Apoptosis ROS->Injury Drug 1β-Hydroxyeuscaphic Acid Nrf2 Antioxidant Defense Activation Drug->Nrf2 Nrf2->ROS Scavenges

Fig 1: Hepatoprotective signaling pathway mediated by 1β-hydroxyeuscaphic acid.

Mechanistic Rationale & Analytical Causality

As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than blindly following a recipe.

  • Extraction Causality (Why Liquid-Liquid Extraction?): Protein precipitation (PPT) is fast but leaves high concentrations of endogenous phospholipids in the sample, which compete for charge in the MS source and cause severe ion suppression. Liquid-Liquid Extraction (LLE) using ethyl acetate selectively partitions the hydrophobic triterpene core of 1β-hydroxyeuscaphic acid into the organic phase. Highly polar matrix interferents (salts, proteins, and most phospholipids) remain trapped in the aqueous waste, resulting in a near-perfect matrix effect range of 94.08% to 102.76% .

  • Chromatographic Causality (Why 0.2% Acetic Acid?): The addition of 0.2% acetic acid to the mobile phase serves a dual purpose. Chromatographically, it suppresses the ionization of the analyte's carboxylic acid moiety, keeping it neutral to enhance retention and peak shape on the C18 stationary phase. Spectrometrically, it provides an acidic environment that facilitates the formation of stable sodium adducts [M+Na]+ in the Positive Electrospray Ionization (ESI+) source .

  • Internal Standard (IS) Selection: Bifendate is utilized as the IS. Its structural rigidity and similar retention behavior to triterpenes allow it to perfectly mirror any extraction losses or ionization fluctuations, acting as a continuous self-validating control for every injected sample.

Self-Validating Experimental Protocol

Reagents & Materials
  • Analytes: 1β-Hydroxyeuscaphic acid reference standard (Purity >98%).

  • Internal Standard: Bifendate.

  • Solvents: LC-MS grade Acetonitrile, LC-MS grade Water, Ethyl Acetate (extraction grade), Glacial Acetic Acid.

  • Column: Agilent SB-C18 (1.8 µm, 150 × 2.1 mm) or equivalent sub-2 µm UHPLC column.

Step-by-Step Sample Preparation (LLE)
  • Aliquot: Transfer 100 µL of rat plasma into a clean 2.0 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Bifendate working solution. Causality: Spiking before extraction ensures the IS undergoes the exact same partitioning thermodynamics as the target analyte.

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Causality: High-speed centrifugation is necessary to break the micro-emulsions formed by plasma lipids, yielding a sharp, clean interface between the organic and aqueous layers.

  • Evaporation: Transfer the upper organic layer (approx. 850 µL) to a clean tube. Evaporate to dryness under a gentle stream of nitrogen gas at 40°C. Causality: Nitrogen prevents oxidative degradation of the analyte, while the 40°C heat accelerates the removal of ethyl acetate without causing thermal breakdown of the triterpene.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80% Water / 20% Acetonitrile). Vortex for 1 minute and centrifuge again at 12,000 rpm for 5 minutes to pellet any insoluble micro-particulates before transferring to an autosampler vial.

UHPLC-MS/MS Conditions
  • Mobile Phase A: 0.2% Acetic acid in LC-MS grade water.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Elution: Program a gradient starting at a low organic percentage to focus the analyte at the head of the column, ramping up to elute the hydrophobic triterpene.

  • Flow Rate: 0.3 mL/min.

  • Detection Mode: Multiple Reaction Monitoring (MRM) via ESI+.

LCMS_Workflow Sample Plasma + IS (Bifendate) LLE LLE Extraction (Ethyl Acetate) Sample->LLE N2 N2 Drying & Reconstitution LLE->N2 LC UHPLC (Agilent SB-C18) N2->LC MS ESI+ MRM (m/z 505.2->423.2) LC->MS

Fig 2: Self-validating sample preparation and LC-MS/MS workflow for 1β-hydroxyeuscaphic acid.

Quantitative Data Presentation & System Suitability

To ensure absolute trustworthiness, the method must pass rigorous validation criteria. The quantitative transitions and expected validation parameters are summarized below.

Table 1: Optimized MRM Parameters for 1β-Hydroxyeuscaphic Acid

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Structural Causality for Fragmentation
1β-Hydroxyeuscaphic Acid 505.2 [M+Na]+ 423.2 ESI+ Loss of one COOH group (45 Da) and two H₂O molecules (36 Da) from the triterpene core .

| Bifendate (IS) | System Specific | System Specific | ESI+ | Utilized to normalize ionization efficiency and extraction recovery. |

Table 2: Method Validation Summary (Rat Plasma)

Validation Parameter Target Value Analytical Significance
Lower Limit of Quantification (LLOQ) 1.5 ng/mL Ensures accurate detection during the terminal elimination phase of PK profiling.
Linearity Range R² > 0.990 Confirms proportional detector response across the biological concentration gradient.
Extraction Recovery 77.17% – 92.48% Validates the thermodynamic efficiency of the Ethyl Acetate LLE method.
Matrix Effect 94.08% – 102.76% Demonstrates successful removal of ion-suppressing phospholipids (Values near 100% indicate zero suppression).

| Precision (Intra/Inter-day) | -9.48% to 12.74% | Meets stringent FDA/EMA bioanalytical guidelines (Required to be ±15%). |

Self-Validating System Checks

Before analyzing PK study samples, the system must self-validate through three automated checks:

  • Blank Matrix Evaluation: Inject unspiked extracted plasma. The signal-to-noise (S/N) ratio at the retention times of 1β-hydroxyeuscaphic acid and Bifendate must be < 3.

  • Carryover Assessment: Inject a mobile phase blank immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area must be <20% of the LLOQ area to confirm the absence of autosampler needle contamination.

  • IS Tracking: The mass spectrometer software must continuously monitor the IS peak area across all samples. A deviation of >20% from the mean IS area flags an extraction failure or severe matrix anomaly, automatically invalidating that specific sample well.

References

  • Dudzinska, D., et al. "CD39/NTPDase-1 expression and activity in human umbilical vein endothelial cells are differentially regulated by leaf extracts from Rubus caesius and Rubus idaeus." Cellular & Molecular Biology Letters, 2014. (Citing Zhao J., et al., "Hepatoprotection of 1beta-hydroxyeuscaphic acid...").

  • Wu, C., et al. "Simultaneous Determination and Pharmacokinetics Study of Six Triterpenes in Rat Plasma by UHPLC-MS/MS after Oral Administration of Sanguisorba officinalis L. Extract." Molecules, 2018.

  • Zhang, Y., et al. "Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application." MDPI, 2021.

Method

Application Notes &amp; Protocols: Cytotoxicity Testing of 1β-Hydroxyeuscaphic Acid on BRL-3A Cells

Abstract This document provides a comprehensive guide for assessing the cytotoxic effects of 1β-Hydroxyeuscaphic acid, a naturally occurring triterpenoid, on the BRL-3A rat liver cell line. Drug-induced liver injury (DIL...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for assessing the cytotoxic effects of 1β-Hydroxyeuscaphic acid, a naturally occurring triterpenoid, on the BRL-3A rat liver cell line. Drug-induced liver injury (DILI) is a significant concern in pharmaceutical development, making robust in vitro screening essential.[1][2][3][4] The BRL-3A cell line, derived from normal rat liver, serves as a valuable in vitro model for hepatotoxicity studies due to its retention of several key hepatocyte characteristics.[5] This guide details the principles and step-by-step protocols for three fundamental cytotoxicity assays: MTT for metabolic viability, LDH for membrane integrity, and Annexin V/Propidium Iodide staining for apoptosis detection. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: Scientific Context

1β-Hydroxyeuscaphic Acid: A Triterpenoid of Interest

1β-Hydroxyeuscaphic acid belongs to the family of pentacyclic triterpenoids, a class of natural compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[6][7][8][9][10] Euscaphic acid and its derivatives have demonstrated cytotoxicity against various cancer cell lines, often through the induction of apoptosis and modulation of key signaling pathways like NF-κB and PI3K/AKT/mTOR.[6][7][8][11][12] Given the potential therapeutic applications of this compound class, a thorough evaluation of its safety profile, particularly its potential for hepatotoxicity, is a critical step in preclinical development.

BRL-3A Cell Line: A Model for In Vitro Hepatotoxicity

The BRL-3A cell line, established from the normal liver of a Buffalo rat, is an adherent, epithelial-like cell line.[5] These cells are widely used in liver-related research for several reasons:

  • Hepatocyte Characteristics: They retain the ability to synthesize albumin and other serum proteins, making them a relevant model for studying hepatocyte function.

  • Applications in Toxicology: BRL-3A cells are frequently used to investigate the impact of toxins and pharmaceuticals on liver function, providing insights into mechanisms of liver injury.[5]

  • Growth and Maintenance: They have a high growth rate and are relatively straightforward to culture, making them suitable for high-throughput screening applications.

While in vitro models using cell lines like BRL-3A are indispensable for early-stage toxicity screening, it is important to acknowledge that they may not fully recapitulate the complex interactions within the in vivo liver microenvironment.[2][13]

Principles of Cytotoxicity Assessment

A multi-parametric approach is crucial for a comprehensive understanding of a compound's cytotoxic profile. This guide focuses on three distinct cellular endpoints:

  • Metabolic Activity (MTT Assay): This colorimetric assay measures the activity of mitochondrial dehydrogenases in living cells.[14][15][16] The reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product is directly proportional to the number of metabolically active, viable cells.[14][17]

  • Membrane Integrity (LDH Assay): Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[18][19][20][21] The LDH assay quantifies this released enzyme, providing a measure of cell lysis.

  • Apoptosis (Annexin V/PI Staining): Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22][23][24] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect early apoptotic cells.[24] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[24] Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[22]

Experimental Workflow and Design

The overall experimental process follows a logical sequence from cell culture preparation to data analysis.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_assay Assay Phase cluster_analysis Data Analysis Phase A BRL-3A Cell Culture & Maintenance C Seed Cells in 96-well Plates A->C B Prepare 1β-Hydroxyeuscaphic Acid Stock & Dilutions D Treat Cells with Compound (e.g., 24, 48, 72 hours) B->D C->D Allow cells to adhere E Perform Cytotoxicity Assays D->E E1 MTT Assay E2 LDH Assay E3 Annexin V/PI Assay F Measure Readouts (Absorbance/Fluorescence) E->F G Calculate % Viability/ % Cytotoxicity/ % Apoptosis F->G H Determine IC50 Value G->H

Caption: Overall experimental workflow for cytotoxicity assessment.

Detailed Protocols

Materials and Reagents
Reagent/MaterialRecommended Source/Specification
BRL-3A Cell LineATCC (CRL-1442) or equivalent
1β-Hydroxyeuscaphic AcidHigh purity (>95%)
Culture MediumHam's F12 or EMEM[25][26][27]
Fetal Bovine Serum (FBS)Heat-inactivated
Penicillin-Streptomycin100 U/mL Penicillin, 100 µg/mL Streptomycin
Trypsin-EDTA0.25% Trypsin, 0.53 mM EDTA[25]
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
Dimethyl Sulfoxide (DMSO)Cell culture grade
MTT Reagent5 mg/mL in PBS[16]
LDH Assay KitCommercial kit (e.g., Promega, Sigma-Aldrich)
Annexin V-FITC/PI Apoptosis KitCommercial kit (e.g., Thermo Fisher, Abcam)
96-well flat-bottom platesTissue culture treated, sterile
Protocol 1: BRL-3A Cell Culture and Maintenance

Rationale: Proper cell culture technique is fundamental to obtaining reliable and reproducible results. Maintaining cells in their logarithmic growth phase ensures they are healthy and responsive to experimental treatments.

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of BRL-3A cells in a 37°C water bath for 1-2 minutes.[25]

    • Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (Ham's F12 + 10% FBS + 1% Penicillin-Streptomycin).

    • Centrifuge at 125 x g for 5 minutes to pellet the cells and remove the cryoprotectant.[25]

    • Resuspend the cell pellet in 10-12 mL of complete medium and transfer to a T75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[5][25]

  • Subculturing (Passaging):

    • Subculture cells when they reach 70-80% confluency.[27]

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[25]

    • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

    • Collect the cell suspension and centrifuge at 125 x g for 5 minutes.

    • Resuspend the pellet in fresh medium and seed into new flasks at a recommended split ratio of 1:3 to 1:6.[27] A seeding density of 1-2 x 10^4 cells/cm² is recommended.[26]

Protocol 2: MTT Assay for Metabolic Viability

Rationale: This assay quantifies the reduction of MTT by mitochondrial dehydrogenases, which is indicative of metabolic activity and, by extension, cell viability. A decrease in the purple formazan product suggests a cytotoxic or cytostatic effect of the compound.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria (NAD(P)H-dependent oxidoreductases) Formazan Formazan (Purple, insoluble) Mitochondria->Formazan Reduction MTT MTT (Yellow, soluble) MTT->Mitochondria Uptake Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT cytotoxicity assay.

  • Cell Seeding: Seed BRL-3A cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1β-Hydroxyeuscaphic acid in DMSO.

    • Perform serial dilutions of the compound in serum-free medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[14][28]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot % Viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Protocol 3: LDH Assay for Membrane Integrity

Rationale: This assay measures the activity of LDH released from cells with compromised plasma membranes. An increase in LDH activity in the culture supernatant is a direct indicator of cytotoxicity.

LDH_Principle cluster_cells Cell Population LiveCell Live Cell (Intact Membrane) LDH retained DeadCell Dead Cell (Damaged Membrane) LDH released LDH LDH DeadCell->LDH Supernatant Culture Supernatant Assay LDH Assay Reagent (Lactate + Tetrazolium Salt) Supernatant->Assay Sample taken LDH->Supernatant Released into Color Colored Formazan Product Assay->Color Enzymatic Reaction Measure Measure Absorbance (~490 nm) Color->Measure

Caption: Principle of the LDH cytotoxicity assay.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol (4.3). It is often convenient to run the MTT and LDH assays in parallel on separate plates.

  • Assay Procedure:

    • At the end of the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions of your chosen commercial kit.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]

  • Measurement and Data Analysis:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

    • Controls are critical:

      • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

      • Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) 15 minutes before the end of the incubation.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100

Protocol 4: Annexin V/PI Assay for Apoptosis

Rationale: This flow cytometry-based assay provides a quantitative measure of apoptosis and necrosis. It distinguishes between different stages of cell death based on the exposure of phosphatidylserine (detected by Annexin V) and membrane permeability (detected by PI).

Apoptosis_Principle cluster_quadrants Flow Cytometry Quadrants cluster_legend Cell States Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-) Q3->Q4 Annexin V Staining (FITC) -> Q4->Q2 PI Staining -> Viable Viable Cell PS Internal Membrane Intact EarlyApop Early Apoptotic Cell PS Externalized Membrane Intact LateApop Late Apoptotic/Necrotic Cell PS Externalized Membrane Permeable

Caption: Principle of Annexin V/PI apoptosis detection.

  • Cell Seeding and Treatment: Seed BRL-3A cells in a 6-well plate and treat with 1β-Hydroxyeuscaphic acid as described previously.

  • Cell Harvesting:

    • After treatment, collect the culture medium (which contains floating/dead cells).

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

    • Combine the detached cells with the collected medium and centrifuge at 250 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide solution (concentration as per kit instructions).

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[23]

    • Add 400 µL of 1X Binding Buffer to each tube before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage)

Data Presentation and Interpretation

Summarize quantitative data in tables for clear comparison.

Table 1: Example Data Summary for Cytotoxicity of 1β-Hydroxyeuscaphic Acid on BRL-3A Cells (48h)

Concentration (µM)% Viability (MTT)% Cytotoxicity (LDH)% Early Apoptosis% Late Apoptosis/Necrosis
0 (Vehicle)100 ± 4.55.2 ± 1.13.1 ± 0.84.5 ± 1.0
195.3 ± 5.17.8 ± 1.55.6 ± 1.26.2 ± 1.3
1078.1 ± 6.215.4 ± 2.318.9 ± 2.510.3 ± 1.8
2551.7 ± 4.835.6 ± 3.135.2 ± 3.122.1 ± 2.7
5023.4 ± 3.968.9 ± 4.520.1 ± 2.855.4 ± 4.2
1008.9 ± 2.189.1 ± 3.78.3 ± 1.982.5 ± 5.1
IC₅₀ (µM) ~25.5 ~40.2 --

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from dose-response curves.

Interpretation: In this example, 1β-Hydroxyeuscaphic acid induces a dose-dependent decrease in cell viability and an increase in cytotoxicity. The increase in early apoptotic cells at lower to mid-concentrations (10-25 µM), followed by a shift to late apoptosis/necrosis at higher concentrations (50-100 µM), suggests that apoptosis is a primary mechanism of cell death at lower doses, transitioning to necrosis at higher, more acutely toxic doses.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Cytion. (n.d.). BRL-3A Cells. Retrieved from [Link]

  • Gothai, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
  • Aleo, M. F., et al. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 23(19), 11536.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Advances in drug-induced liver injury research: in vitro models, mechanisms, omics and gene modulation techniques. Cell & Bioscience, 14(1), 1-20.
  • Dent, P., et al. (2025). Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers in Toxicology, 7, 1375934.
  • Dent, P., et al. (2025). How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. Frontiers.
  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Lee, S., et al. (2024). Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. Preprints.org.
  • BioHippo. (n.d.). Rat Liver cell line BRL-3A. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Public Health England. (n.d.). BRL 3A. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Cytion. (n.d.). BRL-3A Cells. Retrieved from [Link]

  • Tung, N. H., et al. (2012). Triterpene acids from Euscaphis japonica and assessment of their cytotoxic and anti-NO activities. Planta Medica, 78(14), 1628-1634.
  • Chang, C. I., et al. (2010). Cytotoxic Hexacyclic Triterpene Acids from Euscaphis japonica.
  • Quideau, S., et al. (2011). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. Nutrients, 3(12), 1095-1123.
  • Holick, M. F., et al. (1973). Biological activity of 1alpha-hydroxycholecalciferol, a synthetic analog of the hormonal form of vitamin D3. Science, 180(4089), 964-966.
  • Dembitsky, V. M., et al. (2022). Hydrobiological Aspects of Fatty Acids: Unique, Rare, and Unusual Fatty Acids Incorporated into Linear and Cyclic Lipopeptides and Their Biological Activity. Hydrobiology, 1(1), 20-56.
  • Bertrand, S., et al. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Mini-Reviews in Medicinal Chemistry, 13(1), 1-15.
  • ResearchGate. (2025). Spectroscopic Evidence, Evaluation of Biological Activity and Prediction of the Safety Profile of Fatty Hydroxamic Acids Derived from Olive Oil Triacylglycerides. Retrieved from [Link]

Sources

Application

Application Note: Isolation and Purification of 1β-Hydroxyeuscaphic Acid via Silica Gel Column Chromatography

Introduction & Pharmacological Significance 1β-Hydroxyeuscaphic acid (1β-HEA) is a highly oxygenated, ursane-type pentacyclic triterpenoid found in medicinal plants such as Rubus aleaefolius and Rubus allegheniensis[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

1β-Hydroxyeuscaphic acid (1β-HEA) is a highly oxygenated, ursane-type pentacyclic triterpenoid found in medicinal plants such as Rubus aleaefolius and Rubus allegheniensis[1][2]. In drug development, 1β-HEA has garnered significant attention due to its potent hepatoprotective, antioxidant, and anti-inflammatory properties[1][3]. Bioassay-guided fractionation studies have demonstrated that 1β-HEA effectively mitigates carbon tetrachloride (CCl₄)-induced acute liver injury by suppressing the formation of hepatic malondialdehyde (MDA) and nitric oxide (NO), while simultaneously intensifying the activity of superoxide dismutase (SOD)[1].

Because 1β-HEA is typically found in complex botanical matrices alongside structurally similar triterpenes (e.g., euscaphic acid, tormentic acid, and oleanolic acid), achieving high chromatographic resolution during purification is a critical challenge. This application note details a field-proven, self-validating protocol for the isolation of 1β-HEA using normal-phase silica gel column chromatography.

Pathway Drug 1β-Hydroxyeuscaphic Acid ROS Elevated MDA & NO Drug->ROS Inhibits Enzymes Antioxidant Defense (SOD) Drug->Enzymes Upregulates Toxin CCl4 Exposure OxStress Hepatic Oxidative Stress Toxin->OxStress OxStress->ROS Liver Hepatoprotection ROS->Liver Prevents Enzymes->ROS Scavenges

Hepatoprotective mechanism of 1β-Hydroxyeuscaphic acid against CCl4-induced liver injury.

Physicochemical Profiling & Chromatographic Rationale

Molecular Profile: 1β-HEA (C₃₀H₄₈O₆, MW: 504.7 g/mol ) possesses four hydroxyl groups (at positions 1β, 2α, 3α, and 19α) and one carboxylic acid group (C-28).

Causality of Separation: Silica gel separates analytes based on their affinity for the polar stationary phase. Because 1β-HEA is heavily hydroxylated, it exhibits an exceptionally high hydrogen-bonding capacity. On bare silica gel, it will bind strongly to surface silanol groups. Consequently, an isocratic non-polar solvent system will fail to elute it. A gradient elution strategy utilizing a moderately polar bulk solvent (Chloroform) modified with a highly polar, hydrogen-bond-disrupting solvent (Methanol) is required to competitively desorb the compound and achieve sharp elution bands.

Self-Validating System Design: To ensure the column is functioning correctly, monitor the elution of ubiquitous plant sterols (e.g., β-sitosterol)[1]. β-sitosterol should elute early in the gradient (e.g., 98:2 CHCl₃:MeOH). If it is delayed, the silica gel is overly active (too dry), and the gradient must be accelerated. If it elutes in the dead volume, the silica is deactivated (too wet), and the separation of polar triterpenes will likely fail.

Step-by-Step Methodology

Sample Preparation & Liquid-Liquid Partitioning

Causality: Direct chromatography of a crude ethanolic extract rapidly degrades column resolution due to the presence of highly polar glycosides and non-polar waxes. Liquid-liquid partitioning isolates the triterpenoid-rich fraction, drastically simplifying the downstream chromatogram.

  • Extraction: Macerate the pulverized plant root (e.g., Rubus aleaefolius) in 70% Ethanol under reflux. Filter and concentrate the extract in vacuo.

  • Suspension: Suspend the concentrated extract in distilled water.

  • Partitioning:

    • Wash the aqueous suspension 3× with Hexane to remove non-polar lipids and waxes. Discard the Hexane layer.

    • Partition the remaining aqueous phase 3× with Ethyl Acetate (EtOAc)[1][4].

    • Collect the EtOAc fraction, which selectively concentrates aglycone triterpenoids (including 1β-HEA) and flavonoids.

    • The remaining aqueous/n-butanol layer containing highly polar saponins is discarded.

  • Drying: Evaporate the EtOAc fraction to dryness using a rotary evaporator.

Workflow Plant Plant Root Biomass (e.g., Rubus aleaefolius) Ext Ethanol Extraction & Concentration Plant->Ext Partition Liquid-Liquid Partitioning (H2O suspension) Ext->Partition Hex Hexane Fraction (Discard: Lipids, Waxes) Partition->Hex EtOAc Ethyl Acetate Fraction (Target: Triterpenoids) Partition->EtOAc BuOH n-Butanol Fraction (Discard: Saponins) Partition->BuOH Silica Silica Gel Column (CHCl3:MeOH Gradient) EtOAc->Silica Dry Loading Frac TLC Fraction Pooling (Vanillin-H2SO4) Silica->Frac Pure 1β-Hydroxyeuscaphic Acid (Recrystallization) Frac->Pure

Workflow for the extraction and silica gel purification of 1β-Hydroxyeuscaphic acid.

Column Packing & Dry Loading

Causality: The enriched EtOAc fraction often forms a viscous resin that is insoluble in the initial non-polar mobile phase (100% CHCl₃). If loaded as a liquid, it will precipitate at the column head, causing severe band tailing. Dry loading disperses the extract over a large surface area, allowing for gradual, equilibrium-driven dissolution.

  • Slurry Packing: Suspend silica gel (200–300 mesh) in 100% Chloroform. Pour the slurry continuously into the glass column to prevent air bubbles and channeling, ensuring uniform flow dynamics.

  • Dry Loading Preparation: Dissolve the dried EtOAc extract in a minimal volume of Methanol. Add dry silica gel (1:1 to 1:2 w/w ratio to the extract) and evaporate the solvent completely in vacuo until a free-flowing powder is obtained.

  • Loading: Carefully apply the dry powder evenly to the top of the packed column bed. Cap with a 1 cm layer of clean sea sand to prevent physical disturbance during solvent addition.

Gradient Elution & Fractionation

Elute the column using a step gradient of Chloroform:Methanol (CHCl₃:MeOH). Maintain a flow rate of approximately 1–2 drops per second, collecting fractions in uniform volumes (e.g., 50 mL per tube).

Thin-Layer Chromatography (TLC) Monitoring

Causality: Pentacyclic triterpenes lack a conjugated π-electron system, meaning they do not absorb UV light at 254 nm. Therefore, chemical derivatization is mandatory for visualization.

  • Spotting: Spot aliquots of the collected fractions onto Silica gel 60 F₂₅₄ plates.

  • Development: Develop the plates in a mobile phase of CHCl₃:MeOH:H₂O (80:15:2, lower phase).

  • Visualization: Spray the dried plate with 10% Vanillin-Sulfuric acid reagent. Heat the plate at 105°C for 3–5 minutes. The acidic vanillin reacts with the hydroxyl groups of the triterpenes upon heating to form highly conjugated, purplish-red or blue-violet chromophores. 1β-HEA typically appears as a distinct violet spot.

Quantitative Data Presentation

The following table summarizes the expected elution profile based on the optimized gradient system.

Gradient StepMobile Phase (CHCl₃:MeOH)Column Volumes (CV)Expected Eluates & Target CompoundsTLC R_f (Approx.)
1100:02Residual non-polar lipids, waxes> 0.90
298:23Sterols (e.g., β-sitosterol)0.70 - 0.80
395:53Less polar triterpenes (e.g., Oleanolic acid)0.50 - 0.60
4 90:10 to 85:15 4 Polyhydroxylated triterpenes (1β-HEA, Euscaphic acid) 0.30 - 0.40
580:202Highly polar glycosides and residual impurities< 0.10

Note: Fractions from Step 4 exhibiting a single spot corresponding to 1β-HEA should be pooled, concentrated, and subjected to recrystallization in cold Methanol to yield high-purity white needles.

References

  • Hong, Z., Chen, W., Zhao, J., & Hu, J. (2010). Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxIGJt3mpeRWipgITnPc-OOy40agK9_OctWm49RdNBVqzm6vmqVrN5ZdQ5DkGeL8t6SNtyTxzjCEq83igsujILA8R4OLv8CAItOnxvou317EH-3S_2i53WUbnOFwAPKa-pjPsEXsxBiniUFpLAHVV1a2JY3JKANv5mUw4frEZurExe2xXmvrVc4gVs6T7fGHC--i1Bm1fbCVoq7Oi-oRcYMph8DbSs4DJB_0rwOrBT8EOIK1r8Q_7fOiUJf6WvBhp3YJTDzxpJk1kFELU=][1]

  • MDPI. (2025). Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S. Irwin & Barneby Through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling in LPS-Stimulated Mouse Microglial Cells. MDPI. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi14ci-jbpamsdL_pr8B83fjl4hD3YDeopVWdOK4phq8yWv4jmT62K9HsrwTtHOv9QefDqwn1K6_R1XnfY0u9EL8Ll-Sg_Nha-ws-pIferHsayVW9hSAUcuY18QFwNrBKdVrw=][3]

  • BioCrick. (n.d.). Sericic acid | CAS:55306-03-1 | Triterpenoids. BioCrick. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfzGk6g_MJQbE0Tpu54jEpSf8PSA9x7RHtYryh_7nLz2_I7sKlvD0wmAp87lyqESksCpFbIGq9CUjWXEhO1ePA_KVC0n6mrEaYlqRZpVhp7c2c0EEDYpuvWqxrwmbYby5SLcEpnS6euNNZgrfk][2]

Sources

Method

Application Note: Dose-Response Curve Generation for 1β-Hydroxyeuscaphic Acid in Hepatotoxicity Models

Introduction & Scientific Rationale 1β-Hydroxyeuscaphic acid (1β-HEA) is a bioactive pentacyclic triterpenoid predominantly isolated from the roots of Rubus alceaefolius Poir[1]. Historically utilized in traditional medi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

1β-Hydroxyeuscaphic acid (1β-HEA) is a bioactive pentacyclic triterpenoid predominantly isolated from the roots of Rubus alceaefolius Poir[1]. Historically utilized in traditional medicine, recent pharmacological profiling has identified 1β-HEA as a potent hepatoprotective agent[1]. Specifically, it demonstrates profound efficacy in mitigating carbon tetrachloride (CCl4)-induced acute liver injury by preventing intracellular enzyme leakage, reducing lipid peroxidation, and bolstering superoxide dismutase (SOD) activity [1].

To transition 1β-HEA from early-stage discovery to preclinical pharmacokinetic evaluation, establishing a highly reproducible in vitro dose-response curve is paramount. This application note details a self-validating protocol for determining the half-maximal effective concentration (EC50) of 1β-HEA using a CCl4-induced hepatocyte injury model.

Mechanistic Overview & Experimental Design

CCl4 induces hepatotoxicity through its bioactivation by cytochrome P450 enzymes (predominantly CYP2E1) into highly reactive trichloromethyl (•CCl3) and trichloromethyl peroxy (•OOCCl3) radicals[2]. These radicals initiate lipid peroxidation, compromising membrane integrity and leading to the extracellular leakage of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) [3].

Expertise Insight: Why this specific protocol works

  • Model Selection (AML12 Cells): We utilize the AML12 (alpha mouse liver 12) cell line instead of standard HepG2 cells. HepG2 cells often downregulate CYP450 expression over serial passages. AML12 cells maintain robust CYP2E1 levels, ensuring consistent CCl4 bioactivation and reproducible injury baselines.

  • Pre-treatment Strategy: Triterpenoids like 1β-HEA often function by upregulating endogenous antioxidant pathways (e.g., Nrf2/HO-1) rather than acting solely as direct radical scavengers. A 2-hour pre-treatment window allows for intracellular accumulation and transcriptional activation prior to the acute oxidative insult.

  • Assay Selection (CCK-8 over MTT): We employ the CCK-8 (WST-8) assay. CCl4-damaged cells possess highly fragile membranes; the DMSO solubilization step required for traditional MTT assays can cause mechanical lysis, artificially skewing viability data. CCK-8 is water-soluble and allows for direct, non-destructive colorimetric readout.

Step-by-Step Protocol: A Self-Validating System

Phase 1: Reagent Preparation & Control Setup
  • 1β-HEA Stock: Dissolve 1β-HEA (MW: 504.7 g/mol ) in sterile, cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -80°C to prevent freeze-thaw degradation.

  • Dose Series: Prepare a logarithmic dilution series in complete DMEM/F12 media: 0.1, 0.3, 1.0, 3.0, 10, 30, and 100 μM.

    • Self-Validation Check: Ensure the final DMSO concentration across all wells is normalized to exactly 0.1% (v/v) to eliminate solvent-induced cytotoxicity.

  • CCl4 Working Solution: Prepare a 10 mM CCl4 solution in culture media immediately prior to use, as CCl4 is highly volatile.

Phase 2: Cell Culture and Treatment
  • Seeding: Seed AML12 cells at a density of

    
     cells/well in a 96-well clear-bottom plate. Leave edge wells empty (fill with PBS) to prevent evaporation edge-effects. Incubate at 37°C, 5% CO2 for 24 hours.
    
  • Pre-treatment: Aspirate media. Add 100 μL of the prepared 1β-HEA dose series to the respective wells. Include the following self-validating controls:

    • Negative Control: Media + 0.1% DMSO (Establishes 100% viability baseline).

    • Positive Control: Silymarin (10 μM) + 0.1% DMSO (Validates assay sensitivity to known hepatoprotectants).

    • Injury Control: Media + 0.1% DMSO (Establishes 0% protection baseline). Incubate for 2 hours.

  • Injury Induction: Add 10 μL of 110 mM CCl4 stock directly to the wells (final CCl4 concentration = 10 mM) for all groups except the Negative Control. Incubate for 24 hours.

Phase 3: Endpoint Quantification
  • Biochemical Sampling (AST/ALT): Carefully aspirate 50 μL of the supernatant from each well and transfer to a new V-bottom 96-well plate. Store at 4°C for downstream AST/ALT quantification using standard colorimetric assay kits.

  • Viability Readout: Add 10 μL of CCK-8 reagent to the remaining 50 μL of media in the original plate. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

Data Presentation & Expected Outcomes

To construct the dose-response curve, viability is normalized against the Negative Control (set to 100%) and the Injury Control (set to 0%). The following table summarizes representative quantitative data demonstrating the dose-dependent hepatoprotective effect of 1β-HEA.

Treatment GroupConcentration (μM)Cell Viability (%) ± SDAST Leakage (U/L) ± SDALT Leakage (U/L) ± SD
Negative Control 0100.0 ± 4.212.4 ± 2.18.3 ± 1.5
Injury Control (CCl4) 042.1 ± 5.889.7 ± 6.476.2 ± 5.9
1β-HEA + CCl4 0.145.3 ± 4.185.2 ± 5.172.4 ± 4.8
1β-HEA + CCl4 0.351.2 ± 3.976.8 ± 4.965.1 ± 4.2
1β-HEA + CCl4 1.063.4 ± 5.058.3 ± 3.748.6 ± 3.5
1β-HEA + CCl4 3.078.9 ± 4.539.1 ± 2.831.4 ± 2.9
1β-HEA + CCl4 10.089.5 ± 3.222.5 ± 2.018.7 ± 2.1
1β-HEA + CCl4 30.094.1 ± 2.815.6 ± 1.812.4 ± 1.4
1β-HEA + CCl4 100.095.0 ± 3.114.2 ± 1.510.9 ± 1.2
Silymarin (Pos. Ctrl) 10.087.2 ± 4.025.4 ± 2.220.1 ± 1.8

Data Analysis: Plot the normalized viability percentages against the log-transformed 1β-HEA concentrations. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to interpolate the EC50 value. In this representative dataset, the EC50 of 1β-HEA for restoring cell viability is approximately 1.8 μM .

Experimental Workflow Visualization

Workflow CellCulture 1. Hepatocyte Culture (AML12 Cell Line) PreTreat 2. 1β-HEA Pre-treatment (0.1 μM - 100 μM) CellCulture->PreTreat 24h Incubation Injury 3. CCl4-Induced Oxidative Injury PreTreat->Injury 2h Pre-incubation Viability 4a. Cell Viability (CCK-8 Assay) Injury->Viability 24h Co-treatment Biochem 4b. Enzyme Leakage (AST/ALT Quantification) Injury->Biochem Supernatant Collection Analysis 5. 4PL Regression & EC50 Calculation Viability->Analysis Absorbance @ 450nm Biochem->Analysis Colorimetric Readout

Workflow for 1β-HEA dose-response profiling in CCl4-damaged hepatocytes.

References

  • Hong, Z., et al. "Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents." Journal of Ethnopharmacology, 2010. URL: [Link]

  • Hu, J., et al. "Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells." Pharmaceutical Biology, 2013. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving water solubility of 1beta-Hydroxyeuscaphic acid for animal studies

Technical Support Center: Troubleshooting 1β-Hydroxyeuscaphic Acid Formulation for In Vivo Studies As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo translation of pentacyc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1β-Hydroxyeuscaphic Acid Formulation for In Vivo Studies

As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo translation of pentacyclic triterpenoids. 1β-Hydroxyeuscaphic acid (1β-HEA) is a highly promising bioactive compound recognized for its potent hepatoprotective, antioxidant, and anti-inflammatory properties[1]. However, its rigid C30H48O6 structure lacks sufficient polar functional groups, rendering it notoriously hydrophobic and poorly soluble in aqueous media[2].

When transitioning from in vitro assays to in vivo animal studies, direct dissolution in saline inevitably leads to precipitation. This guide provides field-proven, self-validating methodologies to enhance the water solubility of 1β-HEA, ensuring reliable pharmacokinetics and avoiding vehicle-induced toxicity.

Formulation Decision Matrix

Before selecting a protocol, evaluate your study's dosing route, required concentration, and timeline.

FormulationDecision A 1β-Hydroxyeuscaphic Acid (Poor Aqueous Solubility) B Cosolvent System (DMSO/PEG/Tween) A->B Quick Screening (Toxicity Risk) C Cyclodextrin Complexation (HP-β-CD) A->C In Vivo Efficacy (High Biocompatibility) D Lipid Nanoparticles (Liposomes) A->D Targeted Delivery (Complex Prep)

Caption: Decision matrix for 1β-HEA formulation strategies based on study requirements.

Troubleshooting & FAQs

Q: I tried dissolving 1β-HEA directly in saline with 5% DMSO, but it precipitated immediately. Why? A: 1β-HEA is highly lipophilic[2]. While 5% DMSO breaks the initial crystal lattice, diluting it directly into a highly polar aqueous environment (saline) causes a rapid thermodynamic shift. The water molecules exclude the hydrophobic triterpenoid, forcing it to aggregate and crash out of solution. For basic in vitro solubility, warming the tube to 37°C and sonicating can help[3], but this is entirely insufficient for in vivo stability.

Q: What is the most biocompatible method to achieve high solubility for mouse gavage (PO) or intravenous (IV) dosing? A: Cyclodextrin complexation, specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD), is the gold standard for triterpenoids[4]. HP-β-CD is a cyclic oligosaccharide with a truncated cone shape; its inner cavity is hydrophobic, while its exterior is hydrophilic[]. It encapsulates the lipophilic triterpenoid backbone of 1β-HEA, forming a molecularly dispersed inclusion complex that drastically increases apparent solubility without altering the drug's covalent structure[6].

Q: Can I use a standard cosolvent system if I don't have time to prepare cyclodextrin complexes? A: Yes, but you must strictly control the excipient ratios to prevent in vivo precipitation and toxicity. A widely validated cosolvent protocol is the 10/40/5/45 rule : 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. Causality: DMSO acts as the primary solvent. PEG300 acts as a miscible carrier to prevent immediate crashing upon dilution. Tween 80 is a surfactant that forms protective micelles around the drug when the aqueous phase (saline) is finally introduced. Always add these components sequentially and vortex thoroughly between steps.

Validated Experimental Protocol: HP-β-CD Inclusion Complexation

The following solvent evaporation method is a self-validating system designed to maximize encapsulation efficiency for 1β-HEA.

ComplexationWorkflow Step1 Dissolve 1β-HEA in Ethanol Step3 Mix & Stir (24h at 37°C) Step1->Step3 Step2 Dissolve HP-β-CD in ddH2O Step2->Step3 Step4 Rotary Evaporate (Remove EtOH) Step3->Step4 Step5 Filter (0.45 µm) & Lyophilize Step4->Step5 Step6 Water-Soluble Complex Step5->Step6

Caption: Step-by-step workflow for generating water-soluble 1β-HEA/HP-β-CD inclusion complexes.

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve 10 mg of 1β-HEA in 2 mL of absolute ethanol. Causality: Ethanol ensures the triterpenoid is fully monomeric, preventing premature aggregation before complexation can occur.

  • Host Preparation: Dissolve 100 mg of HP-β-CD in 10 mL of ultra-pure water.

  • Complexation: Add the ethanolic 1β-HEA solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 400 rpm. Maintain stirring for 24 hours at 37°C. Causality: The slow dropwise addition and prolonged thermal energy provide the necessary activation energy for the hydrophobic triterpenoid to displace water molecules inside the cyclodextrin cavity—an entropically driven process[].

  • Solvent Removal: Remove the ethanol using a rotary evaporator at 40°C under vacuum.

  • Self-Validation & Filtration: Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Self-Validation Check: If the filter clogs heavily, uncomplexed 1β-HEA has precipitated, indicating low encapsulation efficiency. If this occurs, increase the molar ratio of HP-β-CD in Step 2.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a stable, water-soluble white powder ready for immediate reconstitution in saline.

Quantitative Formulation Data

To assist in your experimental design, the following table summarizes the expected performance of various formulation vehicles for 1β-HEA.

Formulation VehicleMax Apparent Aqueous SolubilityBiocompatibility (IV/PO)Physical Stability (Room Temp)Primary Use Case
100% Saline / PBS < 0.01 mg/mLHighPoor (Immediate precipitation)Not viable for in vivo
5% DMSO in Saline ~0.1 mg/mLModeratePoor (Precipitates within minutes)In vitro cell culture assays
10/40/5/45 Cosolvent ~2.5 - 5.0 mg/mLModerate (Risk of hemolysis IV)Moderate (Stable for 2-4 hours)Acute dosing, PK screening
HP-β-CD Complex > 15.0 mg/mLHigh (FDA approved excipient)Excellent (Stable for months as powder)Chronic efficacy studies

References

  • Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents. PubMed - NIH.1

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. PMC - NIH. 6

  • 1beta-Hydroxyeuscaphic acid-COA. BioCrick. 3

  • The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents. MDPI. 4

  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.

  • 1beta-Hydroxyeuscaphic acid | C30H48O6 | CID 14312996. PubChem - NIH. 2

Sources

Optimization

Separating 1beta-Hydroxyeuscaphic acid from tormentic acid isomers

Welcome to the Technical Support Center for Triterpenoid Analysis. This guide is engineered for analytical chemists, pharmacognosists, and drug development professionals tasked with the chromatographic separation of clos...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Triterpenoid Analysis. This guide is engineered for analytical chemists, pharmacognosists, and drug development professionals tasked with the chromatographic separation of closely related ursane-type pentacyclic triterpenoids—specifically, 1β-hydroxyeuscaphic acid, tormentic acid, and its C-3 epimer, euscaphic acid.

Below, you will find mechanistic explanations for common chromatographic failures, step-by-step troubleshooting protocols, and verified methodologies to ensure robust, self-validating analytical workflows.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do 1β-hydroxyeuscaphic acid, tormentic acid, and euscaphic acid co-elute on standard C18 columns, and how do I resolve them? Causality & Mechanism: 1β-hydroxyeuscaphic acid (C₃₀H₄₈O₆) possesses four hydroxyl groups (at C-1, C-2, C-3, and C-19), making it inherently more polar than tormentic and euscaphic acids (C₃₀H₄₈O₅), which possess only three[1]. Because of this higher polarity, 1β-hydroxyeuscaphic acid partitions less into the hydrophobic stationary phase and will reliably elute earlier in a reversed-phase system[1].

The true bottleneck is separating tormentic acid from euscaphic acid. These two are C-3 epimers (tormentic acid is 3β-OH; euscaphic acid is 3α-OH) with nearly identical polarities and molecular weights[2]. To resolve them, you must maximize column efficiency and shape selectivity. Switching the organic modifier in your mobile phase from Acetonitrile to Methanol often improves the resolution of rigid triterpene epimers due to Methanol's superior hydrogen-bonding interactions with the epimeric hydroxyl groups.

Q2: My peaks are tailing severely, and retention times are drifting. What is causing this? Causality & Mechanism: All three compounds feature a C-28 carboxylic acid group with a pKa of approximately 4.5. In a neutral aqueous mobile phase, this carboxyl group partially ionizes. The resulting anions undergo secondary ion-exchange interactions with residual silanols on the silica column matrix, causing severe peak tailing and unpredictable retention[2]. Solution: You must suppress ionization by maintaining the mobile phase pH strictly below 3.0. Standard protocols achieve this by adding 0.1% phosphoric acid or 0.1% formic acid to the aqueous phase[2].

Q3: I cannot detect these compounds at 254 nm. What is the optimal detection strategy? Causality & Mechanism: Ursane-type triterpenoids lack conjugated chromophores; they possess only an isolated double bond at C-12[2]. This means they do not absorb at standard UV wavelengths like 254 nm. While they can be detected at 205–210 nm, this low wavelength is highly susceptible to baseline drift from gradient elution and solvent absorbance[1]. Solution: For robust quantification, use an Evaporative Light Scattering Detector (ELSD) or Liquid Chromatography-Mass Spectrometry (LC-MS) operating in Electrospray Ionization (ESI) negative mode.

Section 2: Step-by-Step Troubleshooting Protocols

Protocol A: Optimized RP-HPLC Method for Epimer Resolution

This self-validating protocol ensures baseline resolution of the epimers while maintaining sharp peak shapes[2].

  • Column Selection: Install a high-carbon-load C18 column or a shape-selective C30 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water modified with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS/ELSD). Verify the pH is < 3.0.

    • Solvent B: HPLC-grade Methanol (preferred over Acetonitrile for epimer shape-selectivity).

  • Elution Gradient: Program a shallow gradient. A common starting point is 70% B to 85% B over 30 minutes to allow the subtle polarity differences of the C-3 epimers to resolve[1].

  • Temperature Control: Thermostat the column compartment to 20–25 °C. Elevated temperatures can increase kinetic energy and reduce the stationary phase's shape selectivity, causing the epimers to merge[2].

  • Flow Rate & Injection: Set the flow rate to 0.8 - 1.0 mL/min. Inject 10-20 µL of the sample dissolved in 80% aqueous methanol[1].

Protocol B: LC-MS/MS Method for High-Sensitivity Detection

If UV detection at 210 nm yields a poor signal-to-noise ratio, switch to this MS-compatible workflow.

  • Buffer Exchange: Strictly avoid phosphoric acid, as it is non-volatile and will foul the MS source. Use 0.1% Formic Acid in both Water and Methanol.

  • Ionization Mode: Configure the mass spectrometer for ESI in negative ion mode. The C-28 carboxylic acid readily loses a proton to form a stable [M-H]⁻ ion.

  • SIM/SRM Monitoring:

    • Set monitoring for m/z 503 to detect 1β-hydroxyeuscaphic acid.

    • Set monitoring for m/z 487 to detect both tormentic acid and euscaphic acid (differentiated by their chromatographic retention times).

Section 3: Quantitative Data & Chromatographic Properties

Summarized below are the key physicochemical properties dictating the chromatographic behavior of these triterpenoids.

CompoundFormulaMW ( g/mol )Key Structural FeatureRelative Retention OrderMS [M-H]⁻ (m/z)
1β-Hydroxyeuscaphic acid C₃₀H₄₈O₆504.71β, 2α, 3α, 19α -OH1 (Earliest, Most Polar)503
Euscaphic acid C₃₀H₄₈O₅488.72α, 3α, 19α -OH2487
Tormentic acid C₃₀H₄₈O₅488.72α, 3β, 19α -OH3 (Latest, Least Polar)487

Section 4: Troubleshooting Decision Tree

TroubleshootingTree Start Poor Resolution of Triterpenoid Extract Tailing Are peaks tailing or broadening? Start->Tailing FixTailing Add 0.1% Formic/Phosphoric Acid (Ensure pH < 3.0) Tailing->FixTailing Yes Epimers Co-elution of Epimers (Tormentic vs. Euscaphic)? Tailing->Epimers No FixTailing->Epimers FixEpimers Use Methanol instead of ACN and control temp at 20°C Epimers->FixEpimers Yes Signal Low Signal or Baseline Drift at 210nm? Epimers->Signal No FixEpimers->Signal FixSignal Switch to ELSD or LC-MS (ESI negative mode) Signal->FixSignal Yes Optimized Optimized Baseline Resolution Signal->Optimized No FixSignal->Optimized

Fig 1: Decision tree for troubleshooting triterpenoid chromatographic separation.

References

  • Jóźwiak, A., Jóźwiak, G., & Waksmundzka-Hajnos, M. (2014). Simultaneous HPLC determination of pomolic, ursolic and euscaphic/tormentic acids in roots and rhizomes of various Potentilla species. Acta Chromatographica, 26(1), 97-110.[Link]

  • Kim, M.-Y., Tapondjou, L. A., & Park, H.-J. (2014). Quantitative Determination of the Triterpenoids and Total Tannin in Korean Rubus species by HPLC. Natural Product Sciences, 20(4), 290-295.[Link]

Sources

Troubleshooting

Troubleshooting low UV detection sensitivity for triterpenoid acids

[label="Perform Diagnostic workflow for resolving low UV sensitivity in triterpenoid acid analysis. FAQ 1: The Fundamental Photochemical Problem Q: Why do I get such poor sensitivity for oleanolic and ursolic acids, even...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Perform

Diagnostic workflow for resolving low UV sensitivity in triterpenoid acid analysis.

FAQ 1: The Fundamental Photochemical Problem

Q: Why do I get such poor sensitivity for oleanolic and ursolic acids, even at high sample concentrations? A: The root of the problem lies in the molecular structure of triterpenoid acids. These compounds lack conjugated double bonds, which act as strong chromophores for UV detection[1]. Because they only possess a single carboxylic acid group and isolated double bonds, their maximum UV absorption occurs in the deep-UV region, typically between 205 nm and 210 nm[2]. At these low wavelengths, their molar extinction coefficient is extremely low, meaning the detector physically cannot absorb enough light to generate a strong signal.

FAQ 2: The "Buffer-Detector Battle" and Mobile Phase Optimization

Q: I set my detector to 210 nm, but my baseline is erratic and noisy. What is causing this? A: You are experiencing the classic "Buffer-Detector Battle." Many researchers instinctively use LC-MS friendly additives like. However, these organic acids have a high UV absorbance at 210 nm[3]. If you run a gradient with these acids, the baseline will drift massively (often exceeding 1.0 AU), completely masking your low-intensity triterpenoid peaks and causing "invalid baseline" errors[4].

Causality: To detect a weak analyte signal at 210 nm, your mobile phase must be optically transparent. Isocratic binary elution systems using high-purity acetonitrile (ACN) or methanol with phosphoric acid are strongly preferred because they prevent baseline drift while keeping the analytes protonated[5].

Table 1: UV Cutoffs of Common Mobile Phase Additives

Additive / SolventUV Cutoff (nm)Suitability for Triterpenoid UV Detection (210 nm)
Water (HPLC Grade)< 190Excellent
Acetonitrile (HPLC)190Excellent
Methanol (HPLC)205Acceptable (Isocratic only)
Phosphoric Acid< 195Excellent (Provides low pH without UV interference)
Formic Acid (0.1%)210Poor (High baseline noise at 210 nm)
Trifluoroacetic Acid210Poor (Strong absorption blocks analyte signal)
Protocol 1: Self-Validating Mobile Phase Optimization for 210 nm
  • Solvent Selection: Prepare an isocratic mobile phase of HPLC-grade Acetonitrile and Water (e.g., 89:11 v/v)[2].

  • Acidification: Instead of organic acids, add 0.03% to 0.1% Phosphoric Acid (H3PO4) to the aqueous phase. This suppresses the ionization of the triterpenoid carboxylic groups, ensuring sharp peak shapes without adding background UV absorbance[6].

  • System Flush: Purge the HPLC system thoroughly with pure water to remove any residual formic acid or TFA from previous runs[4].

  • Self-Validation Step: Run a blank gradient/isocratic injection. The baseline drift should not exceed 2 mAU over the entire run time[3]. If the drift is >2 mAU, replace the aqueous phase or check for contaminated solvent lines.

FAQ 3: Overcoming Optical Limits via Pre-Column Derivatization

Q: Even with an optimized mobile phase, my limits of detection (LOD) are still too high for my plant extracts. How can I boost the UV signal? A: When inherent UV absorbance is insufficient, you must synthetically attach a chromophore to the molecule. Pre-column derivatization targets the carboxylic acid group of the triterpenoid, linking it to a highly UV-absorbing or fluorescent tag (such as acridone-9-ethyl-p-toluenesulfonate (AETS) or phenacyl bromide)[7].

Causality: By attaching a large conjugated ring system to the triterpenoid, you shift the detection wavelength to a much more favorable region (e.g., 250–280 nm) where mobile phase interference is zero. This drastically lowers the LOD from the microgram-per-milliliter (µg/mL) range down to the nanogram-per-milliliter (ng/mL) range[7].

Derivatization Analyte Triterpenoid Acid (Weak UV, 210nm) Reaction Heat (e.g., 60°C) Nucleophilic Substitution Analyte->Reaction Reagent Derivatization Reagent (e.g., AETS / Phenacyl Br) Reagent->Reaction Catalyst Catalyst / Base (e.g., K2CO3) Catalyst->Reaction Product Derivatized Triterpenoid (Strong UV/FLD, >250nm) Reaction->Product

Chemical workflow for pre-column derivatization to enhance UV/FLD sensitivity.

Protocol 2: Standard Pre-Column Derivatization Workflow
  • Sample Preparation: Evaporate the triterpenoid extract to complete dryness under a gentle nitrogen stream.

  • Reagent Addition: Reconstitute the residue in 500 µL of anhydrous N,N-dimethylformamide (DMF). Add a molar excess of the derivatizing agent (e.g., 2-bromoacetophenone).

  • Catalysis: Add an acid scavenger/catalyst, such as potassium carbonate (K2CO3) or triethylamine, to facilitate the reaction.

  • Reaction: Incubate the sealed vial in a heating block at 60°C for 60 minutes to drive the nucleophilic substitution[7].

  • Quenching & Cleanup: Cool to room temperature. Filter the mixture through a 0.22 µm PTFE syringe filter to remove precipitated salts.

  • Self-Validation Step: Inject the derivatized sample alongside an underivatized control. The derivatized sample must show a massive peak at the new target wavelength (e.g., 254 nm), while the control should show a flat baseline at that wavelength.

FAQ 4: Alternative Detector Technologies

Q: Derivatization is too labor-intensive for my high-throughput lab. Are there detector alternatives to UV? A: Yes. If your analytes lack chromophores, universal detectors are highly recommended. and Evaporative Light Scattering Detection (ELSD) measure the physical mass of the analyte after the mobile phase is evaporated, making them completely independent of optical properties[8].

Causality: When switching from UV to CAD, ELSD, or Mass Spectrometry (MS), you must change your mobile phase buffer. Phosphoric acid is non-volatile and will instantly foul aerosol-based or mass spec detectors. You must switch to volatile additives like ammonium carbonate or dilute formic acid, which are perfectly compatible with CAD/MS despite their poor UV transmittance[3].

Table 2: Comparison of HPLC Detectors for Triterpenoid Acids

Detector TypeSensitivity for TriterpenoidsGradient CompatibilityDerivatization Required?
UV-Vis (210 nm) Low (µg/mL range)Poor (Baseline drift)No
UV-Vis (Derivatized) High (ng/mL range)ExcellentYes
ELSD ModerateExcellentNo
CAD HighExcellentNo
MS (ESI-) Very High (pg/mL range)ExcellentNo

References

  • Zhao, J. et al. "Simultaneous HPLC determination of four triterpenoid acids in Ganoderma lucidum." ResearchGate. URL: [Link]

  • LCGC. "Mobile Phase Buffers in Liquid Chromatography: The Buffer–Detector Battle." Chromatography Online. URL:[Link]

  • Li, G. L. et al. "Development of a New HPLC Method with Precolumn Fluorescent Derivatization for Rapid, Selective and Sensitive Detection of Triterpenic Acids in Fruits." ResearchGate. URL: [Link]

  • MDPI. "Application of Response Surface Methodology for Optimisation of Simultaneous UHPLC-PDA Determination of Oleanolic and Ursolic Acids." MDPI. URL: [Link]

  • PMC. "Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L." NIH. URL:[Link]

  • Chromatography Forum. "invalid baseline at 210 nm." ChromForum. URL: [Link]

Sources

Optimization

Preventing degradation of 1beta-Hydroxyeuscaphic acid during extraction

Welcome to the Technical Support Center for Natural Product Extraction . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating polyhydroxylated pentacyclic t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Natural Product Extraction . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers isolating polyhydroxylated pentacyclic triterpene acids, with a focus on 1β-Hydroxyeuscaphic acid .

This molecule, a major bioactive constituent found in Rubus species and other medicinal plants, presents unique extraction challenges due to its multiple hydroxyl groups (1β, 2α, 3α, 19α) and the C-28 carboxylic acid[1]. The following guide addresses the physicochemical causality behind common extraction failures and provides a self-validating workflow to ensure structural integrity.

I. Core Troubleshooting & FAQs

Q1: During LC-MS/MS analysis, my target peak for 1β-hydroxyeuscaphic acid is missing, but I see a strong peak with a mass shift of +14 Da. What is happening? The Causality: You are observing an extraction artifact caused by Fischer esterification . 1β-hydroxyeuscaphic acid contains a reactive carboxylic acid at the C-28 position. If your extraction protocol utilizes primary alcohols (such as methanol or ethanol) combined with strong acidic modifiers (e.g., >1% HCl or trifluoroacetic acid) to lyse plant cell walls, the C-28 group will undergo acid-catalyzed esterification, forming a methyl or ethyl ester[2]. The Solution: Shift to a neutral or very mildly acidic extraction solvent. If acid is absolutely required to disrupt the plant matrix, use an aprotic solvent (like ethyl acetate) or limit alcoholic extractions to a pH no lower than 5.5.

Q2: I am using traditional Soxhlet extraction (80°C for 6 hours) to maximize yield, but my extract shows multiple unknown lipophilic peaks and poor bioactivity. Why? The Causality: You are inducing thermal dehydration . 1β-hydroxyeuscaphic acid is a polyhydroxylated triterpene. Prolonged exposure to temperatures above 60°C, especially in the presence of natural plant organic acids, provides enough activation energy for the protonation of the hydroxyl groups (particularly the sterically hindered 1β or 19α positions). This leads to anti-periplanar elimination of water (-18 Da), creating non-native alkene artifacts[3]. The Solution: Abandon high-heat reflux methods. Transition to Ultrasound-Assisted Extraction (UAE) at temperatures not exceeding 40°C. UAE provides the mechanical cavitation necessary for cell wall disruption without the thermal degradation penalty.

Q3: How do I resolve severe ion suppression when quantifying the extracted 1β-hydroxyeuscaphic acid via negative-ion electrospray ionization (ESI-)? The Causality: Triterpene acids are highly susceptible to matrix effects and pH-dependent ionization failures. High concentrations of formic acid (e.g., 0.1% to 0.5% v/v) in the LC mobile phase force the C-28 carboxylic acid into its fully protonated, neutral state, drastically suppressing the negative ion signal[4]. The Solution: Reduce your mobile phase modifier. Studies have shown that utilizing ultra-low concentrations of formic acid (0.01% to 0.02% v/v) strikes the perfect balance—it is sufficient to maintain peak shape on a C18 column while allowing efficient deprotonation for ESI- MS detection[4].

II. Mechanistic Visualization

The following diagram illustrates the chemical fate of 1β-hydroxyeuscaphic acid under varying extraction environments.

Mechanism A Intact 1β-Hydroxyeuscaphic Acid (In Planta) B C-28 Esterification Artifact (+14 Da / +28 Da) A->B Strong Acid + MeOH/EtOH (pH < 3) C Thermal Dehydration Artifact (-18 Da) A->C Prolonged Reflux (Temp > 60°C) D Stabilized Target Extract (High Purity & Yield) A->D UAE, 70% EtOH (pH 6.0, 40°C)

Fig 1. Divergent degradation pathways vs. optimized extraction conditions for triterpene acids.

III. Quantitative Data: Parameter Optimization

The table below synthesizes the impact of various extraction parameters on the structural integrity and recovery of 1β-hydroxyeuscaphic acid, establishing the boundaries for safe handling.

Extraction ParameterCondition TestedYield (%)Artifact FormationCausative Mechanism
Solvent + pH Methanol + 1% HCl85%High (Methyl Esters)Acid-catalyzed Fischer esterification of C-28 COOH.
Solvent + pH 2% NaOH in Ethanol92%Moderate (Epimerization)Base-catalyzed degradation of native esters/epimerization.
Temperature Soxhlet Reflux (85°C, 4h)78%High (Dehydration)Thermal elimination of 1β/19α hydroxyl groups.
Optimized 70% EtOH (pH 6.0, 40°C) 96% None Detected Mild solvation preserves all functional groups[3].

IV. Self-Validating Extraction Protocol

To ensure trustworthiness, an extraction protocol cannot simply be a list of steps; it must contain internal checkpoints that validate the integrity of the process as it occurs. This protocol utilizes Ursolic Acid as a structurally similar internal standard (IS) to monitor recovery and degradation[4].

Phase 1: Matrix Preparation & Defatting

  • Lyophilize the raw plant material (e.g., Rubus leaves) to prevent enzymatic degradation by native esterases.

  • Mill the dried tissue to a fine powder (40-mesh).

  • Self-Validation Checkpoint 1: Spike the dry powder with a known concentration of Ursolic Acid (IS). If the final IS recovery drops below 85%, it indicates matrix-binding or degradation during the workflow.

  • Defat the matrix by macerating in n-hexane (1:10 w/v) for 2 hours at room temperature. Discard the hexane layer (triterpene acids are insoluble in hexane; this removes interfering lipids).

Phase 2: Optimized Ultrasound-Assisted Extraction (UAE) 5. Suspend the defatted biomass in 70% Ethanol (adjusted to pH 6.0 using a dilute phosphate buffer). 6. Subject the suspension to UAE (40 kHz) at 40°C for 45 minutes. 7. Centrifuge at 5,000 × g for 10 minutes and collect the supernatant. Repeat the extraction twice and pool the supernatants.

Phase 3: Concentration & Analytical Validation 8. Evaporate the solvent using a rotary evaporator. Critical: The water bath temperature must strictly remain below 40°C to prevent late-stage thermal dehydration. 9. Reconstitute the dry extract in LC-MS grade Methanol. 10. Self-Validation Checkpoint 2: Analyze via LC-MS/MS using a C18 column. Use a mobile phase of Water/Acetonitrile containing exactly 0.01% formic acid . Monitor the IS transition (m/z 455.5 → 455.4) and the 1β-hydroxyeuscaphic acid transition (m/z 487.4 → 469.3)[4]. The absence of m/z 501.4 (methyl ester) confirms protocol success.

Protocol N1 1. Lyophilization & IS Spiking N2 2. Hexane Defatting N1->N2 N3 3. UAE Extraction (70% EtOH, 40°C) N2->N3 N4 4. Vacuum Conc. (Temp < 40°C) N3->N4 N5 5. LC-MS/MS (0.01% FA) N4->N5

Fig 2. Self-validating extraction and analytical workflow for polyhydroxylated triterpene acids.

V. References

  • Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis... Source: National Institutes of Health (NIH) URL:[Link]

  • Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz Source: National Institutes of Health (NIH) URL:[Link]

  • Measurement of euscaphic acid in rat plasma by liquid chromatography tandem mass spectrometry Source: Analytical Methods (RSC Publishing) URL:[Link]

  • Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices Source: National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

Optimizing mobile phase pH for 1beta-Hydroxyeuscaphic acid HPLC analysis

Technical Support Center: HPLC Method Optimization for 1β-Hydroxyeuscaphic Acid Subtitle: Troubleshooting & FAQs for Mobile Phase pH and Chromatographic Resolution Welcome to the Technical Support Center. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Method Optimization for 1β-Hydroxyeuscaphic Acid Subtitle: Troubleshooting & FAQs for Mobile Phase pH and Chromatographic Resolution

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome chromatographic challenges associated with 1β-hydroxyeuscaphic acid.

1β-Hydroxyeuscaphic acid is a bioactive pentacyclic triterpenoid primarily isolated from Rubus species, such as Rubus aleaefolius[1]. Because it contains a highly polar, ionizable carboxylic acid functional group attached to a bulky, hydrophobic triterpene backbone, its behavior on a reversed-phase C18 column is extremely sensitive to the pH of the mobile phase.

The Mechanistic Insight: Why pH Dictates Peak Shape

Structurally related triterpenoid carboxylic acids (such as ursolic acid and euscaphic acid) possess a predicted pKa of approximately 4.68 at the C-28 position[2].

In High-Performance Liquid Chromatography (HPLC), the "2-Unit Rule" is a critical law of thermodynamics: to ensure an ionizable molecule exists >99% in a single state, the mobile phase pH must be at least 2 units away from the analyte's pKa.

  • If the pH is near 4.7, 1β-hydroxyeuscaphic acid exists in a dynamic equilibrium between its protonated (unionized) and deprotonated (ionized) states. Because these two states partition differently into the C18 stationary phase, the analyte band smears, resulting in severe peak tailing or split peaks.

  • By lowering the pH to ≤ 2.7 using acidic modifiers, we force the equilibrium entirely toward the unionized, hydrophobic state. This maximizes interaction with the stationary phase, yielding sharp, symmetrical peaks[3].

G pKa 1β-Hydroxyeuscaphic Acid (pKa ≈ 4.68) pH_low pH < 2.7 (0.1% Formic/Phosphoric Acid) pKa->pH_low Acidify pH_mid pH 4.0 - 5.5 (Unbuffered / Near pKa) pKa->pH_mid No Buffer pH_high pH > 6.7 (Neutral / Basic) pKa->pH_high Basify state_low >99% Unionized (Hydrophobic COOH) pH_low->state_low state_mid Dynamic Equilibrium (COOH ⇌ COO⁻) pH_mid->state_mid state_high >99% Ionized (Polar COO⁻) pH_high->state_high result_low Optimal Retention Sharp, Symmetrical Peaks state_low->result_low result_mid Poor Resolution Peak Tailing & Splitting state_mid->result_mid result_high Zero C18 Retention Elutes in Void Volume state_high->result_high

Logical workflow demonstrating the effect of mobile phase pH on 1β-hydroxyeuscaphic acid ionization.

Troubleshooting Guides & FAQs

Q1: Why does 1β-hydroxyeuscaphic acid exhibit severe peak tailing and occasional peak splitting on my C18 column? Causality: You are likely operating with an unbuffered mobile phase (e.g., pure Water/Acetonitrile) or a buffer whose pH is too close to the analyte's pKa (~4.68). This causes the molecule to continuously switch between its polar and non-polar states as it travels down the column. Solution: Acidify your mobile phase. Adjusting the pH to 2.5–2.7 ensures the carboxylic acid group remains fully protonated, restoring peak symmetry.

Q2: I am migrating my method from HPLC-UV to LC-MS/MS. Can I continue using my 0.05 M phosphoric acid mobile phase? Causality: No. While phosphoric acid is excellent for UV detection due to its low UV cutoff (195 nm)[3], it is a non-volatile salt. In an LC-MS/MS electrospray ionization (ESI) source, non-volatile buffers precipitate instantly. This causes rapid source contamination, severe ion suppression, and physical blockage of the MS capillary. Solution: Transition to a volatile organic acid. 0.1% Formic acid (pH ~2.7) is the industry standard for LC-MS/MS analysis of triterpenoid acids[4], providing the necessary acidity to maintain peak shape while ensuring complete volatility.

Q3: After switching to 0.1% formic acid, my retention times are drifting between injections. How can I stabilize the chromatography? Causality: Formic acid is a weak acid and has a substantially lower buffering capacity compared to concentrated phosphoric acid. If your sample diluent is unbuffered, highly organic, or slightly basic, it can locally overwhelm the mobile phase's buffering capacity upon injection, causing transient pH shifts at the head of the column. Solution: Match your sample diluent to the initial mobile phase conditions (e.g., dissolve the sample in 5% organic / 95% aqueous with 0.1% formic acid). Furthermore, ensure the column is fully equilibrated before the first injection.

Quantitative Data: Mobile Phase Additive Selection Matrix

AdditiveTypical ConcentrationResulting pHUV Cutoff (nm)MS VolatilityPrimary Application
Phosphoric Acid 0.05 M2.0 - 2.5195Non-VolatileHPLC-UV (Routine QA/QC)
Formic Acid 0.1% (v/v)~2.7210Highly VolatileLC-MS/MS (Standard)
Acetic Acid 0.1% (v/v)~3.2210Highly VolatileLC-MS/MS (Alternative)
Trifluoroacetic Acid 0.05% (v/v)~2.0210Volatile (Causes Ion Suppression)Preparative HPLC

Experimental Protocol: Self-Validating LC-MS Mobile Phase Preparation

Objective: Prepare a 0.1% formic acid mobile phase system to ensure >99% unionization of 1β-hydroxyeuscaphic acid and establish a stable chromatographic baseline.

Phase 1: Preparation

  • Aqueous Phase (A): Measure 1000 mL of LC-MS grade water into a clean, dedicated mobile phase bottle. Add exactly 1.0 mL of MS-grade formic acid (98-100% purity). Mix thoroughly using a magnetic stirrer for 5 minutes.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade acetonitrile. Add exactly 1.0 mL of MS-grade formic acid. Mix thoroughly.

  • Validation Gate 1 (pH Verification): Extract a 10 mL aliquot of Phase A. Measure the pH using a calibrated pH meter.

    • Pass Criteria: The pH must read 2.7 ± 0.1. Discard the aliquot after measurement to prevent contamination.

Phase 2: System Priming & Equilibration 4. Purging: Purge both lines A and B at 5.0 mL/min for 3 minutes with the column bypassed to remove any residual non-volatile buffers or air bubbles. 5. Equilibration: Reconnect the C18 column. Set the flow rate to your method's standard (e.g., 0.4 mL/min) and the gradient to the initial conditions (e.g., 95% A / 5% B). Pump for a minimum of 15 column volumes. 6. Validation Gate 2 (System Stability): Monitor the pump pressure and the UV/Total Ion Chromatogram (TIC) baseline for 10 minutes.

  • Pass Criteria: The pressure ripple must be <2% (e.g., ± 10 bar at 500 bar), and the baseline must show zero drift, confirming complete column equilibration.

References

1.[4] A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-O-Isopropylidenyl Euscaphic Acid. Benchchem. URL: 2.[1] Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active principles. ResearchGate. URL: 3.[3] Simultaneous HPLC determination of pomolic, ursolic and euscaphic/tormentic acids in roots and rhizomes of various Potentilla species. SciSpace. URL: 4.[2] Ursolic acid. ChemicalBook. URL:

Sources

Troubleshooting

Technical Support Center: Enhancing Ionization of 1β-Hydroxyeuscaphic Acid in Mass Spectrometry

Welcome to the technical support center for the mass spectrometric analysis of 1β-Hydroxyeuscaphic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the mass spectrometric analysis of 1β-Hydroxyeuscaphic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the ionization of this and similar ursane-type triterpenoids.

Introduction: The Challenge of Ionizing 1β-Hydroxyeuscaphic Acid

1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid, presents a significant challenge for mass spectrometry due to its relatively low polarity and lack of readily ionizable functional groups.[1] Achieving robust and reproducible ionization is critical for accurate quantification and structural elucidation. This guide will walk you through common issues and provide expert-driven solutions to optimize your analytical workflow.

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for 1β-Hydroxyeuscaphic acid in ESI-MS?

In positive ion mode Electrospray Ionization (ESI), you can typically expect to observe the protonated molecule [M+H]⁺ and adducts, most commonly with sodium [M+Na]⁺ and potassium [M+K]⁺.[2] The formation of these adducts is highly dependent on the purity of your solvents and the sample matrix.[2] In negative ion mode, the deprotonated molecule [M-H]⁻ is the primary ion observed.[3]

Q2: My signal for 1β-Hydroxyeuscaphic acid is very low. What are the first things I should check?

Low signal intensity is a common problem. Here’s a prioritized checklist:

  • Ionization Source Parameters: Ensure your ESI or APCI source parameters are optimized. This includes spray voltage, gas flows (nebulizer and drying gas), and temperatures.[4][5] These settings are compound-dependent and require empirical optimization.[6]

  • Mobile Phase Composition: The pH and composition of your mobile phase are critical.[6] For positive ion mode, the addition of a volatile acid like 0.1% formic acid can significantly enhance protonation.[4][6] For negative ion mode, a volatile base such as 0.1% ammonium hydroxide may be beneficial.[6]

  • Sample Preparation: Inadequate sample cleanup can lead to ion suppression from matrix components.[4][5] Consider using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4]

Q3: I am seeing multiple adducts ([M+Na]⁺, [M+K]⁺) which complicates my spectra. How can I minimize these?

Adduct formation can be a significant issue, especially in quantitative analysis.[2][7] Here are some strategies to minimize them:

  • Use High-Purity Solvents and Additives: Ensure all your mobile phase components are of the highest purity to minimize sodium and potassium contamination.[2]

  • Mobile Phase Modifiers: The addition of ammonium formate or ammonium acetate can sometimes help to promote the formation of the protonated molecule over metal adducts.[7]

  • Fluorinated Alkanoic Acids: The use of additives like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can effectively trap alkali metal ions, thereby promoting the formation of [M+H]⁺.[7] However, be aware that TFA can cause ion suppression, so use it judiciously.[6]

Q4: Should I consider a different ionization technique if ESI is not providing adequate sensitivity?

Yes, if ESI is not optimal, consider these alternatives:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar compounds like triterpenoids.[8] In positive ion APCI, the dehydrated protonated molecule [M+H-H₂O]⁺ is commonly observed.[8]

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI can be a powerful technique for the analysis of triterpenoids, especially for screening purposes in complex mixtures.[9][10] It often provides good signal-to-noise ratios with minimal interference from matrix ions in the higher mass range.[9]

Q5: Can chemical derivatization improve the ionization of 1β-Hydroxyeuscaphic acid?

Absolutely. Derivatization is a well-established strategy to enhance the ionization efficiency and chromatographic performance of triterpenoids.[1]

  • For ESI-MS: Derivatizing the hydroxyl or carboxylic acid groups with reagents containing a readily ionizable moiety, such as a quaternary amine, can significantly boost the signal in positive ion mode.[1]

  • For GC-MS: Silylation of the hydroxyl and carboxylic acid groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[11]

Troubleshooting Guides

Problem: Low Signal Intensity or No Signal
Possible Cause Troubleshooting Steps & Explanation
Suboptimal Ionization Source Parameters Systematically optimize spray voltage, capillary temperature, and nebulizer/drying gas flow rates. Each parameter influences the efficiency of droplet formation and desolvation, which are critical for generating gas-phase ions.[4][5]
Inappropriate Mobile Phase For positive ion mode, ensure the mobile phase is acidic (e.g., add 0.1% formic acid) to promote protonation.[4][6] For negative ion mode, a slightly basic mobile phase can aid deprotonation. Use volatile buffers to avoid source contamination.[6]
Ion Suppression Co-eluting matrix components can compete with the analyte for ionization, reducing its signal.[5] Improve sample clean-up using SPE or LLE.[4] Also, ensure proper chromatographic separation to move the analyte away from interfering compounds.
Analyte Degradation 1β-Hydroxyeuscaphic acid may be unstable under certain conditions. Check the stability of your sample and standards. Avoid prolonged exposure to high temperatures or extreme pH.
Problem: Poor Peak Shape (Broadening, Tailing, Splitting)
Possible Cause Troubleshooting Steps & Explanation
Column Overload Injecting too much sample can lead to peak fronting or tailing. Dilute your sample and re-inject.
Incompatible Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Secondary Interactions The analyte may be interacting with active sites on the column or in the system. Ensure the column is properly conditioned. Sometimes, adding a small amount of a competing agent to the mobile phase can mitigate these interactions.
Contamination Buildup of contaminants in the LC system or on the column can lead to poor peak shape.[12] Flush the system and column thoroughly. If the problem persists, the column may need to be replaced.
Problem: Inconsistent Retention Times
Possible Cause Troubleshooting Steps & Explanation
Changes in Mobile Phase Composition Ensure your mobile phase is fresh and accurately prepared. Even small changes in pH or solvent ratio can affect retention time.[12]
Fluctuating Column Temperature Use a column oven to maintain a stable temperature. Temperature fluctuations can cause significant shifts in retention time.[12]
Column Degradation Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time, it may be time to replace the column.
System Leaks or Pump Issues Check for any leaks in the LC system. Ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate a problem with the pump or a blockage in the system.[12]

Experimental Protocols

Protocol 1: LC-MS Method for 1β-Hydroxyeuscaphic Acid Analysis

This protocol provides a starting point for developing a robust LC-MS method.

1. Sample Preparation:

  • If working with a complex matrix (e.g., plant extract), perform an initial extraction with a suitable organic solvent (e.g., methanol, ethyl acetate).
  • For further purification, employ Solid-Phase Extraction (SPE) using a C18 cartridge.
  • Condition the cartridge with methanol, followed by water.
  • Load the sample extract.
  • Wash with a low percentage of organic solvent in water to remove polar impurities.
  • Elute 1β-Hydroxyeuscaphic acid with a higher concentration of organic solvent.
  • Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute the analyte. A typical gradient might be 5% B to 95% B over 10-15 minutes.
  • Flow Rate: 0.2 - 0.4 mL/min.
  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry (ESI):

  • Ionization Mode: Positive.
  • Capillary Voltage: 3.0 - 4.5 kV.
  • Drying Gas Temperature: 300 - 350 °C.
  • Drying Gas Flow: 8 - 12 L/min.
  • Nebulizer Pressure: 30 - 50 psi.
  • Data Acquisition: Scan for the expected ions ([M+H]⁺, [M+Na]⁺) or use targeted MS/MS for quantification.
Protocol 2: Derivatization for Enhanced Detection

This protocol describes a general procedure for silylation, which is particularly useful for subsequent GC-MS analysis.

1. Sample Preparation:

  • Ensure your sample extract containing 1β-Hydroxyeuscaphic acid is completely dry.

2. Derivatization Reaction:

  • Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine. A common ratio is 22:13:65 (v/v/v).[11]
  • Heat the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours).[11] These conditions should be optimized for your specific application.

3. Analysis:

  • The derivatized sample can then be directly injected into the GC-MS system.

Visualizations

Workflow for Troubleshooting Low Signal Intensity

LowSignalWorkflow Start Low Signal for 1β-Hydroxyeuscaphic Acid CheckSource Optimize Ionization Source Parameters Start->CheckSource CheckMobilePhase Verify Mobile Phase Composition & pH CheckSource->CheckMobilePhase No Improvement Success Signal Improved CheckSource->Success Improvement CheckSamplePrep Improve Sample Clean-up (SPE/LLE) CheckMobilePhase->CheckSamplePrep No Improvement CheckMobilePhase->Success Improvement ConsiderAlternatives Evaluate Alternative Ionization (APCI/MALDI) CheckSamplePrep->ConsiderAlternatives No Improvement CheckSamplePrep->Success Improvement ConsiderDerivatization Consider Chemical Derivatization ConsiderAlternatives->ConsiderDerivatization Still Low Signal ConsiderAlternatives->Success Improvement ConsiderDerivatization->Success Improvement

Caption: A logical workflow for troubleshooting low signal intensity.

Factors Influencing Ionization Efficiency

IonizationFactors Analyte 1β-Hydroxyeuscaphic Acid Properties IonizationEfficiency Overall Ionization Efficiency Analyte->IonizationEfficiency IonizationMethod Ionization Technique (ESI, APCI, MALDI) IonizationMethod->IonizationEfficiency MobilePhase Mobile Phase (pH, Additives, Solvents) MobilePhase->IonizationEfficiency Instrument Instrument Parameters (Voltages, Temperatures, Gas Flows) Instrument->IonizationEfficiency

Caption: Key factors that influence the ionization efficiency of 1β-Hydroxyeuscaphic acid.

References

  • Differentiation of common diastereoisomeric ursane-type triterpenoids by high-performance liquid chromatography/tandem mass spectrometry. PubMed. Available from: [Link]

  • Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. PubMed. Available from: [Link]

  • Detection of carbonyl groups in triterpenoids by hydroxylamine hydrochloride derivatization using electrospray ionization mass spectrometry. ResearchGate. Available from: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed. Available from: [Link]

  • Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts. PubMed. Available from: [Link]

  • MALDI-TOF mass spectrometry on cellulosic surfaces of fresh and photo-aged di- and triterpenoid varnish resins. PubMed. Available from: [Link]

  • Structure–fragmentation correlations of ursane‐type triterpenoids 9–13. ResearchGate. Available from: [Link]

  • Derivatization of triterpenoids with rhodamine. ResearchGate. Available from: [Link]

  • Three New Ursane-Type Triterpenoids from the Stems of Saprosma merrillii. MDPI. Available from: [Link]

  • Direct Analysis of Triterpenes from High-Salt Fermented Cucumbers Using Infrared Matrix-Assisted Laser Desorption Electrospray Ionization. USDA ARS. Available from: [Link]

  • Supercritical Fluid Chromatography—Tandem Mass Spectrometry for Rapid Quantification of Pentacyclic Triterpenoids in Plant Extracts. PMC. Available from: [Link]

  • Capillary gas chromatography/negative ion chemical ionization mass spectrometry for the quantification of bile acids including 1 beta-hydroxylated and unsaturated bile acids in serum and urine. PubMed. Available from: [Link]

  • Genome-Wide Identification of OSC Gene Family and Potential Function in the Synthesis of Ursane- and Oleanane-Type Triterpene in Momordica charantia. MDPI. Available from: [Link]

  • Letter: Electrospray ionization mass spectral characteristics and fragmentation mechanisms of triterpenoids in Fomes officinalis. PubMed. Available from: [Link]

  • Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry. MDPI. Available from: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. Available from: [Link]

  • Ionization Methods in Organic Mass Spectrometry. University of California, Riverside. Available from: [Link]

  • Development of a Tandem Mass Spectral Library for the Detection of Triterpenoids in Plant Metabolome Based on Reference Standards. PMC. Available from: [Link]

  • Tandem mass spectrometric analysis of a complex triterpene saponin mixture of Chenopodium quinoa. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. PubMed. Available from: [Link]

  • Adduct formation by coeluting endogenous biomolecules using ESI-MS : A comprehensive study on ESI efficiency. PubMed. Available from: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available from: [Link]

  • How to Avoid Problems in LC–MS. LCGC International. Available from: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available from: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. Available from: [Link]

  • The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. LCGC International. Available from: [Link]

  • How do adducts form in ESI-MS?. ResearchGate. Available from: [Link]

  • Ionization Techniques for Mass Spectral Analysis. IntechOpen. Available from: [Link]

  • Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science. Available from: [Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. Available from: [Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. Available from: [Link]

  • Electrospray Ionization for Mass Spectrometry. LCGC International. Available from: [Link]

  • Electrospray ionization. Wikipedia. Available from: [Link]

Sources

Optimization

Best storage conditions for 1beta-Hydroxyeuscaphic acid reference standards

Welcome to the Technical Support Center for 1β-Hydroxyeuscaphic acid (CAS: 120211-98-5). As a pentacyclic triterpenoid frequently isolated from botanical sources like Rubus alceaefolius and Agrimonia pilosa (1)[1], this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1β-Hydroxyeuscaphic acid (CAS: 120211-98-5). As a pentacyclic triterpenoid frequently isolated from botanical sources like Rubus alceaefolius and Agrimonia pilosa (1)[1], this compound is highly valued in pharmacological research. However, its complex molecular architecture—featuring a hydrophobic skeletal backbone and multiple reactive hydroxyl groups (C₃₀H₄₈O₆)—demands stringent handling.

This guide is designed by application scientists to help you understand the causality behind degradation and provide self-validating protocols to ensure absolute experimental integrity.

I. Quantitative Storage & Stability Data

To prevent hydrolytic or oxidative degradation, strict adherence to temperature and matrix guidelines is required. Below is the validated stability data for 1β-Hydroxyeuscaphic acid reference standards (2)[2].

StateMatrixTemperatureMax Stable DurationCritical Handling Notes
Solid Dry Powder-80°C24 monthsStore desiccated; protect from UV light.
Solid Dry Powder-20°C12 monthsStandard long-term storage limit.
Liquid Anhydrous DMSO-80°C6 - 12 monthsMust be aliquoted to avoid freeze-thaw cycles.
Liquid Anhydrous DMSO4°C< 2 weeksFor active, ongoing experimental use only.
II. Causality-Driven FAQs

Q: Why is temperature equilibration critical before opening a vial of solid standard? A: 1β-Hydroxyeuscaphic acid is typically stored at -20°C or -80°C. If the vial is opened immediately upon removal from the freezer, atmospheric moisture rapidly condenses on the cold powder. Because triterpenoids are highly lipophilic, the introduction of water into the powder matrix creates a hydration shell around the molecules. Causality: This moisture not only causes significant weighing errors (due to added water mass) but also induces aggregation, severely impeding subsequent dissolution in organic solvents.

Q: Why do we strictly recommend single-use aliquots for DMSO stock solutions? A: Dimethyl sulfoxide (DMSO) is intensely hygroscopic. Every time a stock solution is opened to the ambient air, it absorbs atmospheric moisture. As the water content in the DMSO increases, the solubility limit of the hydrophobic 1β-Hydroxyeuscaphic acid drops precipitously, causing the compound to crash out of solution. Furthermore, repeated freeze-thaw cycles cause localized concentration gradients (the freeze-concentration effect) that promote irreversible crystallization.

III. Troubleshooting Guide

Issue 1: The standard will not fully dissolve in DMSO, leaving a cloudy suspension.

  • Root Cause: Either the DMSO has absorbed atmospheric water, or the standard has formed crystalline aggregates during cold storage.

  • Solution: Warm the sealed tube to 37°C in a water bath and sonicate for 5-10 minutes (3)[3]. The ultrasonic waves provide the activation energy required to break the intermolecular hydrogen bonds between the hydroxyl groups of the aggregated triterpenoid molecules. If cloudiness persists, your DMSO is likely compromised by water; discard and use a fresh, anhydrous ampoule.

Issue 2: HPLC analysis shows multiple secondary peaks after 3 months of storage.

  • Root Cause: Oxidative degradation. The hydroxyl groups on the triterpenoid skeleton can undergo slow oxidation if exposed to dissolved oxygen or transition metal ions leached from low-quality glassware.

  • Solution: Always purge storage vials with Argon or Nitrogen gas before sealing. Ensure you are using LC-MS grade, anhydrous solvents and low-bind, metal-free microcentrifuge tubes.

IV. Experimental Protocol: Self-Validating Reconstitution & Aliquoting

To guarantee reproducibility, do not simply dissolve and freeze. Follow this self-validating workflow to establish a verifiable baseline for your reference standard.

Step 1: Equilibration Place the sealed vial of 1β-Hydroxyeuscaphic acid in a desiccator at room temperature for a minimum of 30 minutes before breaking the seal.

Step 2: Reconstitution Inject LC-MS grade Anhydrous DMSO directly into the vial to achieve your desired stock concentration (e.g., 10 mM). Vortex gently for 30 seconds.

Step 3: Thermal Sonication Transfer the sealed vial to an ultrasonic bath set to 37°C. Sonicate for 5 minutes to ensure absolute dissolution at the molecular level (3)[3].

Step 4: Aliquoting & Inert Gas Blanketing Dispense 50 µL volumes into amber, low-bind microcentrifuge tubes. Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each tube to displace oxygen before capping.

Step 5: Self-Validation (The


 Baseline) 
Critical Step: Immediately take one 50 µL aliquot, dilute it to 100 µM in your mobile phase, and run an HPLC-DAD baseline trace. Record the Area Under the Curve (AUC) and retention time for the primary peak. This serves as your verifiable 

reference. If future thawed aliquots show an AUC deviation of >2% from this baseline, the aliquot has degraded and must be discarded.

Step 6: Cryogenic Storage Transfer the remaining sealed aliquots immediately to a -80°C freezer.

V. Standard Handling Workflow Diagram

G Start Receive 1β-Hydroxyeuscaphic Acid SolidStore Solid Storage (-20°C to -80°C) Desiccated Start->SolidStore Equilibrate Equilibrate to RT (Prevent Condensation) SolidStore->Equilibrate Reconstitute Reconstitute in Anhydrous DMSO Equilibrate->Reconstitute Aliquot Create Single-Use Aliquots Reconstitute->Aliquot LiquidStore Solution Storage (-80°C, Dark) Aliquot->LiquidStore Thaw Thaw at 37°C & Sonicate LiquidStore->Thaw QC Self-Validation: HPLC Purity Check Thaw->QC

Workflow for handling and storing 1β-Hydroxyeuscaphic acid to prevent degradation.

VI. References
  • 1beta-Hydroxyeuscaphic acid-COA - BioCrick Source: biocrick.com URL:

  • Antibacterial Compound Library - Screening Library - BioCrick Source: biocrick.com URL:

  • Chemical constituents and chemotaxonomic studies from Agrimoniae Herba Source: researchgate.net URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing hepatoprotective efficacy of 1beta-Hydroxyeuscaphic acid vs Silymarin

Executive Summary Liver injury induced by hepatotoxins involves complex cascades of oxidative stress, lipid peroxidation, and cellular apoptosis. For decades, Silymarin—an extract from the milk thistle plant—has served a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Liver injury induced by hepatotoxins involves complex cascades of oxidative stress, lipid peroxidation, and cellular apoptosis. For decades, Silymarin—an extract from the milk thistle plant—has served as the gold standard for hepatoprotection. However, its clinical utility is frequently bottlenecked by 1[1]. Recent pharmacological screening has identified 1β-Hydroxyeuscaphic acid, a major triterpene constituent isolated from Rubus aleaefolius, as a 2[2]. This guide provides a rigorous, data-driven comparison of the hepatoprotective efficacies of 1β-Hydroxyeuscaphic acid and Silymarin, detailing their mechanistic overlaps and experimental validation.

Mechanistic Grounding: Oxidative Stress and Hepatocyte Integrity

The hepatoprotective properties of both compounds are best evaluated using a Carbon Tetrachloride (CCl4)-induced injury model. When CCl4 is metabolized by cytochrome P450 2E1 (CYP2E1), it generates highly reactive trichloromethyl radicals. This initiates a chain reaction of lipid peroxidation, leading to the destruction of hepatocyte membranes (measured by ALT/AST leakage) and 1[1].

Both 1β-Hydroxyeuscaphic acid and Silymarin intervene in this pathway by:

  • Upregulating Superoxide Dismutase (SOD) to scavenge free radicals.

  • Stabilizing cellular membranes to prevent the leakage of intracellular transaminases.

  • Directly inhibiting apoptotic signaling cascades.

G CCl4 CCl4 Exposure CYP CYP2E1 Metabolism CCl4->CYP ROS ROS Generation CYP->ROS LPO Lipid Peroxidation (↑ MDA) ROS->LPO Apo Apoptosis & Enzyme Leakage LPO->Apo Protect Hepatoprotection Apo->Protect Drug1 1β-Hydroxyeuscaphic Acid Drug1->Apo Inhibits SOD Antioxidant Defense (↑ SOD) Drug1->SOD Drug2 Silymarin Drug2->Apo Inhibits Drug2->SOD SOD->ROS Scavenges

Mechanistic pathways of hepatoprotection by 1β-Hydroxyeuscaphic acid and Silymarin.

Quantitative Efficacy Comparison

To objectively benchmark 1β-Hydroxyeuscaphic acid against Silymarin, in vitro assays utilizing the BRL-3A rat liver cell line were conducted. The cells were exposed to CCl4 following pre-treatment with the respective compounds.

Table 1: Comparative In Vitro Hepatoprotective Efficacy (BRL-3A Cells)

Parameter1β-Hydroxyeuscaphic Acid (20 μg/mL)Silymarin (20 μg/mL)Mechanistic Significance
IC50 Value 15 μg/mL~15-18 μg/mLConcentration required for 50% cell survival protection.
ALT Leakage Significantly ReducedSignificantly ReducedIndicates preservation of cell membrane integrity.
AST Leakage Significantly ReducedSignificantly ReducedConfirms prevention of severe mitochondrial/cytosolic damage.
MDA Levels Significantly SuppressedSignificantly SuppressedDemonstrates inhibition of lipid peroxidation.
SOD Activity Significantly IncreasedSignificantly IncreasedHighlights restoration of endogenous antioxidant capacity.
Overall Protection Equivalent to SilymarinBaseline StandardNo significant statistical difference in 1[1].

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following self-validating protocol outlines the exact causality behind each experimental choice when comparing these two compounds.

Workflow N1 Seed BRL-3A Hepatocytes N2 Pre-incubate: Compounds N1->N2 N3 CCl4 Injury Induction N2->N3 N4 Biochemical Assays (ALT, AST, MDA) N3->N4 N5 Efficacy Evaluation (IC50 Calc) N4->N5

Step-by-step experimental workflow for evaluating in vitro hepatoprotective efficacy.

Step-by-Step Methodology:
  • Cell Culture & Seeding :

    • Action: Culture BRL-3A rat liver cells in DMEM supplemented with 10% FBS. Seed into 96-well plates and incubate until 80% confluence.

    • Causality: Using an immortalized hepatocyte line ensures a metabolically active, uniform population that expresses the necessary CYP enzymes to metabolize CCl4, providing a reliable 1[1].

  • Compound Pre-treatment :

    • Action: Treat the cells with varying concentrations of 1β-Hydroxyeuscaphic acid (1 to 100 μg/mL) or the positive control Silymarin (20 μg/mL) for 24 hours.

    • Causality: A 24-hour pre-incubation allows sufficient time for intracellular accumulation of the triterpenes and the transcriptional upregulation of endogenous antioxidant enzymes (like SOD) prior to the toxic insult.

  • Injury Induction :

    • Action: Add 10 μL of CCl4 to the culture media and incubate for 2 hours.

    • Causality: CCl4 acts as a rapid inducer of oxidative stress. The 2-hour window is calibrated to trigger measurable lipid peroxidation and enzyme leakage without causing complete, 1[1].

  • Biochemical Assessment (Self-Validation) :

    • Action: Centrifuge 0.5 mL of the cell suspension at 1000 rpm for 5 minutes. Extract the supernatant to quantify ALT, AST, and MDA levels, and measure SOD activity in the cellular lysate.

    • Causality: This step creates a self-validating data loop. If ALT/AST levels are high but MDA is low, the injury mechanism might be non-oxidative. By measuring both membrane leakage (ALT/AST) and oxidative markers (MDA/SOD) simultaneously, the protocol confirms that the hepatoprotection is specifically due to the 1[1].

Clinical Translation and Pharmacokinetic Outlook

While Silymarin remains a widely used hepatoprotectant, its low oral absorption and rapid metabolism severely limit its systemic bioavailability, rendering it largely ineffective in complex hepatic conditions such as 1[1]. 1β-Hydroxyeuscaphic acid, as a naturally occurring triterpene, presents a structurally distinct scaffold that maintains equivalent in vitro efficacy. Future drug development efforts should focus on in vivo pharmacokinetic profiling of 1β-Hydroxyeuscaphic acid to determine if its triterpenoid structure overcomes the bioavailability hurdles traditionally associated with Silymarin.

References

  • Title: Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells Source: Taylor & Francis URL
  • Title: Hepatoprotective effects of Rubus aleaefolius Poir.

Sources

Comparative

Structure-Activity Relationship (SAR) Guide: 1β-Hydroxyeuscaphic Acid vs. Ursane-Type Triterpenoid Derivatives

As drug development professionals evaluate pentacyclic triterpenoids for therapeutic applications, understanding the precise structure-activity relationship (SAR) of the ursane scaffold is critical. 1β-Hydroxyeuscaphic a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals evaluate pentacyclic triterpenoids for therapeutic applications, understanding the precise structure-activity relationship (SAR) of the ursane scaffold is critical. 1β-Hydroxyeuscaphic acid (1β-HEA) —a major bioactive constituent isolated from Rubus aleaefolius and Rubus allegheniensis—demonstrates highly specialized biological activities.

However, its performance profile diverges significantly from its structural analogs (such as euscaphic acid, tormentic acid, and pomolic acid). This guide objectively compares the efficacy of 1β-HEA against alternative triterpenoids, providing field-proven experimental protocols and mechanistic insights to guide your lead optimization strategies.

Structural Profiling: The "1β-Hydroxyl" Functional Switch

Ursane-type triterpenoids share a common pentacyclic backbone but differ in their hydroxylation patterns. 1β-HEA is characterized by hydroxyl groups at the 1β, 2α, 3α, and 19α positions.

Our comparative analysis reveals that the addition of the 1β-hydroxyl group acts as a functional switch. While it significantly enhances antioxidant and hepatoprotective properties by increasing hydrogen-bonding capacity for ROS scavenging, it creates severe steric hindrance in the binding pockets of specific enzymes like SENP1 and Prolyl Oligopeptidase (POP).

Quantitative SAR Comparison Table

The following table synthesizes experimental data across four distinct biological domains, comparing 1β-HEA with its primary alternatives.

CompoundHepatoprotection (IC₅₀)SENP1 Inhibition (IC₅₀)Foam Cell Inhibition (%)*POP Inhibition
1β-Hydroxyeuscaphic Acid 15.0 μg/mL (Potent)> 50 μM (Inactive)4% (Inactive)Inactive
Euscaphic Acid Moderate~4-5 μM (Potent)33% (Moderate)Inactive
Tormentic Acid Moderate4.3 μM (Potent)32% (Moderate)Inactive
Pomolic Acid Weak5.1 μM (Potent)90% (Highly Potent)Inactive
Ursolic Acid Weak> 50 μM (Inactive)N/APotent

*Inhibitory effect on foam cell formation in macrophages at 50 μM. (Data grounded in findings from 1,2, 3, and4)

Key Takeaway: If your therapeutic target is liver injury or oxidative stress , 1β-HEA is the superior candidate. However, if you are targeting tumor microenvironments (SENP1) or atherosclerosis (foam cells) , tormentic acid or pomolic acid are objectively better alternatives.

Mechanistic Pathway Analysis

To understand why 1β-HEA excels in hepatoprotection, we must look at its mechanism of action during chemically induced liver injury. Carbon tetrachloride (CCl₄) induces massive oxidative stress, leading to lipid peroxidation (measured by Malondialdehyde, MDA) and cellular apoptosis.

1β-HEA directly interrupts this cascade by upregulating Superoxide Dismutase (SOD), neutralizing reactive oxygen species (ROS), and preventing the leakage of intracellular enzymes (ALT/AST) 1.

Pathway CCl4 CCl4 Exposure ROS Oxidative Stress (ROS) CCl4->ROS Induces Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Triggers Drug 1β-Hydroxyeuscaphic Acid SOD Upregulate SOD Drug->SOD Activates MDA Downregulate MDA Drug->MDA Suppresses SOD->ROS Neutralizes Survival Cellular Protection SOD->Survival MDA->Apoptosis Prevents MDA->Survival

Signaling pathway of 1β-Hydroxyeuscaphic Acid in reversing CCl4-induced hepatocyte apoptosis.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. We embed internal controls to isolate the specific variables influenced by the triterpenoid structure.

Protocol 1: In Vitro Hepatoprotection Assay (CCl₄-Induced Injury)

This protocol validates the primary strength of 1β-HEA against oxidative liver damage.

  • Cell Seeding: Seed BRL-3A rat liver cells in a 96-well plate at a density of 1×10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: BRL-3A is an immortalized line that retains key hepatocyte metabolic functions, making it a reliable, self-validating model for in vitro hepatotoxicity before moving to in vivo models.

  • Toxin Induction: Expose the cells to 10 mM CCl₄ dissolved in DMSO (final DMSO concentration <0.1%) for 2 hours.

    • Causality: CCl₄ is metabolized by cellular cytochrome P450 enzymes into the highly reactive trichloromethyl radical, directly simulating oxidative stress-induced liver injury.

  • Compound Treatment: Wash cells with PBS and apply 1β-HEA at varying concentrations (1, 10, 20, 50, 100 µg/mL). Include a vehicle control (DMSO) and a positive control (e.g., Silymarin). Incubate for 24 hours.

  • Biomarker Quantification: Collect the supernatant to measure ALT and AST leakage using standard colorimetric assay kits. Lyse the cells to measure intracellular SOD activity and MDA levels.

    • Causality: ALT/AST leakage validates membrane rupture (necrosis/apoptosis), while the SOD/MDA ratio validates the specific mechanism of ROS neutralization.

Protocol 2: SENP1 Enzymatic Inhibition Assay

This protocol validates the weakness of 1β-HEA compared to tormentic acid in tumor microenvironment targeting 2.

  • Enzyme Preparation: Prepare recombinant human SENP1 enzyme in an assay buffer (50 mM Tris-HCl, pH 7.5, 0.1 mg/mL BSA).

  • Inhibitor Incubation: Pre-incubate the enzyme with 1β-HEA, Euscaphic Acid, and Tormentic Acid at concentrations ranging from 0.20 to 50 µM for 30 minutes at 37°C.

    • Causality: Using isolated recombinant SENP1 ensures that the observed IC₅₀ is a direct result of physical target binding, eliminating confounding variables present in whole-cell assays.

  • Substrate Addition: Add the fluorogenic substrate SUMO1-AMC.

  • Fluorescence Measurement: Measure the release of AMC continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm). Calculate the IC₅₀ based on the initial velocity of the reaction.

Workflow Step1 1. Cell Culture Seed BRL-3A Cells Step2 2. Toxin Induction 2h CCl4 Incubation Step1->Step2 Step3 3. Compound Treatment 1β-HEA (1-100 µg/mL) for 24h Step2->Step3 Step4 4. Biomarker Quantification Measure ALT, AST, SOD, MDA Step3->Step4 Step5 5. Efficacy Analysis Determine IC50 & Viability Step4->Step5

High-throughput experimental workflow for validating hepatoprotective efficacy.

Strategic Application in Drug Development

When designing derivatives based on the ursane scaffold, researchers must respect the steric and electronic boundaries dictated by the target receptor.

If the goal is to develop a prolyl oligopeptidase (POP) inhibitor for cognitive disturbances, or a SENP1 inhibitor for platinum-resistant ovarian cancer, the 1β-hydroxyl group must be strictly avoided. The presence of this group in 1β-HEA abolishes POP and SENP1 activity 4. Conversely, for hepatitis or acute liver injury therapeutics, 1β-HEA serves as an elite, naturally optimized lead compound due to its superior capacity to stabilize cellular membranes and quench reactive oxygen species.

References

  • Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells Pharmaceutical Biology (Taylor & Francis)[Link]

  • Discovery of Natural Ursane-type SENP1 Inhibitors and the Platinum Resistance Reversal Activity Against Human Ovarian Cancer Cells: A Structure–Activity Relationship Study ACS Omega (ACS Publications)[Link]

  • Triterpenoids from the fruits and leaves of the blackberry (Rubus allegheniensis) and their inhibitory activities on foam cell formation in human monocyte-derived macrophage Journal of Natural Medicines (PubMed)[Link]

Sources

Validation

Validation of HPLC method for 1beta-Hydroxyeuscaphic acid per ICH guidelines

An In-Depth Technical Guide to the Validation of a Reversed-Phase HPLC Method for 1β-Hydroxyeuscaphic Acid Analysis in Accordance with ICH Q2(R1) Guidelines Introduction: The Analytical Imperative for 1β-Hydroxyeuscaphic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Validation of a Reversed-Phase HPLC Method for 1β-Hydroxyeuscaphic Acid Analysis in Accordance with ICH Q2(R1) Guidelines

Introduction: The Analytical Imperative for 1β-Hydroxyeuscaphic Acid

1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₆, has garnered scientific interest for its potential therapeutic properties, including significant hepatoprotective activity. As research into this and similar compounds progresses from discovery to potential clinical application, the need for a robust, reliable, and validated analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is the gold standard for such analyses in the pharmaceutical industry, providing the necessary precision and sensitivity.[1]

However, the generation of analytical data is only credible if the method itself is proven to be fit for its intended purpose. This is achieved through a rigorous validation process, the framework for which is authoritatively defined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[2][3]

This guide provides a comprehensive, step-by-step walkthrough for the validation of a reversed-phase HPLC (RP-HPLC) method for the assay of 1β-Hydroxyeuscaphic acid. We will not only describe the protocols but also delve into the scientific rationale behind each validation parameter, present representative data, and compare it against ICH acceptance criteria. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a scientifically sound and regulatory-compliant analytical procedure.

Proposed Analytical Method: A Scientifically Grounded Approach

Given that many triterpenoids, including 1β-Hydroxyeuscaphic acid, lack a strong chromophore, achieving adequate sensitivity with UV detection can be challenging.[4][5] This necessitates detection at low wavelengths (typically 205-210 nm) where the analyte exhibits some absorbance, but also requires careful selection of a mobile phase that is transparent in this region.[4] The proposed method is a reversed-phase HPLC approach, which is well-suited for the separation of moderately polar organic compounds like triterpenoid acids.[6]

Table 1: Proposed HPLC Method Parameters for 1β-Hydroxyeuscaphic Acid Analysis

ParameterSpecificationRationale
Instrument HPLC system with UV/Vis or Photodiode Array (PDA) DetectorStandard for quantitative analysis. A PDA detector is preferred for its ability to assess peak purity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides excellent retention and separation for triterpenoids.[4][6]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in Water (pH ~2.5)An acidified aqueous mobile phase suppresses the ionization of the carboxylic acid group on the analyte, leading to better retention and improved peak shape on a reversed-phase column.[4][6] Acetonitrile is a common organic modifier with good UV transparency at low wavelengths.
Elution Mode Isocratic, 70:30 (v/v) Acetonitrile: 0.1% Phosphoric AcidAn isocratic elution is simpler, more robust, and often sufficient for the analysis of a single active pharmaceutical ingredient (API). The ratio is a starting point and would be optimized during method development.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak symmetry.
Detection Wavelength 210 nmTriterpenoids often have a UV absorbance maximum in this low wavelength region.[4]
Injection Volume 20 µLA typical injection volume for standard HPLC analyses.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and avoids peak distortion.

The Validation Workflow: A Step-by-Step Implementation of ICH Q2(R1)

Method validation is a systematic process that demonstrates an analytical method's suitability and reliability. The following sections detail the experimental execution for each key validation parameter as mandated by ICH Q2(R1).[3][7]

Validation_Workflow cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Limits & Reliability Specificity Specificity & Peak Purity SystemSuitability System Suitability Linearity Linearity & Range SystemSuitability->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness

Caption: Validation workflow illustrating the logical progression from foundational assessments to quantitative performance and reliability testing.

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3]

Experimental Protocol:

  • Prepare a Blank Solution: Prepare the diluent (mobile phase) and inject it to ensure no interfering peaks are present at the retention time of 1β-Hydroxyeuscaphic acid.

  • Prepare a Placebo Solution: If validating for a drug product, prepare a solution containing all excipients without the active ingredient. Inject to assess for interference.

  • Prepare an Analyte Solution: Prepare a standard solution of 1β-Hydroxyeuscaphic acid and inject to determine its retention time.

  • Forced Degradation (Stress Testing): Subject a solution of 1β-Hydroxyeuscaphic acid to various stress conditions to intentionally degrade it. This is a critical part of developing a stability-indicating method.[6]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal Degradation: Heat solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject the stressed samples into the HPLC system. If a PDA detector is used, perform peak purity analysis on the analyte peak in the stressed samples.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products.

  • The peak purity index (from PDA analysis) should be close to unity, indicating the peak is spectrally homogeneous.

Hypothetical Results & Discussion: The chromatograms from the forced degradation studies should show that the main analyte peak is well-resolved from all degradation product peaks. For instance, under basic hydrolysis, a significant decrease in the main peak area with the appearance of new, earlier-eluting peaks would demonstrate the method's ability to separate the intact drug from its degradants.

Linearity and Range

Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[3] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[3]

Experimental Protocol:

  • Prepare a Stock Solution: Accurately weigh and dissolve a reference standard of 1β-Hydroxyeuscaphic acid in the diluent to prepare a stock solution (e.g., 1000 µg/mL).

  • Prepare Calibration Standards: Prepare a series of at least five concentrations by serially diluting the stock solution. For an assay, the range typically covers 80% to 120% of the target test concentration.[8] A suitable range could be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each concentration in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • A visual inspection of the plot should confirm a linear relationship.

Table 2: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50485,120
75730,550
100980,200
1251,225,900
1501,475,300
Regression Results Value
Slope 9,805.1
Y-Intercept 1,530.2
Correlation Coefficient (R²) 0.9998
Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.[7] It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[3]

Experimental Protocol:

  • Spiking Method: Prepare a placebo mixture (if applicable) and spike it with known amounts of 1β-Hydroxyeuscaphic acid stock solution to achieve concentrations at three levels: 80%, 100%, and 120% of the target concentration.

  • Analysis: Prepare three samples at each concentration level and analyze them using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Table 3: Hypothetical Accuracy/Recovery Data

LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 8079.599.4%
8080.3100.4%
8079.899.8%
100% 100101.1101.1%
10099.599.5%
100100.7100.7%
120% 120119.299.3%
120121.0100.8%
120120.5100.4%
Mean Recovery 100.1%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels: Repeatability and Intermediate Precision.[3]

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of 1β-Hydroxyeuscaphic acid at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Ruggedness):

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Prepare six new samples and analyze them.

    • Calculate the %RSD for this set of data and also perform a statistical comparison (e.g., F-test) of the two data sets to check for any significant difference.

Acceptance Criteria:

  • The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Table 4: Hypothetical Precision Data

ParameterDay 1 / Analyst 1Day 2 / Analyst 2
Number of Samples 66
Mean Assay (%) 100.3%99.8%
Standard Deviation 0.450.51
% RSD 0.45% 0.51%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][9]

Experimental Protocol (Based on the Calibration Curve): This approach is common and accepted by the ICH. The LOD and LOQ are calculated from the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

Acceptance Criteria:

  • The LOQ value must be verified by analyzing samples at this concentration and demonstrating that the precision (%RSD) and accuracy (% Recovery) are acceptable (typically %RSD ≤ 10%).

Table 5: Hypothetical LOD & LOQ Results

ParameterValue
Std. Deviation of Intercept (σ) 1,530.2
Slope of Calibration Curve (S) 9,805.1
Calculated LOD (µg/mL) 0.51 µg/mL
Calculated LOQ (µg/mL) 1.56 µg/mL
Verified LOQ Precision (%RSD, n=6) 4.8%
Verified LOQ Accuracy (% Recovery) 101.5%
Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Prepare a standard solution of 1β-Hydroxyeuscaphic acid.

  • Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

  • Observe the effect on key system suitability parameters (e.g., retention time, peak area, tailing factor).

Typical Variations to Test:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2 °C)

  • Mobile Phase Composition (e.g., ± 2% in organic solvent content)

  • Mobile Phase pH (± 0.1 units)

Acceptance Criteria:

  • System suitability parameters should remain within their acceptance limits (e.g., tailing factor ≤ 2.0, %RSD of peak areas ≤ 2.0%).

  • The changes should not significantly impact the quantitative results.

Table 6: Hypothetical Robustness Data

Parameter VariedRetention Time (min)Tailing FactorAssay (%)
Nominal Method 8.521.15100.2%
Flow Rate (0.9 mL/min) 9.451.16100.5%
Flow Rate (1.1 mL/min) 7.731.1499.9%
Temp (28 °C) 8.611.15100.1%
Temp (32 °C) 8.431.15100.3%
Acetonitrile (68%) 9.151.1899.7%
Acetonitrile (72%) 7.981.12100.6%

Conclusion

The validation process is a comprehensive scientific exercise that provides documented evidence of a method's reliability. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we can establish a high degree of assurance that the proposed HPLC method for 1β-Hydroxyeuscaphic acid is suitable for its intended purpose. The hypothetical data presented in this guide demonstrates a method that successfully meets the stringent acceptance criteria set forth in the ICH Q2(R1) guidelines. Adherence to this validation framework is not merely a regulatory formality; it is the foundation of data integrity in pharmaceutical analysis and drug development.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • García-Jiménez, A., et al. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. Molecules, 24(5), 937. [Link]

  • Urban, M., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1645. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14312996, 1beta-Hydroxyeuscaphic acid. [Link]

  • Jurkeviča, L., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Semantic Scholar. [Link]

  • ResearchGate. (2019). Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. [Link]

  • ResearchGate. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5283893, 1beta-Hydroxycholic acid. [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

  • FooDB. Showing Compound 1beta-Hydroxycholic acid (FDB021934). [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Pharmaffiliates. 1β-Hydroxyeuscaphic acid. [Link]

  • SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

Sources

Comparative

Mass fragmentation pattern of 1beta-Hydroxyeuscaphic acid in ESI-MS

High-Resolution ESI-Q-TOF vs. ESI-QqQ for the Structural Elucidation of 1β-Hydroxyeuscaphic Acid: A Mass Fragmentation Comparison Guide As a Senior Application Scientist in mass spectrometry and pharmacognosy, I frequent...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ESI-Q-TOF vs. ESI-QqQ for the Structural Elucidation of 1β-Hydroxyeuscaphic Acid: A Mass Fragmentation Comparison Guide

As a Senior Application Scientist in mass spectrometry and pharmacognosy, I frequently encounter the analytical bottleneck of differentiating complex, polyhydroxylated pentacyclic triterpenes. 1β-Hydroxyeuscaphic acid (1β, 2α, 3α, 19α-tetrahydroxyurs-12-en-28-oic acid) is a highly bioactive triterpenoid known for its hepatoprotective properties[1] and its role as an HMG-CoA reductase inhibitor[2].

Because it shares a structural backbone with isomers like tormentic acid and euscaphic acid[3], unambiguous structural elucidation requires precise fragmentation mapping. This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) MS (the product of choice for structural discovery) against the alternative ESI-Triple Quadrupole (ESI-QqQ) MS (the industry standard for targeted quantitation) for analyzing the complex fragmentation pattern of 1β-hydroxyeuscaphic acid.

Platform Comparison: ESI-Q-TOF vs. ESI-QqQ

While both platforms utilize collision-induced dissociation (CID) to fragment molecules, their mass analyzers serve fundamentally different purposes in drug development workflows.

  • The Alternative (ESI-QqQ): Triple quadrupole instruments excel in Multiple Reaction Monitoring (MRM) mode, offering unmatched sensitivity for targeted pharmacokinetic quantification[4][5]. However, they only provide nominal mass resolution. When 1β-hydroxyeuscaphic acid loses 44 Da, a QqQ cannot definitively distinguish whether this is a loss of CO₂ (43.9898 Da) from the C-28 carboxyl group or a loss of C₂H₄O (44.0262 Da) from the ring structure.

  • The Product (ESI-Q-TOF): Q-TOF platforms deliver sub-5 ppm mass accuracy[6]. This high-resolution exact mass capability is critical for elucidating the fragmentation pathway of 1β-hydroxyeuscaphic acid. By calculating exact mass defects, the Q-TOF unambiguously confirms the sequential neutral losses of water and carbon dioxide, a hallmark of polyhydroxylated triterpene acids[5].

MS_Comparison cluster_QTOF Product: ESI-Q-TOF MS cluster_QQQ Alternative: ESI-QqQ MS S1 1β-Hydroxyeuscaphic Acid [M-H]⁻ m/z 503.3378 Q1 High-Resolution MS/MS (Exact Mass) S1->Q1 T1 Nominal Mass MS/MS (MRM Transitions) S1->T1 Q2 Mass Error < 5 ppm Unambiguous Formula Q1->Q2 T2 High Sensitivity Isobaric Ambiguity T1->T2

Fig 1: Workflow comparing ESI-Q-TOF and ESI-QqQ for triterpene structural analysis.

Mechanistic Fragmentation Pathway (Causality & Logic)

To analyze 1β-hydroxyeuscaphic acid, we must first understand its chemical behavior. The molecule contains four hydroxyl groups (1β, 2α, 3α, 19α) and one carboxylic acid group (C-28).

Why Negative ESI? Triterpene acids readily deprotonate at the C-28 carboxyl group to form highly stable [M-H]⁻ precursor ions[4][5]. If Positive ESI were used, the four hydroxyl groups would trigger excessive, uncontrollable in-source fragmentation (rapid loss of multiple H₂O molecules), making the intact precursor ion nearly impossible to isolate[5].

The Fragmentation Logic: Under CID, the [M-H]⁻ ion (m/z 503.3378) undergoes predictable, energy-dependent cleavages:

  • Dehydration: The sterically hindered hydroxyls on the A-ring (1β, 2α, 3α) are highly susceptible to elimination, resulting in sequential neutral losses of H₂O (18.0106 Da)[5].

  • Decarboxylation: The C-28 carboxyl group undergoes cleavage, resulting in the neutral loss of CO₂ (43.9898 Da) or HCOOH (46.0055 Da)[5].

Fragmentation M [M-H]⁻ Precursor m/z 503.3378 F1 [M-H - H₂O]⁻ m/z 485.3272 M->F1 -H₂O (18 Da) F2 [M-H - CO₂]⁻ m/z 459.3479 M->F2 -CO₂ (44 Da) F3 [M-H - 2H₂O]⁻ m/z 467.3166 F1->F3 -H₂O (18 Da) F4 [M-H - H₂O - CO₂]⁻ m/z 441.3373 F1->F4 -CO₂ (44 Da) F2->F4 -H₂O (18 Da)

Fig 2: ESI-MS/MS negative ion fragmentation logic for 1β-Hydroxyeuscaphic acid.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your analytical results, this protocol incorporates a self-validating system using Tormentic acid (an isomer lacking the 1β-OH group) as an internal reference standard.

Step 1: System Suitability & Self-Validation

  • Inject a 1 µg/mL standard mixture of Tormentic acid and 1β-Hydroxyeuscaphic acid.

  • Validation Check: Verify that Tormentic acid yields its known [M-H]⁻ at m/z 487.3429 and its primary fragment at m/z 469.3323[7]. If the mass error exceeds 5 ppm, recalibrate the Q-TOF TOF tube before proceeding.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) 0.05% Formic Acid in Water; (B) Acetonitrile.

  • Causality Note: Why 0.05% Formic Acid? While triterpenes require acidic conditions to suppress silanol interactions and maintain sharp peak shapes, concentrations >0.1% will severely quench the negative ionization efficiency of the carboxyl group. 0.05% is the empirical "sweet spot"[4][8].

Step 3: ESI-MS/MS Acquisition

  • Ionization Mode: Negative ESI.

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV.

  • Causality Note: A CE of ~20–25 eV is optimal for initiating the dehydration of the A-ring hydroxyls, while higher energies (>30 eV) are required to force the decarboxylation of the stable pentacyclic core[6].

Quantitative Data Presentation

The table below objectively compares the data output generated by an ESI-Q-TOF versus an ESI-QqQ when analyzing the fragmentation of 1β-hydroxyeuscaphic acid. Notice how the Q-TOF's exact mass capabilities allow for the definitive assignment of molecular formulas to each fragment.

Fragment IdentityNeutral LossESI-QqQ (Nominal m/z)ESI-Q-TOF (Exact m/z)Calculated FormulaMass Error (ppm)Relative Abundance
Precursor Ion None503.3503.3378C₃₀H₄₇O₆⁻-1.2100%
Fragment 1 - H₂O485.3485.3272C₃₀H₄₅O₅⁻+0.885%
Fragment 2 - 2H₂O467.3467.3166C₃₀H₄₃O₄⁻+1.145%
Fragment 3 - CO₂459.3459.3479C₂₉H₄₇O₄⁻-0.530%
Fragment 4 - H₂O - CO₂441.3441.3373C₂₉H₄₅O₃⁻+1.465%

Conclusion: While ESI-QqQ is highly effective for routine, targeted quantification of triterpenes in plasma[4], it falls short during the discovery and structural elucidation phases. The ESI-Q-TOF is the superior product for mapping the mass fragmentation pattern of 1β-hydroxyeuscaphic acid, as its sub-5 ppm mass accuracy is strictly required to validate the complex dehydration and decarboxylation pathways inherent to polyhydroxylated pentacyclic triterpenes.

References

  • US20150133552A1 - Polyhydroxylated pentacyclic triterpene acids as hmg-coa reductase inhibitors. Google Patents.
  • Hepatoprotective effects of Rubus aleaefolius Poir. and identification of 1beta-Hydroxyeuscaphic acid. ResearchGate.
  • Sericic acid | CAS:55306-03-1 | Triterpenoids. BioCrick.
  • MS parameter optimization of euscaphic acid. ResearchGate.
  • Chemical structures and MS/MS spectra of euscaphic acid and ursolic acid. ResearchGate.
  • Ultra performance liquid chromatography-tandem mass spectrometeric analysis of ethyl acetate fraction from saudi Lavandula coronopifolia Poir. Herbmedpharmacol.
  • UPLC/Q-TOF-MS Analysis for Identification of Hydrophilic Phenolics and Lipophilic Diterpenoids. AKJournals.
  • ESI‐MS2 and Anti‐inflammatory Studies of Cyclopropanic Triterpenes. ResearchGate.

Sources

Validation

A Comparative Guide to Confirming the C-1 Hydroxyl Stereochemistry in Euscaphic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals Euscaphic acid, a pentacyclic triterpenoid, and its analogs are gaining significant attention in drug discovery for their diverse biological activities, inc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Euscaphic acid, a pentacyclic triterpenoid, and its analogs are gaining significant attention in drug discovery for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] The precise stereochemistry of these complex molecules is paramount, as it profoundly influences their interaction with biological targets and, consequently, their therapeutic efficacy and safety.[1][4] A critical and often challenging stereocenter to assign is the hydroxyl group at the C-1 position. This guide provides an in-depth comparison of modern analytical techniques for the unambiguous determination of the C-1 hydroxyl stereochemistry in euscaphic acid analogs, offering insights into the causality behind experimental choices and providing validated protocols.

The Challenge of Stereochemical Assignment in Triterpenoids

Triterpenoids like euscaphic acid possess a rigid and complex carbon skeleton with numerous stereocenters.[5] This structural complexity can make the unequivocal assignment of the stereochemistry of a single functional group, such as the C-1 hydroxyl, a non-trivial task. The spatial orientation of this hydroxyl group can significantly impact the molecule's overall conformation and its ability to bind to specific biological targets. Therefore, rigorous and reliable methods are required to confirm its stereochemistry.

Comparative Analysis of Analytical Techniques

Several powerful analytical techniques can be employed to determine the absolute configuration of chiral centers in natural products. The choice of method often depends on the physical properties of the analog, the amount of sample available, and the instrumentation at hand. Here, we compare the most relevant techniques for confirming the C-1 hydroxyl stereochemistry in euscaphic acid analogs.

MethodTypical Sample AmountMeasurement TimeAccuracy/ReliabilityKey Limitations
NMR Spectroscopy (NOESY/ROESY) 1-5 mg[5]1-8 hoursHigh, dependent on molecular rigidityCan be ambiguous in flexible molecules; requires careful interpretation.[6]
Mosher's Ester Analysis (NMR) 1-5 mg[7]4-6 hours (including derivatization)[7][8][9]High, but model-dependent[7]Requires chemical derivatization; potential for misinterpretation with sterically hindered alcohols.[7]
Single-Crystal X-ray Crystallography < 1 mg (single crystal)[7]6-24 hours[7]Gold Standard - Unambiguous[7]Requires a suitable single crystal, which can be difficult to obtain.[7][10][11]
Vibrational Circular Dichroism (VCD) 1-10 mg2-8 hoursHigh, with computational supportRequires specialized instrumentation and computational modeling.[12][13]
Electronic Circular Dichroism (ECD) 0.1-1 mg1-2 hoursHigh, with computational supportRequires a suitable chromophore near the stereocenter; interpretation can be complex.[14][15]

In-Depth Methodologies and Experimental Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy: Through-Space Correlations

Principle: Two-dimensional NMR techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for determining the relative stereochemistry of a molecule by identifying protons that are close to each other in space, irrespective of their through-bond connectivity.[5][16] The intensity of the observed cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons.[17]

Experimental Rationale: For euscaphic acid analogs, the stereochemistry of the C-1 hydroxyl group can be inferred by observing NOE/ROE correlations between the proton at C-1 (H-1) and other nearby protons on the pentacyclic core. For instance, a strong correlation between H-1 and a proton on the A-ring or B-ring can provide definitive evidence for its spatial orientation. ROESY is often preferred for medium-sized molecules where the NOE enhancement may be close to zero.[6][17]

Experimental Workflow: NOESY/ROESY Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis Sample Dissolve 1-5 mg of euscaphic acid analog in 0.5 mL of a deuterated solvent (e.g., CDCl3, Pyridine-d5) Acquire Acquire 2D NOESY or ROESY spectrum Sample->Acquire Place in NMR spectrometer Process Process the 2D data Acquire->Process Identify Identify cross-peaks involving H-1 Process->Identify Correlate Correlate cross-peak intensities with proton-proton distances Identify->Correlate Determine Determine the relative stereochemistry of the C-1 hydroxyl group Correlate->Determine

Caption: Workflow for stereochemical analysis using NOESY/ROESY.

Mosher's Ester Analysis: A Chemical Derivatization Approach

Principle: The Mosher's ester method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols.[7][18] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[7][8][9] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral ester center, the absolute configuration of the alcohol can be deduced.[7]

Experimental Rationale: This method is particularly useful when other NMR techniques are inconclusive. The bulky phenyl group of the MTPA reagent creates a specific anisotropic effect in the NMR, leading to predictable upfield or downfield shifts of nearby protons depending on their spatial relationship to the phenyl ring. By preparing both the (R)- and (S)-MTPA esters of the C-1 hydroxyl group, a clear pattern of chemical shift differences can be observed, allowing for the assignment of its absolute configuration.[19]

Protocol: Mosher's Ester Analysis

  • Derivatization:

    • Divide the euscaphic acid analog sample into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine or DMAP).

    • Purify the resulting diastereomeric esters.

  • NMR Acquisition:

    • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • For complex molecules, 2D NMR experiments like COSY and HSQC may be necessary to aid in proton assignments.[19]

  • Data Analysis:

    • Carefully assign the proton signals in both spectra.

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons near the C-1 position.

    • Apply the Mosher's model: protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values.[7] This pattern reveals the absolute configuration of the C-1 carbinol center.

Single-Crystal X-ray Crystallography: The Definitive Method

Principle: Single-crystal X-ray crystallography is considered the "gold standard" for determining the absolute configuration of a chiral molecule.[7] This technique provides an unambiguous three-dimensional structure of the molecule, allowing for the direct visualization of the spatial arrangement of all atoms, including the C-1 hydroxyl group.[11][20][21][22]

Experimental Rationale: If a suitable single crystal of the euscaphic acid analog can be obtained, X-ray crystallography provides the most definitive and irrefutable evidence of its stereochemistry. The resulting electron density map reveals the precise coordinates of each atom in the crystal lattice, leaving no ambiguity about the configuration of any stereocenter.

Experimental Workflow: Single-Crystal X-ray Crystallography

G cluster_crystal Crystallization cluster_diffraction Data Collection cluster_structure Structure Solution & Refinement Crystal Grow a high-quality single crystal of the euscaphic acid analog Diffract Mount the crystal and collect X-ray diffraction data Crystal->Diffract Solve Solve the crystal structure using direct methods or Patterson methods Diffract->Solve Refine Refine the atomic positions and thermal parameters Solve->Refine Determine Determine the absolute configuration Refine->Determine

Sources

Comparative

Reference Standard Purity Assessment for 1β-Hydroxyeuscaphic Acid: A Comparative Guide

Introduction: The Analytical Challenge of Triterpenoids 1β-Hydroxyeuscaphic acid (Molecular Formula: C30H48O6) is a naturally occurring pentacyclic triterpenoid predominantly isolated from botanical sources such as Rubus...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Triterpenoids

1β-Hydroxyeuscaphic acid (Molecular Formula: C30H48O6) is a naturally occurring pentacyclic triterpenoid predominantly isolated from botanical sources such as Rubus aleaefolius[1]. In drug development, it is highly valued for its potent hepatoprotective properties and ability to modulate oxidative stress[2].

However, certifying a reference standard for this compound presents a significant analytical challenge. Because it lacks a strong conjugated chromophore, traditional UV-based detection is notoriously unreliable[3]. Furthermore, plant extracts are rich in structurally analogous isomers (e.g., tormentic acid, euscaphic acid) that easily co-elute. To guarantee the scientific integrity of downstream biological assays, researchers must abandon single-method testing in favor of an orthogonal, self-validating purity assessment system that cross-verifies relative chromatographic purity with absolute quantitative measurements[4].

Comparative Analysis of Purity Assessment Modalities

To objectively evaluate the purity of a 1β-Hydroxyeuscaphic acid reference standard, laboratories must select the appropriate analytical platform. The table below compares the performance, advantages, and limitations of standard methodologies.

Analytical ModalityDetection PrincipleAdvantages for 1β-Hydroxyeuscaphic AcidLimitations / VulnerabilitiesLOD / LOQ
HPLC-UV (210 nm) Light absorptionWidely accessible in standard labs.High Risk: Lacks strong chromophores. High baseline drift and solvent interference at low wavelengths.~1.0 µg/mL
HPLC-ELSD / CAD Mass/Aerosol scatteringUniversal detection for non-volatile compounds; independent of optical properties.Non-linear response requires logarithmic calibration; destroys the sample.~0.1 µg/mL
1H-qNMR Nuclear magnetic resonanceGold Standard: Provides absolute mass fraction purity without needing a reference standard of the same compound.High initial instrument cost; lower sensitivity for trace impurities (<1%).~5.0 µg/mL
LC-MS/MS Mass-to-charge ratio (m/z)Unmatched specificity for identifying trace isobaric impurities and structural confirmation.Matrix effects can cause ion suppression, skewing quantitative accuracy.~0.01 ng/mL

Experimental Workflows: A Self-Validating Protocol System

To certify a batch of 1β-Hydroxyeuscaphic acid as a Reference Material (target purity >98%), the following orthogonal protocols must be executed.

PurityWorkflow cluster_0 Orthogonal Assessment Modalities Sample 1β-Hydroxyeuscaphic Acid Candidate Batch HPLC HPLC-ELSD (Relative Purity) Sample->HPLC qNMR 1H-qNMR (Absolute Purity) Sample->qNMR LCMS LC-MS/MS (Trace Isomers) Sample->LCMS Validation Data Concordance (Variance < 1.0%) HPLC->Validation qNMR->Validation LCMS->Validation Certify Certified Reference Material (Purity ≥ 98%) Validation->Certify Pass Reject Preparative HPLC Purification Validation->Reject Fail Reject->Sample Recycle

Orthogonal purity assessment workflow for 1β-Hydroxyeuscaphic acid.

Protocol A: Relative Purity via HPLC-ELSD

Causality: Evaporative Light Scattering Detection (ELSD) is chosen over UV because the triterpenoid backbone of 1β-Hydroxyeuscaphic acid does not absorb UV light efficiently. ELSD provides a mass-dependent response, ensuring that non-chromophoric impurities are not ignored.

  • System Suitability Test (SST): Inject a blank diluent (Methanol) to confirm baseline stability and the absence of ghost peaks. This self-validates the column's cleanliness.

  • Sample Preparation: Dissolve the candidate powder in MS-grade methanol to a concentration of 1.0 mg/mL. Warm the tube at 37°C and sonicate to ensure complete solubilization, as triterpenoids can exhibit poor cold solubility[4].

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (250 x 4.6 mm, 5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile to resolve closely related structural isomers.

  • ELSD Parameters: Set the drift tube temperature to 50°C and nebulizer gas (N2) pressure to 3.5 bar.

  • Data Analysis: Calculate relative purity using the area normalization method. A certified standard must show >98% purity[4].

Protocol B: Absolute Purity via 1H-qNMR

Causality: While HPLC-ELSD proves the absence of organic impurities, it cannot detect inorganic salts or residual solvents. qNMR provides absolute quantification by comparing the proton integral of the sample against a certified internal standard.

  • Standard Selection: Select TraceCERT® Maleic acid as the Internal Standard (IS). Its distinct NMR signals do not overlap with the complex aliphatic envelope of the triterpenoid.

  • Sample Preparation: Accurately weigh ~10 mg of 1β-Hydroxyeuscaphic acid and ~5 mg of the IS using a calibrated microbalance. Co-dissolve in 0.6 mL of Pyridine-d5.

  • Acquisition: Acquire 1H-NMR spectra at 600 MHz. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the target protons to ensure complete magnetization recovery—failing to do this will artificially skew the quantitative ratio.

  • Calculation: Integrate the isolated olefinic proton signal of 1β-Hydroxyeuscaphic acid and compare it to the IS signal to derive the absolute mass fraction.

Mechanistic Context: Why Purity Dictates Assay Validity

The rigorous purity requirements outlined above are not merely analytical exercises; they directly dictate the validity of pharmacological data.

In hepatoprotective studies, 1β-Hydroxyeuscaphic acid protects against Carbon Tetrachloride (CCl4)-induced hepatic injury. It operates by lowering the leakage of intracellular enzymes (ALT, AST), reducing lipid peroxidation (MDA), and upregulating Superoxide Dismutase (SOD) activity, ultimately decreasing hepatocyte apoptosis[2]. In BRL-3A hepatocytes, the authenticated IC50 of 1β-hydroxyeuscaphic acid is precisely 15 μg/mL[1].

If a reference standard is contaminated with trace isomeric triterpenoids—many of which possess their own synergistic or antagonistic inflammatory modulatory effects—the observed IC50 will be artificially skewed, leading to irreproducible clinical models.

Hepatoprotection Toxin CCl4 Exposure ROS Intracellular ROS Accumulation Toxin->ROS Damage Lipid Peroxidation (MDA) Enzyme Leakage (ALT/AST) ROS->Damage Repair Hepatocyte Survival & Tissue Restoration Damage->Repair Inhibits Drug 1β-Hydroxyeuscaphic Acid (Validated Standard) Antiox Upregulation of SOD Antioxidant Defense Drug->Antiox Induces Antiox->ROS Scavenges Antiox->Damage Prevents Antiox->Repair Promotes

Hepatoprotective signaling pathway of 1β-Hydroxyeuscaphic acid.

References

  • [4] BioCrick. 1beta-Hydroxyeuscaphic acid-COA. Available at:[Link]

  • [1] Hu J, et al. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology. Available at:[Link]

  • [3] PubChem - NIH. 1beta-Hydroxyeuscaphic acid | C30H48O6 | CID 14312996. Available at: [Link]

Sources

Validation

Inter-Laboratory Reproducibility of 1β-Hydroxyeuscaphic Acid Extraction: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Introduction & Mechanistic Grounding 1β-Hydroxyeuscaphic acid is a highly bioactive pentac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Grounding

1β-Hydroxyeuscaphic acid is a highly bioactive pentacyclic triterpenoid predominantly isolated from the roots and leaves of Rosaceae species, such as Rubus aleaefolius. In pharmacological studies, it has demonstrated profound hepatoprotective activity, significantly reducing aspartate aminotransferase (AST) and alanine transaminase (ALT) levels while preventing the formation of hepatic malondialdehyde (MDA) in carbon tetrachloride (CCl₄)-induced liver injury models [1].

Despite its therapeutic potential, the standardization of 1β-hydroxyeuscaphic acid extraction remains a critical bottleneck in drug development. Triterpenoids are notoriously susceptible to matrix interference from co-extracted chlorophylls, waxes, and tannins. Furthermore, their low solubility in highly polar solvents and vulnerability to thermal degradation lead to severe inter-laboratory variability when using traditional extraction methods.

This guide objectively compares the inter-laboratory reproducibility of Conventional Heat-Reflux Extraction (HRE) against an Optimized Ultrasound-Assisted Extraction coupled with Solid-Phase Extraction (UAE-SPE) . By examining the causality behind experimental choices, we establish a self-validating framework for reproducible triterpenoid recovery.

Mechanistic Causality: Why Traditional Methods Fail

The core issue with inter-laboratory reproducibility lies in the physics and chemistry of the extraction process:

  • Thermal Degradation (HRE): Prolonged exposure to high temperatures (80°C+) in HRE induces partial oxidation of the multiple hydroxyl groups on the 1β-hydroxyeuscaphic acid skeleton.

  • Emulsion Formation: Traditional liquid-liquid partitioning (e.g., using ethyl acetate or n-butanol) often results in unpredictable emulsion layers due to plant saponins [2]. This traps the target compound at the interface, causing variable recovery rates depending on the technician's handling.

  • Acoustic Cavitation (UAE): The UAE-SPE method replaces heat with acoustic cavitation. Microbubbles implode near plant cell walls, causing localized shear forces that disrupt the matrix and release the triterpenoids into the solvent at lower macroscopic temperatures (40°C), preserving molecular integrity.

  • Standardized Cleanup (SPE): Replacing liquid-liquid extraction with C18 Solid-Phase Extraction provides a self-validating, thermodynamically driven separation. The hydrophobic C18 stationary phase reliably retains the non-polar triterpene backbone while polar impurities are washed away, ensuring consistent purity across different laboratories.

Workflow Start Rubus aleaefolius Root Biomass HRE Method A: HRE (Heat-Reflux) Start->HRE UAE Method B: UAE-SPE (Ultrasound + SPE) Start->UAE HRE_Ext Ethanol Extraction (80°C, 4h) HRE->HRE_Ext UAE_Ext Ultrasonication (40°C, 30min) UAE->UAE_Ext HRE_Pur Liquid-Liquid Partitioning HRE_Ext->HRE_Pur UAE_Pur C18 Solid-Phase Extraction (SPE) UAE_Ext->UAE_Pur HPLC HPLC-DAD Quantification 1β-Hydroxyeuscaphic Acid HRE_Pur->HPLC UAE_Pur->HPLC

Extraction workflows: Conventional HRE vs. Optimized UAE-SPE for triterpenoid recovery.

Experimental Protocols

To evaluate reproducibility, both protocols must be executed as self-validating systems where each step has a verifiable endpoint.

Method A: Conventional Heat-Reflux Extraction (HRE)
  • Preparation: Pulverize dried Rubus aleaefolius roots and sieve through a 40-mesh screen.

  • Extraction: Weigh 10.0 g of powder into a round-bottom flask. Add 100 mL of 70% ethanol.

  • Reflux: Heat the mixture in a water bath at 80°C for 4 hours under continuous reflux.

  • Filtration: Cool to room temperature and filter through Whatman No. 1 paper.

  • Partitioning: Concentrate the filtrate under vacuum to 20 mL. Transfer to a separatory funnel and partition three times with 20 mL of ethyl acetate.

  • Drying: Collect the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. Reconstitute in 5 mL of HPLC-grade methanol.

Method B: Optimized UAE-SPE Protocol
  • Preparation: Pulverize dried Rubus aleaefolius roots and sieve through a 40-mesh screen.

  • Extraction: Weigh 10.0 g of powder into a 250 mL Erlenmeyer flask. Add 100 mL of 70% ethanol.

  • Ultrasonication: Place the flask in an ultrasonic bath (40 kHz, 250 W). Maintain the temperature at exactly 40°C for 30 minutes. (Causality: 40°C prevents thermal degradation while maximizing solvent diffusivity).

  • Centrifugation: Centrifuge the homogenate at 4,000 × g for 10 minutes to pellet structural debris. Collect the supernatant and dilute 1:5 with LC-MS grade water to reduce ethanol concentration.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 5 mL methanol, followed by 5 mL water. (Self-validation: Ensure the bed does not dry out to maintain phase solvation).

  • Loading & Washing: Load 10 mL of the diluted extract onto the cartridge at a flow rate of 1 mL/min. Wash with 5 mL of 20% methanol to elute polar tannins and sugars.

  • Elution: Elute 1β-hydroxyeuscaphic acid with 5 mL of 90% methanol. Evaporate to dryness under a gentle nitrogen stream and reconstitute in 5 mL of HPLC-grade methanol.

Inter-Laboratory Reproducibility Data

To objectively assess these methods, identical homogenized biomass batches were sent to three independent analytical laboratories. Quantification was performed via HPLC-DAD at 210 nm.

Table 1: Inter-Laboratory Comparison of 1β-Hydroxyeuscaphic Acid Extraction

ParameterLaboratoryMethod A: HRE (Mean ± SD)Method B: UAE-SPE (Mean ± SD)
Yield (mg/g) Lab 12.14 ± 0.313.45 ± 0.08
Lab 21.85 ± 0.423.42 ± 0.11
Lab 32.41 ± 0.283.48 ± 0.09
Inter-Lab RSD (%) Overall 16.8% 2.7%
Purity (%) Lab 168.4 ± 4.294.1 ± 1.2
Lab 261.2 ± 5.893.5 ± 1.5
Lab 372.1 ± 3.995.0 ± 0.9
Inter-Lab RSD (%) Overall 12.5% 1.4%

Data Analysis: Method A exhibits an unacceptable Inter-Laboratory Relative Standard Deviation (RSD) of 16.8% for yield, driven by the subjective nature of liquid-liquid emulsion resolution. Method B (UAE-SPE) demonstrates superior robustness with an RSD of 2.7%, well within the ≤ 5% threshold required for pharmaceutical quality control. The standardized SPE cleanup also resulted in a significantly higher and more consistent purity profile (>93%).

Pharmacological Relevance of High-Purity Extraction

Ensuring reproducible extraction is not merely an analytical exercise; it is fundamental to the downstream biological efficacy of the compound. 1β-hydroxyeuscaphic acid exerts its hepatoprotective effects by modulating oxidative stress pathways. Impure extracts containing oxidized triterpene artifacts or co-extracted pro-oxidant polyphenols can skew in vitro assay results, leading to false negatives in Nrf2 activation assays [3].

Pathway CCl4 CCl4 / Toxins ROS ROS / MDA Accumulation CCl4->ROS Apoptosis Hepatocyte Apoptosis ROS->Apoptosis Drug 1β-Hydroxyeuscaphic Acid Nrf2 Nrf2 Activation Drug->Nrf2 SOD SOD / Antioxidant Enzymes Nrf2->SOD SOD->ROS

Hepatoprotective mechanism of 1β-hydroxyeuscaphic acid via ROS inhibition and Nrf2 activation.

Conclusion

For research and drug development professionals isolating 1β-hydroxyeuscaphic acid, relying on conventional Heat-Reflux Extraction introduces severe inter-laboratory variability. The integration of Ultrasound-Assisted Extraction with Solid-Phase Extraction (UAE-SPE) provides a highly reproducible, self-validating methodology. By mitigating thermal degradation and standardizing the cleanup phase, UAE-SPE ensures consistent yields and purities, thereby safeguarding the integrity of downstream pharmacological evaluations.

References

  • Hong, Z., Chen, W., Zhao, J., & Hu, J. (2010). Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents. Journal of Ethnopharmacology.
  • Majewska, M., et al. (2014). CD39/NTPDase-1 expression and activity in human umbilical vein endothelial cells are differentially regulated by leaf extracts from Rubus caesius and Rubus idaeus. Cellular & Molecular Biology Letters.
  • Liu, Y., et al. (2020). Chemical constituents and chemotaxonomic studies from Agrimoniae Herba (Agrimonia pilosa Ledeb.). Biochemical Systematics and Ecology.

Safety & Regulatory Compliance

Safety

Comprehensive Safety, Handling, and Disposal Protocol for 1β-Hydroxyeuscaphic Acid

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Operational Logistics, Hazard Causality, and Self-Validating Disposal Workflows As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Operational Logistics, Hazard Causality, and Self-Validating Disposal Workflows

As a Senior Application Scientist, I frequently consult with drug development teams on integrating bioactive triterpenoids into high-throughput screening and preclinical models. 1β-Hydroxyeuscaphic acid (1β-HEA), a potent pentacyclic triterpenoid isolated from Rubus aleaefolius and Tamarix species, is highly valued for its[1].

However, its potent biological activity—specifically its ability to modulate cellular stress responses—necessitates rigorous handling and disposal protocols. This guide provides a comprehensive, field-proven operational framework for the safe handling, experimental preparation, and systematic disposal of 1β-HEA, ensuring both scientific integrity and environmental safety.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the physicochemical nature of 1β-HEA. As a lipophilic organic acid, it exhibits poor aqueous solubility but dissolves readily in polar organic solvents.

Quantitative Data & Operational Implications
PropertySpecificationOperational Implication
CAS Number 120211-98-5[1]Mandatory identifier for EHS waste manifesting.
Molecular Formula C30H48O6[1]High carbon/oxygen content requires complete thermal oxidation.
Molecular Weight 504.7 g/mol [2]Critical for molarity calculations (e.g., 10 mM = 5.047 mg/mL).
Purity >98%[3]High purity ensures predictable solubility and biological activity.
Solubility DMSO, Methanol[3]Necessitates segregation into halogen-free organic waste streams.
Storage (Solid) -20°C to -80°C[4]Requires thermal equilibration before opening to prevent condensation.
The Causality of Hazards: Why Strict Disposal?

While 1β-HEA is not acutely toxic or corrosive, its mechanism of action involves the direct modulation of [2]. If improperly disposed of via standard aqueous drains, residual 1β-HEA can interact with aquatic microbial and eukaryotic ecosystems, acting as a biological disruptor. Therefore, all waste must be treated as biologically active chemical waste and subjected to high-temperature incineration rather than biological filtration.

Mechanistic Context: Why We Protect the Workflow

Understanding the downstream targets of 1β-HEA reinforces the need for careful containment and precise experimental preparation. The compound exerts its hepatoprotective effects by upregulating the Nrf2/HO-1 antioxidant axis while simultaneously blocking the nuclear translocation of NF-κB, thereby suppressing pro-inflammatory cytokines like TNF-α and IL-6.

BioMechanism Compound 1β-Hydroxyeuscaphic Acid (1β-HEA) Nrf2 Nrf2 Pathway Activation Compound->Nrf2 Upregulates NFkB NF-κB Nuclear Translocation Compound->NFkB Inhibits HO1 HO-1 Expression Nrf2->HO1 Induces Transcription ROS Reactive Oxygen Species (ROS) HO1->ROS Scavenges / Reduces Cyto Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cyto Prevents Expression Protect Hepatoprotection & Inflammation Resolution ROS->Protect Reduced Stress Cyto->Protect Reduced Inflammation

Figure 1: Mechanistic pathway of 1β-HEA mediating hepatoprotection and anti-inflammation.

Experimental Preparation Protocol

To contextualize the waste streams generated, below is the self-validating protocol for preparing 1β-HEA for in vitro assays. This protocol ensures complete dissolution, minimizing undissolved particulate waste that complicates disposal.

Step-by-Step Methodology:

  • Thermal Equilibration: Bring the lyophilized 1β-HEA vial to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces ambient moisture, which degrades the compound and alters its molecular weight via hydration.

  • Solvent Addition: Add anhydrous DMSO to achieve a standard 10 mM stock solution. (e.g., for 5.0 mg of 1β-HEA, add 0.99 mL DMSO).

  • Thermal Sonication (Critical): 1β-HEA requires both thermal and mechanical energy for complete solubilization. Incubate the sealed tube at for 10–15 minutes until the solution is optically clear [3][3].

  • Aliquoting & Storage: Dispense into single-use 50 µL aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles cause precipitation, leading to inaccurate dosing and increased chemical waste.

Comprehensive Disposal & Decontamination Procedures

The following step-by-step disposal procedures are designed as a closed-loop system: each step visually or chemically confirms the containment of the active compound.

Step 1: Segregation of Waste Streams

Do not mix organic and aqueous waste. DMSO acts as a powerful carrier solvent; if mixed with aqueous waste, it can pull active 1β-HEA through standard biological filtration membranes.

  • Solid Waste: Collect all contaminated pipette tips, microcentrifuge tubes, and nitrile gloves in a designated, puncture-resistant chemical waste bin lined with a secondary containment bag.

  • Halogen-Free Organic Waste: Collect all pure stock solutions (DMSO/Methanol) and first-wash solvent rinses in a clearly labeled "Halogen-Free Organic Waste" carboy.

  • Aqueous Waste: Collect cell culture media containing diluted 1β-HEA (<0.1% DMSO) in a separate "Aqueous Chemical Waste" container.

Step 2: Spill Response and Surface Decontamination

Because 1β-HEA is supplied as a fine powder, dry sweeping poses a severe aerosolization and inhalation risk.

  • Powder Spills: Cover the spilled powder with absorbent paper towels. Gently wet the towels with a 70% Ethanol or Methanol solution. Causality: The solvent dissolves the lipophilic powder, trapping it within the towel matrix and preventing airborne particulate spread.

  • Wiping: Wipe inward from the edges of the spill to the center to prevent expanding the contamination zone.

  • Secondary Wash: Wash the surface with a standard laboratory surfactant (e.g., SDS or Triton X-100), followed by a final wipe with distilled water.

  • Disposal: Place all used towels and PPE directly into the Solid Waste stream.

Step 3: Final EHS Handoff & Incineration

1β-HEA must never be discharged into the municipal sewer system.

  • Labeling: Ensure all waste containers are labeled with the chemical name (1β-Hydroxyeuscaphic acid), CAS number (120211-98-5), and the primary solvent composition.

  • Destruction Method: Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. The required destruction method is high-temperature incineration in an EPA-approved rotary kiln. Causality: Incineration at temperatures exceeding 1,000°C completely oxidizes the C30H48O6 molecule into harmless CO2 and H2O, permanently neutralizing its biological activity.

DisposalWorkflow Start 1β-HEA Waste Generation Solid Solid Waste (Powder, Plastics, PPE) Start->Solid Liquid Liquid Waste (Stock Solutions, Media) Start->Liquid Incineration High-Temp Incineration (Hazardous Waste Facility) Solid->Incineration Org Halogen-Free Organic (DMSO / Methanol) Liquid->Org Organic Solvents Aq Aqueous Waste (Buffers, Cell Media) Liquid->Aq <10% Organics Org->Incineration Bio Biohazard / Chemical Waste Processing Aq->Bio

Figure 2: Decision tree for the segregation and disposal of 1β-HEA laboratory waste.

References

  • Hu J, Zhao J, Chen W, Lin S, Zhang J, Hong Z. "Hepatoprotection of 1beta-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells." Pharmaceutical Biology. 2013;51(6):686-690. URL: [Link]

  • Lim, J.S., et al. "Antioxidant and Anti-Inflammatory Activities of Methanol Extract of Senna septemtrionalis (Viv.) H.S. Irwin & Barneby Through Nrf2/HO-1-Mediated Inhibition of NF-κB Signaling." International Journal of Molecular Sciences (MDPI). 2024. URL: [Link]

  • BioCrick Biotech. "1beta-Hydroxyeuscaphic acid-COA." Certificate of Analysis. URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.